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  • Product: 5-(Aminomethyl)thiophene-2-carboxylic acid
  • CAS: 120889-75-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(Aminomethyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-(Aminomethyl)thiophene-2-carboxylic acid, a vital het...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Aminomethyl)thiophene-2-carboxylic acid, a vital heterocyclic building block in medicinal chemistry. We will delve into its chemical and physical properties, synthesis, spectral analysis, safety protocols, and its burgeoning role in the development of novel therapeutics.

Core Compound Identification and Properties

CAS Number: 120889-75-0[1]

Molecular Formula: C₆H₇NO₂S[1]

Molecular Weight: 157.19 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-(Aminomethyl)thiophene-2-carboxylic acid is paramount for its effective use in synthesis and formulation. While experimental data for some properties are not widely published, a combination of supplier information and computational predictions provides a solid foundation.

PropertyValueSource(s)
Physical Form Solid
Purity Typically ≥95%
Storage Temperature Room Temperature
XLogP3 -1.9[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Solubility: The presence of both a carboxylic acid and an amino group suggests amphoteric character, likely leading to solubility in both acidic and basic aqueous solutions. Due to the hydrophobic thiophene ring, solubility in water is expected to be limited but can be enhanced by adjusting the pH.[2] It is anticipated to be soluble in polar organic solvents.[2]

Synthesis and Purification

Synthetic Pathway Overview

A logical synthetic route commences with a commercially available thiophene derivative, which is then functionalized to introduce the aminomethyl and carboxylic acid moieties. A common strategy involves the reduction of a nitrile or the hydrolysis of an ester.

SynthesisWorkflow Start Methyl 5-nitrothiophene-2-carboxylate Step1 Reduction of Nitro Group (e.g., H₂, Pd/C) Start->Step1 Intermediate1 Methyl 5-aminothiophene-2-carboxylate Step1->Intermediate1 Step2 Boc Protection (Boc₂O, base) Intermediate1->Step2 Intermediate2 Methyl 5-(Boc-amino)thiophene-2-carboxylate Step2->Intermediate2 Step3 Ester Hydrolysis (e.g., LiOH, THF/H₂O) Intermediate2->Step3 Intermediate3 5-(Boc-amino)thiophene-2-carboxylic acid Step3->Intermediate3 Step4 Boc Deprotection (e.g., TFA or HCl) Intermediate3->Step4 FinalProduct 5-(Aminomethyl)thiophene-2-carboxylic acid Step4->FinalProduct

Caption: A plausible synthetic workflow for 5-(Aminomethyl)thiophene-2-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common organic synthesis techniques for analogous compounds.[3]

Step 1: Synthesis of Methyl 5-aminothiophene-2-carboxylate

  • To a solution of methyl 5-nitrothiophene-2-carboxylate (1 equivalent) in a suitable solvent such as ethyl acetate or ethanol, add 10% Palladium on carbon (0.1 equivalents).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield methyl 5-aminothiophene-2-carboxylate, which can be used in the next step without further purification.

Step 2: Boc Protection of the Amino Group

  • Dissolve the crude methyl 5-aminothiophene-2-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or diisopropylethylamine (1.2 equivalents), followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure methyl 5-(Boc-amino)thiophene-2-carboxylate.

Step 3: Hydrolysis of the Methyl Ester

  • Dissolve the purified methyl 5-(Boc-amino)thiophene-2-carboxylate (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(Boc-amino)thiophene-2-carboxylic acid.

Step 4: Deprotection of the Boc Group

  • Dissolve the 5-(Boc-amino)thiophene-2-carboxylic acid (1 equivalent) in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting crude product, 5-(Aminomethyl)thiophene-2-carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 5-(Aminomethyl)thiophene-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aminomethyl protons, the thiophene ring protons, and the carboxylic acid proton. The aminomethyl protons would likely appear as a singlet, while the two thiophene protons would exhibit a doublet of doublets splitting pattern due to their coupling. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.[5][6]

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the carbons of the thiophene ring, the aminomethyl group, and the carboxyl group. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching band for the carboxylic acid.[9][10]

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid.[9][10]

  • N-H stretching bands for the primary amine.

  • C-H stretching bands for the thiophene ring.

  • Characteristic C=C and C-S stretching vibrations of the thiophene ring.[9]

Applications in Drug Discovery and Development

Thiophene-containing compounds are a cornerstone of modern medicinal chemistry, with numerous approved drugs incorporating this privileged scaffold.[11] The unique electronic properties and steric profile of the thiophene ring allow it to serve as a versatile bioisostere for other aromatic systems, often leading to improved pharmacological activity and pharmacokinetic properties.

5-(Aminomethyl)thiophene-2-carboxylic acid, with its strategically placed reactive functional groups, is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The amino group provides a handle for amide bond formation, while the carboxylic acid can be converted to esters, amides, or other functionalities. This dual reactivity allows for the construction of complex molecular architectures and the exploration of diverse chemical space in drug discovery programs.[11][12]

The structural motif of an aminomethyl-substituted thiophene is found in various compounds with demonstrated biological activities, including:

  • Enzyme Inhibitors: The aminomethyl group can interact with active sites of enzymes, while the thiophene scaffold can be tailored to fit into specific binding pockets.

  • Receptor Ligands: The overall shape and electronic distribution of molecules derived from this scaffold can be optimized for potent and selective binding to a variety of biological receptors.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable when handling any chemical compound. For 5-(Aminomethyl)thiophene-2-carboxylic acid, the following guidelines should be followed, based on safety data for structurally related compounds.[1][3][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-(Aminomethyl)thiophene-2-carboxylic acid is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a thiophene core with aminomethyl and carboxylic acid functionalities provides a rich platform for chemical derivatization. A thorough understanding of its properties, synthesis, and handling is crucial for its effective utilization in the pursuit of new and improved medicines.

References

  • Google Patents. (n.d.). US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.
  • PubChem. (n.d.). 5-(Aminomethyl)thiophene-2-carboxylic acid. Retrieved January 13, 2026, from [Link]

  • Khan, I., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Retrieved January 13, 2026, from [Link]

  • Solubility of Things. (n.d.). Thiophene-2-carboxylic acid. Retrieved January 13, 2026, from [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved January 13, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Retrieved January 13, 2026, from [Link]

  • SpectraBase. (n.d.). Thiophene-2-carboxylic acid, 5-amino-4-aminocarbonyl-3-methyl-, methyl ester - Optional[1H NMR] - Spectrum. Retrieved January 13, 2026, from [Link]

  • ChemBK. (n.d.). 5-(Methylthio)Thiophene-2-Carboxylic Acid. Retrieved January 13, 2026, from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved January 13, 2026, from [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved January 13, 2026, from [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved January 13, 2026, from [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Eurasian Journal of Chemical, Pharmaceutical and Life Sciences. Retrieved January 13, 2026, from [Link]

  • PubMed. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Retrieved January 13, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved January 13, 2026, from [Link]

  • LookChem. (n.d.). Cas 75985-18-1,METHYL 5-(AMINOMETHYL)THIOPHENE-2-CARBOXYLATE. Retrieved January 13, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 13, 2026, from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 13, 2026, from [Link]

  • Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved January 13, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 13, 2026, from [Link]

Sources

Exploratory

Synthesis and characterization of 5-(Aminomethyl)thiophene-2-carboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Aminomethyl)thiophene-2-carboxylic acid Abstract 5-(Aminomethyl)thiophene-2-carboxylic acid is a structurally significant molecule, recognized for i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Aminomethyl)thiophene-2-carboxylic acid

Abstract

5-(Aminomethyl)thiophene-2-carboxylic acid is a structurally significant molecule, recognized for its role as a constrained analog of γ-aminobutyric acid (GABA) and as a versatile building block in medicinal chemistry.[1][2] Its rigid thiophene backbone imposes a specific conformational arrangement upon the key pharmacophoric elements—the primary amine and the carboxylic acid—making it a valuable scaffold for probing receptor binding sites, particularly in the central nervous system.[1][3] This guide provides a comprehensive, field-proven methodology for the multi-step synthesis and rigorous characterization of 5-(Aminomethyl)thiophene-2-carboxylic acid, designed for researchers and professionals in organic synthesis and drug development.

Strategic Approach to Synthesis

The synthesis of 5-(Aminomethyl)thiophene-2-carboxylic acid requires a multi-step approach that strategically installs the aminomethyl and carboxylic acid functionalities while managing the reactivity of the thiophene ring.[4] A direct amination of a halogenated precursor is often plagued by low yields and over-alkylation. Therefore, a more robust and controllable pathway is preferred.

The strategy detailed herein begins with methyl 5-methylthiophene-2-carboxylate. This starting material is advantageous as the carboxylic acid is protected as a methyl ester, preventing unwanted side reactions during subsequent steps, and the 5-methyl group provides a handle for selective functionalization. The core transformation sequence is as follows:

  • Selective Bromination: A radical bromination selectively targets the methyl group at the 5-position, which is activated much like a benzylic position. This step introduces a reactive handle for subsequent nucleophilic substitution.

  • Azide Installation: The bromomethyl intermediate is converted to an azidomethyl compound. This is a critical step, as the azide serves as a masked amine, cleanly undergoing conversion in a single, high-yielding step and avoiding the polyalkylation issues common with direct amination.[5][6]

  • Chemoselective Reduction: The azide is reduced to the primary amine. The Staudinger reduction is an exceptionally mild and chemoselective method, ideal for this transformation as it preserves the ester functionality.[7]

  • Ester Hydrolysis: The final step is the saponification of the methyl ester to yield the target carboxylic acid.

This pathway is designed for high fidelity, scalability, and purification efficiency at each stage.

G cluster_workflow Synthetic Workflow A Methyl 5-methylthiophene- 2-carboxylate B Methyl 5-(bromomethyl)thiophene- 2-carboxylate A->B Radical Bromination C Methyl 5-(azidomethyl)thiophene- 2-carboxylate B->C Azide Substitution D Methyl 5-(aminomethyl)thiophene- 2-carboxylate C->D Staudinger Reduction E 5-(Aminomethyl)thiophene- 2-carboxylic acid D->E Ester Hydrolysis

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-(bromomethyl)thiophene-2-carboxylate

This procedure employs a Wohl-Ziegler radical bromination, which selectively brominates the "benzylic-like" methyl group of the thiophene ring.[8]

  • Materials:

    • Methyl 5-methylthiophene-2-carboxylate

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

    • Carbon tetrachloride (CCl₄), anhydrous

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 5-methylthiophene-2-carboxylate (1.0 eq) in anhydrous CCl₄.

    • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

    • Heat the mixture to reflux (approx. 77°C) and maintain for 4-6 hours. The reaction should be monitored by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

    • Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford methyl 5-(bromomethyl)thiophene-2-carboxylate as a solid.[8][9]

Step 2: Synthesis of Methyl 5-(azidomethyl)thiophene-2-carboxylate

This is a standard Sₙ2 reaction where the bromide is displaced by the azide nucleophile.

  • Materials:

    • Methyl 5-(bromomethyl)thiophene-2-carboxylate

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Deionized water

  • Procedure:

    • Dissolve methyl 5-(bromomethyl)thiophene-2-carboxylate (1.0 eq) in anhydrous DMF in a round-bottom flask.

    • Add sodium azide (1.5 eq) in one portion.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude methyl 5-(azidomethyl)thiophene-2-carboxylate is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.

Step 3: Synthesis of Methyl 5-(aminomethyl)thiophene-2-carboxylate

The Staudinger reduction offers a mild and highly selective method for converting the azide to a primary amine without affecting the ester group.[7]

  • Materials:

    • Methyl 5-(azidomethyl)thiophene-2-carboxylate

    • Triphenylphosphine (PPh₃)

    • Tetrahydrofuran (THF)

    • Deionized water

    • Diethyl ether

  • Procedure:

    • Dissolve methyl 5-(azidomethyl)thiophene-2-carboxylate (1.0 eq) in THF in a round-bottom flask.

    • Add triphenylphosphine (1.1 eq) portion-wise at room temperature. Effervescence (N₂ gas) should be observed.

    • Stir the mixture at room temperature for 2-4 hours until the evolution of nitrogen ceases.

    • Add deionized water (5-10 eq) to the reaction mixture to hydrolyze the intermediate iminophosphorane.

    • Stir the mixture vigorously for another 8-12 hours at room temperature.

    • Remove the THF under reduced pressure.

    • The residue will contain the desired amine and the triphenylphosphine oxide byproduct. The byproduct can be challenging to remove.[7] One effective method is to triturate the crude residue with cold diethyl ether. The triphenylphosphine oxide is sparingly soluble, while the amine salt (if acidified) or free amine may show different solubility, allowing for separation.

    • Alternatively, the crude product can be purified by column chromatography on silica gel.

Step 4: Synthesis of 5-(Aminomethyl)thiophene-2-carboxylic acid

A standard base-mediated hydrolysis (saponification) is used to convert the methyl ester to the final carboxylic acid.

  • Materials:

    • Methyl 5-(aminomethyl)thiophene-2-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Methanol (MeOH) or THF/Water mixture

    • Hydrochloric acid (HCl), 1M

  • Procedure:

    • Dissolve methyl 5-(aminomethyl)thiophene-2-carboxylate (1.0 eq) in a mixture of MeOH and water.

    • Add LiOH (2.0 eq) and stir the solution at room temperature for 4-8 hours, monitoring by TLC until the starting ester is consumed.

    • Cool the reaction mixture in an ice bath and carefully acidify to pH ~6-7 with 1M HCl. The product, being a zwitterionic amino acid, may precipitate at its isoelectric point.

    • If precipitation occurs, collect the solid by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

    • If the product remains in solution, concentrate the mixture and purify by recrystallization or ion-exchange chromatography to yield 5-(aminomethyl)thiophene-2-carboxylic acid.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the final compound. The data presented below are typical expected values for 5-(Aminomethyl)thiophene-2-carboxylic acid.

G cluster_workflow Characterization Workflow cluster_spec cluster_chrom cluster_phys A Final Product B Spectroscopy A->B C Chromatography A->C D Physical Properties A->D NMR NMR ('H, '³C) B->NMR IR FT-IR B->IR MS Mass Spec. B->MS HPLC HPLC C->HPLC TLC TLC C->TLC MP Melting Point D->MP Appear Appearance D->Appear

Caption: Logical flow for the structural and purity validation.

Physicochemical and Spectroscopic Data
PropertyExpected Value / Observation
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol [10]
Appearance White to off-white solid[11]
Melting Point Typically a high melting point with decomposition, characteristic of amino acids.
¹H NMR (D₂O)δ (ppm): ~7.5 (d, 1H, thiophene H-3), ~7.0 (d, 1H, thiophene H-4), ~4.3 (s, 2H, -CH₂-NH₂). Note: Amine and carboxylic acid protons are typically exchanged in D₂O.
¹³C NMR (D₂O)δ (ppm): ~170 (C=O), ~150 (thiophene C-5), ~140 (thiophene C-2), ~132 (thiophene C-3), ~128 (thiophene C-4), ~40 (-CH₂-).
FT-IR (KBr, cm⁻¹)~3200-2800 (broad, O-H and N-H stretch), ~1680 (C=O stretch), ~1550 (N-H bend), various peaks in the 1500-1300 region for thiophene ring C=C stretching.[12]
Mass Spec. (ESI+) m/z: 158.02 [M+H]⁺ (Calculated for C₆H₈NO₂S⁺: 158.0270)
Purity (HPLC) ≥95%

Trustworthiness & Field Insights

  • Self-Validation: Each step of this synthesis includes a purification protocol and relies on well-established, high-yielding reactions. Monitoring by TLC at each stage is crucial for ensuring the reaction has gone to completion before proceeding, which is a cornerstone of a self-validating protocol.

  • Causality in Experimental Choices:

    • The choice of the Staudinger reduction over catalytic hydrogenation is deliberate. While hydrogenation is effective, it can sometimes be less chemoselective and may require specialized high-pressure equipment. The Staudinger reaction is performed under mild, neutral conditions, preserving the ester and the aromaticity of the thiophene ring with high fidelity.[7]

    • Using sodium azide is superior to direct amination with ammonia or other amines. The azide anion is an excellent nucleophile that does not act as a base, minimizing elimination side reactions. Furthermore, it installs a "protected" form of the amine that does not undergo further alkylation, a common problem that plagues direct amination syntheses.[6][13]

  • Troubleshooting: The most common challenge in this synthesis is the removal of triphenylphosphine oxide after the Staudinger reduction.[7] Its polarity and solubility can be similar to the product. If trituration is ineffective, careful column chromatography with a polar eluent system (e.g., DCM/MeOH) is recommended. Alternatively, using a water-soluble phosphine could simplify the workup.

References

  • Staudinger Reduction of Methyl 6-(azidomethyl)nicotinate to an Amine: Application Notes and Protocols. Benchchem.
  • The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Pharmaffiliates.
  • 5-Amino-thiophene-2-carboxylic acid methyl ester synthesis. ChemicalBook.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal.
  • Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABA B Receptor. ResearchGate.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.
  • Design and mechanism of tetrahydrothiophene-based γ-aminobutyric acid aminotransferase inactivators. Journal of the American Chemical Society.
  • 5-(Bromomethyl)thiophene-2-carbonitrile synthesis protocol. Benchchem.
  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering.
  • The Role of Thiophene Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
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  • An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic. Benchchem.
  • Gabriel synthesis. Wikipedia.
  • Design and synthesis of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Center for Biotechnology Information.
  • PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE. Organic Syntheses.
  • Methyl 5-(bromomethyl)thiophene-2-carboxylate. PubChem.
  • 5-(aminomethyl)thiophene-2-carboxylic acid. Sigma-Aldrich.
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  • The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry.
  • Gabriel Synthesis. Chemistry LibreTexts.
  • A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System. Journal of the American Chemical Society.
  • DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection. Chemical Science.
  • Supporting Information. The Royal Society of Chemistry.
  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics.

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Foundational

A Technical Guide to the Spectral Analysis of 5-(Aminomethyl)thiophene-2-carboxylic Acid

Introduction 5-(Aminomethyl)thiophene-2-carboxylic acid is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating a thiophen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Aminomethyl)thiophene-2-carboxylic acid is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating a thiophene ring, a primary amine, and a carboxylic acid, offers multiple points for chemical modification, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The inherent zwitterionic nature of this molecule, due to the presence of both an acidic (carboxylic acid) and a basic (amino) group, governs its solubility, crystal packing, and biological interactions.

Accurate structural elucidation and purity assessment are paramount for any application. This in-depth guide provides a comprehensive analysis of the expected spectral data for 5-(Aminomethyl)thiophene-2-carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous thiophene derivatives to provide a robust predictive framework for its characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to interpret and validate the spectral features of this versatile molecule.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectral data. The diagram below illustrates the numbering convention and key functional groups of 5-(Aminomethyl)thiophene-2-carboxylic acid.

Caption: Molecular structure of 5-(Aminomethyl)thiophene-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the zwitterionic nature of the compound, the appearance of the NMR spectrum will be highly dependent on the solvent used, with deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) being common choices. The following predictions are based on a DMSO-d₆ solvent, which allows for the observation of exchangeable protons (from -COOH and -NH₂).

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The proton NMR spectrum is expected to show four distinct signals corresponding to the two thiophene ring protons, the methylene protons, and the exchangeable protons of the amino and carboxylic acid groups.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H37.0 - 7.2DoubletJ3,4 = 3.5 - 4.01H
H47.5 - 7.7DoubletJ4,3 = 3.5 - 4.01H
-CH₂-4.0 - 4.2Singlet (or broad singlet)-2H
-NH₂ / -COOH8.0 - 13.0Broad Singlet-3H

Causality and Insights:

  • Thiophene Protons (H3 and H4): The two protons on the thiophene ring are chemically non-equivalent and are expected to appear as doublets due to mutual coupling. The proton at the 4-position (H4) is deshielded by the adjacent electron-withdrawing carboxylic acid group, thus appearing at a lower field (higher ppm) compared to the proton at the 3-position (H3). The coupling constant (J3,4) of 3.5-4.0 Hz is characteristic of ortho-coupling in a thiophene ring.

  • Methylene Protons (-CH₂-): These protons are adjacent to the electron-donating amino group and the thiophene ring. Their chemical shift is predicted to be around 4.0-4.2 ppm. In a pure sample, this signal should appear as a singlet, as there are no adjacent protons to couple with. However, it might appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom.

  • Exchangeable Protons (-NH₂ and -COOH): The protons of the amino and carboxylic acid groups are acidic and will readily exchange with any trace water in the solvent. This rapid exchange typically results in a broad, combined signal. The exact chemical shift of this signal is highly dependent on the concentration, temperature, and pH of the sample. In DMSO-d₆, these protons are expected to be observed in the 8.0 - 13.0 ppm region. A D₂O exchange experiment would cause this signal to disappear, confirming its assignment.

G cluster_thiophene Thiophene Ring H3 H3 (~7.1 ppm) H4 H4 (~7.6 ppm) H3->H4 J = 3.5-4.0 Hz CH2 -CH2- (~4.1 ppm) NH2_COOH -NH2 / -COOH (broad, ~8-13 ppm)

Caption: Predicted ¹H NMR coupling relationships.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C=O162 - 165Carbonyl carbon of a carboxylic acid.
C2145 - 148Thiophene carbon attached to the carboxylic acid.
C5148 - 152Thiophene carbon attached to the aminomethyl group.
C3126 - 128Thiophene CH carbon.
C4130 - 133Thiophene CH carbon, deshielded by the adjacent C2.
-CH₂-40 - 45Methylene carbon attached to the nitrogen.

Causality and Insights:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field (highest ppm).

  • Thiophene Carbons (C2, C3, C4, C5): The carbons of the thiophene ring will resonate in the aromatic region (120-155 ppm). The carbons directly attached to the substituents (C2 and C5) will be at a lower field than the protonated carbons (C3 and C4). The electron-withdrawing nature of the carboxylic acid group will deshield C2, while the aminomethyl group will have a more complex effect on C5.

  • Methylene Carbon (-CH₂-): This aliphatic carbon will appear at the highest field (lowest ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-(Aminomethyl)thiophene-2-carboxylic acid is expected to be complex but highly informative, with characteristic absorption bands for the O-H, N-H, C=O, and C-H bonds.

Wavenumber (cm⁻¹) Vibration Intensity
3400 - 3200N-H stretch (primary amine)Medium
3300 - 2500O-H stretch (carboxylic acid)Broad, Strong
3100 - 3000C-H stretch (aromatic)Medium
2950 - 2850C-H stretch (aliphatic -CH₂-)Medium
1710 - 1680C=O stretch (carboxylic acid)Strong
~1600N-H bend (scissoring)Medium
1550 - 1450C=C stretch (aromatic ring)Medium-Strong
1440 - 1395O-H bend (in-plane)Medium
1300 - 1200C-O stretch (carboxylic acid)Strong
~800C-H bend (out-of-plane)Strong

Causality and Insights:

  • O-H and N-H Stretching Region: A very broad and intense absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid O-H stretch. Superimposed on this broad band, the two N-H stretching vibrations of the primary amine are expected to appear as sharper peaks between 3200 and 3400 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is characteristic of the carbonyl group of a carboxylic acid. Its position may be slightly influenced by intramolecular hydrogen bonding with the nearby amino group.

  • Fingerprint Region: The region below 1600 cm⁻¹ will contain a rich pattern of bands corresponding to N-H bending, C=C and C-O stretching, and C-H bending vibrations, which are characteristic of the molecule as a whole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For a compound like 5-(Aminomethyl)thiophene-2-carboxylic acid, Electrospray Ionization (ESI) would be a suitable soft ionization technique, likely showing a prominent protonated molecular ion peak.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 157

  • Key Fragments:

    • m/z = 112: Loss of COOH (formic acid radical, 45 Da) via alpha-cleavage.

    • m/z = 127: Loss of CH₂NH₂ (aminomethyl radical, 30 Da).

    • m/z = 83: Thiophene ring fragment.

G M [M]⁺˙ m/z = 157 F1 [M - COOH]⁺ m/z = 112 M->F1 - COOH F2 [M - CH₂NH₂]⁺ m/z = 127 M->F2 - CH₂NH₂

Caption: Predicted major fragmentation pathways in EI-MS.

Causality and Insights:

  • Molecular Ion Peak: The molecular ion peak at m/z 157 should be observable, though it may be of low intensity in EI-MS due to the compound's lability.

  • Alpha-Cleavage: The most likely fragmentation pathways involve the cleavage of the bonds adjacent to the thiophene ring (alpha-cleavage). Loss of the carboxylic acid group as a radical is a common fragmentation pathway for carboxylic acids. Similarly, cleavage of the aminomethyl group can also occur.

  • ESI-MS: In ESI positive ion mode, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 158. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 156 would be expected.

Experimental Protocols

To ensure high-quality and reproducible spectral data, the following experimental protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-(Aminomethyl)thiophene-2-carboxylic acid into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

    • Gently sonicate the mixture for 1-2 minutes to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe for the specific sample.

    • Acquire a standard ¹H spectrum with a 90° pulse, a relaxation delay of at least 2 seconds, and 16-32 scans.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.

    • For D₂O exchange, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Increase the number of scans significantly (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • A wider spectral width will be required compared to the ¹H spectrum.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol.

    • Record a background spectrum of the clean, empty ATR accessory.

    • Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually displayed in absorbance or transmittance mode.

Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

    • A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 5-(Aminomethyl)thiophene-2-carboxylic acid. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently identify and characterize this important synthetic building block. The provided experimental protocols offer a starting point for obtaining high-quality spectral data. It is the synthesis of this theoretical understanding and rigorous experimental practice that ensures the scientific integrity of research and development involving this versatile compound.

References

  • At the time of writing, no direct publications with the full spectral data of 5-(Aminomethyl)thiophene-2-carboxylic acid were found.

    • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • PubChem Compound Summary for CID 16495107, 5-(Aminomethyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

    • Li, W., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2813. [Link]

Exploratory

Foreword: Understanding the Core Attributes of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Reactivity and Stability of 5-(Aminomethyl)thiophene-2-carboxylic acid Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Applicatio...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 5-(Aminomethyl)thiophene-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

5-(Aminomethyl)thiophene-2-carboxylic acid is a bifunctional heterocyclic compound that holds significant interest as a structural motif and building block in medicinal chemistry and materials science.[1][2] Its rigid thiophene core, combined with the nucleophilic primary amine and the acidic carboxylic acid group, presents a unique combination of chemical functionalities. This guide provides a comprehensive analysis of the molecule's inherent reactivity and stability profile. A thorough understanding of these characteristics is paramount for its effective application, enabling the development of robust synthetic routes, stable formulations, and reliable analytical methods. We will explore the molecule's electronic properties, predict its behavior under various stress conditions, and provide actionable protocols for its assessment, ensuring both scientific integrity and practical utility in a research and development setting.

Molecular Profile and Physicochemical Characteristics

The reactivity and stability of 5-(Aminomethyl)thiophene-2-carboxylic acid are direct consequences of its molecular architecture. The molecule consists of a 2,5-disubstituted thiophene ring, an aromatic heterocycle where the sulfur atom significantly influences the ring's electronic properties. The presence of both an acidic group (carboxylic acid) and a basic group (aminomethyl) suggests the potential for zwitterionic character in solution.

Table 1: Physicochemical Properties of 5-(Aminomethyl)thiophene-2-carboxylic acid

PropertyValueSource
Molecular Formula C₆H₇NO₂S[1][2]
Molecular Weight 157.19 g/mol [1][2]
CAS Number 120889-75-0[1]
Physical Form Solid
SMILES C1=C(SC(=C1)C(=O)O)CN[1][2]
InChIKey VHWSFLJKPUEMJW-UHFFFAOYSA-N[1]
Topological Polar Surface Area 63.32 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 2[2]

Chemical Reactivity Analysis

The molecule's reactivity is governed by the interplay of its three key functional components: the thiophene ring, the carboxylic acid, and the aminomethyl group.

  • Thiophene Ring: As an electron-rich aromatic system, the thiophene ring is susceptible to electrophilic substitution. However, the sulfur atom is also a site of potential oxidation, which can lead to the formation of sulfoxides and sulfones under oxidative stress. Thiophene and its derivatives are generally stable but can undergo ring-opening under harsh conditions.[3][4]

  • Carboxylic Acid Group: This group behaves as a typical carboxylic acid, readily undergoing reactions such as esterification, amide bond formation, and reduction. It is also the primary site for deprotonation in basic media. Under thermal stress, decarboxylation is a potential degradation pathway. Thiophene-2-carboxylic acid itself is a known precursor for many derivatives through reactions at this site.[5]

  • Aminomethyl Group: The primary amine is nucleophilic and basic. It can participate in reactions with electrophiles, such as acylation or alkylation. Its presence makes the molecule susceptible to reactions with aldehydes and ketones to form Schiff bases.

  • Intramolecular Reactivity: The close proximity of the acidic carboxyl group and the basic amino group raises the possibility of intramolecular reactions. Under conditions that favor amide bond formation (e.g., high temperature or the presence of coupling agents), intramolecular cyclization to form a lactam is a plausible transformation.

Stability Profile and Predicted Degradation Pathways

For any molecule intended for pharmaceutical use, a comprehensive understanding of its degradation profile is essential.[6][7] Forced degradation studies, or stress testing, are designed to intentionally break down a molecule to identify likely degradation products and establish degradation pathways.[7] These studies are critical for developing stability-indicating analytical methods.[8][9]

The following sections outline the predicted stability of 5-(Aminomethyl)thiophene-2-carboxylic acid under standard ICH stress conditions.[6]

Hydrolytic Stability
  • Acidic Conditions (e.g., 0.1 M HCl): The molecule is expected to be relatively stable, though prolonged exposure to strong acid at elevated temperatures could potentially promote side reactions on the electron-rich thiophene ring.

  • Neutral Conditions (e.g., Water): High stability is anticipated in neutral aqueous solutions at ambient temperature.

  • Basic Conditions (e.g., 0.1 M NaOH): The carboxylic acid will be deprotonated to its carboxylate salt, which is generally stable. The primary amine and thiophene ring are not expected to be labile under mild basic conditions.

Oxidative Stability
  • (e.g., 3% H₂O₂): This is likely the most significant degradation pathway. The sulfur heteroatom in the thiophene ring is susceptible to oxidation, potentially forming the corresponding S-oxide (sulfoxide) and, under more forcing conditions, the S,S-dioxide (sulfone). The aminomethyl group could also be susceptible to oxidation.

Thermal Stability
  • (Dry Heat, e.g., >80°C): Thiophene itself is highly heat-resistant, capable of withstanding temperatures up to 850°C without decomposition.[4] However, for the subject molecule, the primary risk under thermal stress is the decarboxylation of the carboxylic acid group, leading to the formation of 5-(aminomethyl)thiophene. At very high temperatures, complex polymerization reactions may also occur.

Photostability
  • (ICH-compliant light exposure): Aromatic and heterocyclic compounds often absorb UV radiation, which can lead to photolytic degradation. Potential pathways include radical-mediated reactions or rearrangements. Photostability testing is crucial to determine the need for light-protective packaging.

The diagram below illustrates the most probable degradation pathways based on the chemical nature of the molecule.

G cluster_products Potential Degradation Products Oxidation Oxidation Sulfoxide Thiophene S-Oxide Derivative Oxidation->Sulfoxide [O] Thermal Thermal Decarboxylated 5-(Aminomethyl)thiophene Thermal->Decarboxylated Δ, -CO₂ Intramolecular\nCyclization Intramolecular Cyclization Lactam Thieno-lactam Intramolecular\nCyclization->Lactam Δ or Coupling Agent Parent 5-(Aminomethyl)thiophene- 2-carboxylic acid Sulfone Thiophene S,S-Dioxide Derivative Sulfoxide->Sulfone [O] G cluster_stress Stress Sample Preparation cluster_analysis Analysis & Characterization cluster_outcome Data Interpretation S0 Prepare Stock Solution of Compound S1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) S0->S1 S2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) S0->S2 S3 Oxidation (e.g., 3% H₂O₂, RT) S0->S3 S4 Thermal (Solid State, 80°C) S0->S4 S5 Photolytic (ICH Light Box) S0->S5 A1 Timepoint Sampling & Neutralization S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Analysis by Stability- Indicating HPLC-UV A1->A2 A3 Peak Purity Assessment (PDA Detector) A2->A3 A4 Degradant Identification (LC-MS/MS) A3->A4 O1 Quantify Degradation (%) A4->O1 O2 Elucidate Degradation Pathways O1->O2 O3 Validate Analytical Method Specificity O2->O3

Caption: Experimental Workflow for a Forced Degradation Study.

Protocol: Forced Degradation Study

This protocol outlines the steps to induce and analyze degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized. [9]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5-(Aminomethyl)thiophene-2-carboxylic acid in a suitable solvent (e.g., a mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Store at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Store at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation (Solution): Store a sample of the stock solution at 60°C.

    • Thermal Degradation (Solid): Place a few milligrams of the solid compound in an oven at 80°C.

    • Photostability: Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Timepoint Sampling: Withdraw aliquots from each solution at appropriate time points (e.g., 2, 4, 8, 24, 48 hours). For solid samples, dissolve a weighed amount in the solvent at each time point.

  • Sample Quenching: Immediately neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using the stability-indicating method described below.

Protocol: Stability-Indicating Analytical Method Development

A stability-indicating method is crucial for separating the parent compound from any potential degradation products, thereby ensuring accurate quantification. [10][11]High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for this purpose.

  • Instrumentation: A standard HPLC system with a Photodiode Array (PDA) detector. For structural elucidation, an HPLC coupled to a Mass Spectrometer (LC-MS) is invaluable. [10][11]2. Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point due to the moderate polarity of the molecule.

  • Mobile Phase Development:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. (The acid improves peak shape for the amine and suppresses ionization of the carboxyl group).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Method Conditions:

    • Elution: Gradient elution, starting with a low percentage of organic modifier (e.g., 5% B) and ramping up to a high percentage (e.g., 95% B) to ensure elution of all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the UV maximum of the thiophene chromophore (typically around 250-280 nm) and collect full spectra using the PDA detector to assess peak purity.

  • Method Validation: Once the method demonstrates baseline separation between the parent peak and all degradant peaks, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by its ability to resolve the degradation products from the parent compound in the forced degradation samples.

Conclusion

5-(Aminomethyl)thiophene-2-carboxylic acid is a molecule with a nuanced reactivity profile defined by its aromatic thiophene core and its dual acidic and basic functional groups. While generally stable under hydrolytic and mild thermal conditions, its primary liability lies in its susceptibility to oxidation at the sulfur atom. A comprehensive understanding of these pathways, established through systematic forced degradation studies, is not merely an academic exercise; it is a prerequisite for successful drug development. The protocols and analytical strategies outlined in this guide provide a robust framework for researchers to characterize this molecule, mitigate risks associated with its instability, and unlock its full potential as a valuable synthetic building block.

References

  • Sigma-Aldrich.
  • Oxford Lab Fine Chem LLP.
  • Eawag-BBD. Thiophene-2-Carboxylate (an/aerobic)
  • Santa Cruz Biotechnology. Thiophene.
  • PubChem - NIH. Thiophene.
  • PubMed. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. (1990-03).
  • ChemicalBook. Thiophene.
  • Pharmaceutical Outsourcing.
  • PubChem - NIH. 5-(Aminomethyl)thiophene-2-carboxylic acid.
  • Sigma-Aldrich. 5-(aminomethyl)thiophene-2-carboxylic acid.
  • MedCrave online.
  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016-05-02).
  • BioPharmaSpec.
  • ChemScene. 5-(Aminomethyl)thiophene-2-carboxylic acid.
  • NIH.
  • Frontiers. Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. (2021-11-14).
  • Wikipedia. Thiophene-2-carboxylic acid.
  • Separation Science. Analytical Techniques In Stability Testing. (2025-03-24).
  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01).

Sources

Foundational

5-(Aminomethyl)thiophene-2-carboxylic Acid: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Introduction: The Privileged Status of Thiophene in Drug Design Heterocyclic scaffolds are cornerstones of medicinal chemistry, offering a rich tapestry of phy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Status of Thiophene in Drug Design

Heterocyclic scaffolds are cornerstones of medicinal chemistry, offering a rich tapestry of physicochemical properties that can be fine-tuned to achieve desired pharmacological effects. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, holds a privileged status.[1] Its unique electronic characteristics and ability to act as a bioisostere for other aromatic systems, such as benzene, have led to its incorporation into numerous FDA-approved drugs.[1][2] Thiophene-containing molecules have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6]

This guide focuses on a particularly valuable, bifunctional thiophene derivative: 5-(Aminomethyl)thiophene-2-carboxylic acid . This building block uniquely combines a rigid aromatic core with two key reactive functional groups—a primary amine and a carboxylic acid. This arrangement provides medicinal chemists with a powerful tool for creating diverse molecular architectures with precise control over vectoral orientation, making it an increasingly important scaffold in the rational design of novel therapeutics.

Physicochemical Properties and Structural Features

Understanding the intrinsic properties of a building block is fundamental to its effective application. 5-(Aminomethyl)thiophene-2-carboxylic acid is a solid at room temperature with a molecular weight of 157.19 g/mol .[7][8] Its structure presents several key features that dictate its reactivity and utility in synthesis.

PropertyValueSource
Molecular Formula C₆H₇NO₂SPubChem[8]
Molecular Weight 157.19 g/mol PubChem[8]
Physical Form SolidSigma-Aldrich[7]
CAS Number 120889-75-0PubChem[8]
SMILES C1=C(SC(=C1)C(=O)O)CNPubChem[8]

The molecule's power lies in the pseudo-para disposition of the aminomethyl and carboxyl groups across the thiophene ring. This arrangement offers several advantages:

  • Defined Vectoral Orientation: The functional groups are held in a relatively fixed, distal orientation, allowing them to be used as specific vectors to probe distinct pockets within a biological target's binding site.

  • Bifunctional Reactivity: The carboxylic acid is amenable to a wide range of coupling reactions to form amides, esters, and other derivatives.[9] The primary amine serves as a nucleophile or as a point for introducing further functionality after suitable protection.

  • Scaffold Rigidity: The aromatic thiophene core provides a rigid scaffold, which can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

Synthetic Strategies and Chemical Reactivity

A key aspect of utilizing any building block is understanding its synthesis and the strategic manipulation of its functional groups.

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of 5-(aminomethyl)thiophene-2-carboxylic acid provides insight into potential impurities and scale-up strategies. A common conceptual approach involves the functionalization of a pre-existing thiophene-2-carboxylic acid derivative. For instance, a synthetic route could begin with the appropriate nitration or formylation of a thiophene ester, followed by reduction or reductive amination to install the aminomethyl group, and subsequent hydrolysis of the ester.

The diagram below illustrates a generalized workflow for the synthesis and subsequent functionalization of the scaffold.

G cluster_synthesis Scaffold Synthesis cluster_derivatization Scaffold Derivatization Thio_ester Thiophene-2-carboxylate Func_thio Functionalized Thiophene (e.g., nitro, formyl) Thio_ester->Func_thio Ring Functionalization Amino_ester Aminomethyl Thiophene Ester Func_thio->Amino_ester Reduction/ Reductive Amination Final_scaffold 5-(Aminomethyl)thiophene- 2-carboxylic acid Amino_ester->Final_scaffold Ester Hydrolysis Protected_scaffold N-Protected Scaffold Final_scaffold->Protected_scaffold N-Protection (e.g., Boc, Cbz) Amide_product Amide-Coupled Product Protected_scaffold->Amide_product Amide Coupling (COOH terminus) Ester_product Ester Product Protected_scaffold->Ester_product Esterification (COOH terminus) Amine_product Amine-Functionalized Product Amide_product->Amine_product N-Deprotection & Further Functionalization

Caption: Generalized workflow for the synthesis and derivatization of the title compound.

Protecting Group Strategies: The Key to Selectivity

Given the presence of two reactive functional groups, a robust protecting group strategy is essential for selective derivatization.[10][11] The choice of protecting group for the primary amine is critical and must be orthogonal to the planned reaction at the carboxylic acid terminus.

  • Boc (tert-Butyloxycarbonyl) Group: This is arguably the most common choice. It is easily installed using Boc-anhydride and is stable to most coupling conditions used for the carboxylic acid. It is readily removed under acidic conditions (e.g., trifluoroacetic acid, TFA), which are often compatible with the newly formed amide or ester bond.[12]

  • Cbz (Carboxybenzyl) Group: Another widely used protecting group, Cbz is stable to both acidic and basic conditions. Its removal is typically achieved via catalytic hydrogenation, offering an orthogonal deprotection strategy if other parts of the molecule are sensitive to acid but stable to reduction.[13]

The concept of orthogonality is paramount. For example, in a multi-step synthesis, one might use a base-labile Fmoc group and an acid-labile tBu group, allowing for selective removal of one in the presence of the other.[14]

Applications in Medicinal Chemistry: Case Studies and Therapeutic Targets

The utility of 5-(aminomethyl)thiophene-2-carboxylic acid is best illustrated through its application in the development of bioactive molecules. Its rigid structure and bifunctionality make it an excellent scaffold for building inhibitors of various enzyme classes and for probing receptor binding sites.

As a Scaffold for Antibacterial Agents

Thiophene derivatives have been extensively investigated for their antibacterial activity.[15][16] The 5-(aminomethyl)thiophene-2-carboxylic acid scaffold can be used to systematically probe the active sites of bacterial enzymes. For example, the carboxylic acid can be used to mimic a substrate's carboxylate group to interact with positively charged residues (e.g., arginine, lysine) in an active site, while the aminomethyl group can be elaborated to explore adjacent hydrophobic or polar pockets.

In the Design of Kinase and Protease Inhibitors

Many inhibitors of kinases and proteases feature a core scaffold from which vectors project to occupy specific regions of the enzyme's active site (e.g., the hinge region, the specificity pocket). The defined geometry of 5-(aminomethyl)thiophene-2-carboxylic acid makes it an ideal candidate for such applications. The carboxylic acid can be converted to an amide that acts as a hydrogen bond donor/acceptor, while the amine can be functionalized to target a distal pocket, potentially increasing potency and selectivity. Thiophene analogs have been successfully employed in the development of anticancer agents that target various signaling pathways.[4][17]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. All manipulations should be carried out by trained chemists in a suitable laboratory environment.

Protocol 1: Boc-Protection of the Amino Group

This protocol describes the standard procedure for protecting the primary amine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • 5-(Aminomethyl)thiophene-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve 5-(aminomethyl)thiophene-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (to dissolve the starting material as its carboxylate salt).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

  • The N-Boc protected product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: General Amide Bond Formation (EDC/HOBt Coupling)

This protocol outlines a standard method for coupling the N-protected building block with a primary or secondary amine.

Materials:

  • N-Boc-5-(aminomethyl)thiophene-2-carboxylic acid (from Protocol 1)

  • Target amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve N-Boc-5-(aminomethyl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir for 20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the target amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

The diagram below illustrates the logical flow of a typical coupling and deprotection sequence.

G Start N-Boc Protected Thiophene Acid Activate Activate Carboxylic Acid (e.g., EDC, HOBt) Start->Activate Step 1 Couple Couple with Amine (R-NH2) Activate->Couple Step 2 Protected_Product N-Boc Protected Amide Product Couple->Protected_Product Step 3 Deprotect Acidic Deprotection (e.g., TFA) Protected_Product->Deprotect Step 4 Final_Product Final Amide Product (Free Amine) Deprotect->Final_Product Step 5

Caption: Workflow for a standard amide coupling and deprotection sequence.

Conclusion and Future Perspectives

5-(Aminomethyl)thiophene-2-carboxylic acid is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its rigid framework and orthogonally accessible functional groups provide a reliable platform for structure-based drug design. The ability to precisely control the placement of pharmacophoric features allows for the systematic exploration of structure-activity relationships, accelerating the journey from hit to lead. As our understanding of biological targets becomes more sophisticated, the demand for such well-defined and versatile building blocks will undoubtedly continue to grow, ensuring that this thiophene derivative remains a valuable component in the drug discovery arsenal.

References

  • Jadhav, S. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Bhilare, N. V., et al. (2021). Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. Mini-Reviews in Medicinal Chemistry, 21(2). Available at: [Link]

  • Kamal, A., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). A diverse thiophene scaffolds as antitumor agents. Available at: [Link]

  • PubChem. (n.d.). 5-(Aminomethyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4). Available at: [Link]

  • RSC Publishing. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • PubChem. (n.d.). 5-Aminothiophene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Manjula, N., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1947–1955. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2913. Available at: [Link]

  • PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem, 12(12), 2570-2575. Available at: [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

  • Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 137. Available at: [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

  • MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4323. Available at: [Link]

  • ResearchGate. (2011). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Available at: [Link]

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Exploratory

The Purity and Commercial Landscape of 5-(Aminomethyl)thiophene-2-carboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Emergence of a Key Building Block in Medicinal Chemistry 5-(Aminomethyl)thiophene-2-carboxylic acid, a bifunctional heterocyclic compound, has garnered significant attention within the pharmaceutical an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Key Building Block in Medicinal Chemistry

5-(Aminomethyl)thiophene-2-carboxylic acid, a bifunctional heterocyclic compound, has garnered significant attention within the pharmaceutical and life sciences sectors. Its intrinsic structural features—a carboxylic acid and an aminomethyl group appended to a thiophene ring—render it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The thiophene nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory and antimicrobial activities.[1] This guide provides an in-depth analysis of the commercial availability and purity of 5-(Aminomethyl)thiophene-2-carboxylic acid, offering critical insights for researchers, scientists, and professionals engaged in drug discovery and development. Understanding the quality and sourcing of this key intermediate is paramount to ensuring the reproducibility and success of synthetic campaigns and, ultimately, the safety and efficacy of novel drug candidates.

Commercial Availability and Purity Specifications

5-(Aminomethyl)thiophene-2-carboxylic acid is commercially available from a number of chemical suppliers. For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. The purity of this building block can directly impact the outcome of subsequent synthetic transformations, influencing reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and overall project timelines.

A survey of prominent suppliers reveals that 5-(Aminomethyl)thiophene-2-carboxylic acid is typically offered with a purity of 95% or higher. This level of purity is generally suitable for early-stage research and development activities. However, for more advanced applications, such as late-stage clinical development and commercial manufacturing, a higher purity grade may be required. It is incumbent upon the user to verify the purity of each batch to ensure it meets the specific requirements of their application.

SupplierStated PurityCAS Number
ChemScene95+%120889-75-0[2]
Sigma-Aldrich95%120889-75-0[3]

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to obtain a certificate of analysis (CoA) for each specific lot.

The Critical Role of Purity in Drug Development

The seemingly small percentage of impurities in a starting material can have significant downstream consequences in a multi-step drug synthesis. These impurities can potentially react with reagents, lead to the formation of undesired by-products, and complicate the purification of intermediates and the final API. In the context of drug development, this can translate to:

  • Reduced Yields: Impurities can consume valuable reagents and catalyze side reactions, lowering the overall efficiency of the synthetic route.

  • Complex Purification: The presence of closely related impurities can make the isolation of the desired compound challenging, often requiring multiple chromatographic steps.

  • Formation of Genotoxic Impurities: Some process-related impurities may have the potential to be genotoxic, posing a significant safety risk and requiring stringent control at very low levels.

  • Inconsistent Biological Activity: The presence of unknown impurities can lead to variability in the biological data, making it difficult to establish a clear structure-activity relationship (SAR).

Given these potential issues, a thorough understanding and control of the purity of 5-(Aminomethyl)thiophene-2-carboxylic acid are essential for any drug development program that utilizes this building block.

Understanding Potential Impurities: A Look at Synthetic Routes

To appreciate the potential impurity profile of 5-(Aminomethyl)thiophene-2-carboxylic acid, it is instructive to consider its plausible synthetic pathways. While specific proprietary synthesis routes used by commercial suppliers are not always disclosed, a general understanding can be gleaned from the literature on thiophene chemistry.

A common strategy for the synthesis of substituted thiophenes involves the functionalization of a pre-formed thiophene ring. For 5-(Aminomethyl)thiophene-2-carboxylic acid, a plausible route could involve the following key transformations:

  • Carboxylation of a 2-substituted thiophene: Starting from a suitable 2-substituted thiophene, a carboxylic acid group can be introduced at the 5-position.

  • Introduction of the aminomethyl group: This can be achieved through various methods, such as the reduction of a nitrile or an amide, or via a Gabriel synthesis.

One potential synthetic approach could start from methyl 5-nitrothiophene-2-carboxylate. The nitro group can be reduced to an amine, which can then be further functionalized to the aminomethyl group, followed by hydrolysis of the ester to the carboxylic acid. A general procedure for a related transformation, the synthesis of methyl 5-aminothiophene-2-carboxylate from methyl 5-nitro-2-thiophenecarboxylate, involves hydrogenation over a palladium on carbon catalyst.[4]

Caption: A generalized synthetic workflow for 5-(Aminomethyl)thiophene-2-carboxylic acid.

Potential Process-Related Impurities:

Based on these general synthetic considerations, potential impurities could include:

  • Starting materials: Unreacted thiophene precursors.

  • Intermediates: Incompletely reacted intermediates from any of the synthetic steps.

  • Positional isomers: Isomers where the functional groups are at different positions on the thiophene ring.

  • Over- or under-functionalized products: For example, the corresponding aldehyde or alcohol instead of the carboxylic acid, or a primary amine that has not been converted to the aminomethyl group.

  • Reagents and catalysts: Residual reagents or catalysts used in the synthesis.

Purity Analysis: Methodologies and Protocols

Ensuring the purity of 5-(Aminomethyl)thiophene-2-carboxylic acid requires robust analytical methodologies. The bifunctional nature of the molecule, possessing both an acidic carboxylic acid and a basic amino group, necessitates careful method development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful and commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the workhorse of the pharmaceutical industry for purity analysis. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

A Self-Validating HPLC Protocol:

The following is a detailed, step-by-step protocol for the analysis of 5-(Aminomethyl)thiophene-2-carboxylic acid. This protocol is designed to be a starting point for method development and validation in a research or quality control laboratory. The principles of analytical method validation, as outlined in regulatory guidelines such as ICH Q2(R2), should be followed to ensure the method is suitable for its intended purpose.[5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

Sample Preparation:

  • Accurately weigh approximately 1 mg of 5-(Aminomethyl)thiophene-2-carboxylic acid and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Caption: A typical workflow for the HPLC purity analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also provide valuable information about sample purity. A ¹H NMR spectrum of 5-(Aminomethyl)thiophene-2-carboxylic acid would be expected to show characteristic signals for the protons on the thiophene ring, the methylene protons of the aminomethyl group, and the acidic proton of the carboxylic acid.

Expected ¹H NMR Spectral Features:

  • Thiophene Protons: Two doublets in the aromatic region (typically 6.5-8.0 ppm), corresponding to the two protons on the thiophene ring.

  • Methylene Protons: A singlet or a broad singlet in the region of 3.5-4.5 ppm, corresponding to the -CH₂- group.

  • Amine and Carboxylic Acid Protons: Broad signals that can be exchangeable with D₂O. The carboxylic acid proton is typically observed downfield (>10 ppm).

The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Integration of the signals can also be used to estimate the relative amounts of the main compound and any impurities.

Conclusion: A Foundation for Successful Drug Discovery

5-(Aminomethyl)thiophene-2-carboxylic acid is a valuable and commercially accessible building block for the synthesis of novel therapeutic agents. Its utility in medicinal chemistry is well-recognized, and its incorporation into drug candidates continues to be an active area of research. For scientists and professionals in the field, a comprehensive understanding of the commercial availability and, more importantly, the purity of this key intermediate is not merely a matter of good laboratory practice but a fundamental requirement for the successful and efficient progression of a drug discovery program. By implementing robust analytical methods for purity determination and by carefully selecting suppliers who can provide material of consistent high quality, researchers can build a solid foundation for their synthetic endeavors and contribute to the development of the next generation of innovative medicines.

References

  • Thermo Fisher Scientific. Certificate of analysis. [Link]

  • PubChem. 5-(Aminomethyl)thiophene-2-carboxylic acid. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • Gesynthem. The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. [Link]

  • Universidade de Lisboa. Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. [Link]

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Journal of Drug Delivery and Therapeutics. A review on analytical method validation and its regulatory perspectives. [Link]

  • MDPI. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]

  • PMC. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

Sources

Foundational

Molecular structure and conformation of 5-(Aminomethyl)thiophene-2-carboxylic acid

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-(Aminomethyl)thiophene-2-carboxylic acid Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Applica...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-(Aminomethyl)thiophene-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

5-(Aminomethyl)thiophene-2-carboxylic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid thiophene core, substituted with flexible aminomethyl and carboxylic acid groups, presents a unique conformational landscape that dictates its physicochemical properties, reactivity, and biological interactions. A profound understanding of its three-dimensional structure is therefore paramount for its effective application in drug design and rational molecular engineering. This guide provides a multi-faceted approach to elucidating the molecular structure and conformational preferences of this molecule, integrating computational modeling with established spectroscopic and crystallographic techniques. The methodologies described herein are designed to be self-validating, providing a robust framework for comprehensive characterization.

Foundational Molecular Structure

The foundational structure of 5-(Aminomethyl)thiophene-2-carboxylic acid comprises a central five-membered thiophene ring, an aromatic heterocycle that imparts significant electronic and structural properties.[1] The molecule is substituted at the C2 and C5 positions, which are critical for its function.

  • Chemical Formula: C₆H₇NO₂S[2]

  • Molecular Weight: 157.19 g/mol [2][3]

  • Core Scaffold: A 2,5-disubstituted thiophene ring. The aromaticity of the thiophene ring is due to the delocalization of six π-electrons, which influences the geometry and reactivity of the substituents.[1]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH) at C2: This electron-withdrawing group influences the acidity of the ring's protons and acts as a hydrogen bond donor and acceptor.

    • Aminomethyl (-CH₂NH₂) at C5: This group introduces a basic center and a flexible sidechain, also capable of hydrogen bonding.

The presence of both an acidic (carboxylic acid) and a basic (amino) group means the molecule can exist as a zwitterion, particularly in physiological or protic environments. This zwitterionic form can significantly alter its conformational preferences and intermolecular interactions.

Conformational Analysis: The Degrees of Freedom

The biological activity and physical properties of 5-(Aminomethyl)thiophene-2-carboxylic acid are not solely defined by its 2D structure but by its preferred three-dimensional shapes or conformations. The molecule's flexibility arises from rotation around several key single bonds. The primary degrees of rotational freedom that dictate its overall conformation are:

  • τ₁ (C3-C2-C=O): Rotation of the carboxylic acid group relative to the thiophene ring.

  • τ₂ (C4-C5-C-N): Rotation of the aminomethyl group relative to the thiophene ring.

The interplay between steric hindrance, electronic effects (conjugation), and potential intramolecular hydrogen bonds determines the energetically favorable conformers. For instance, an intramolecular hydrogen bond between the carboxylic acid proton and the amino group's lone pair, or the thiophene sulfur, could stabilize specific conformations.

Methodologies for Structural Elucidation: A Validated Workflow

A comprehensive analysis requires a synergistic combination of computational prediction and experimental verification. This ensures that the proposed structures are not only theoretically plausible but also consistent with empirical data.

In Silico Analysis: Computational Modeling

Expertise & Causality: Computational chemistry, particularly Density Functional Theory (DFT), serves as an invaluable predictive tool. It allows for the exploration of the entire potential energy surface of the molecule to identify stable conformers and the energy barriers separating them before embarking on resource-intensive experimental work. Methods like B3LYP with a 6-31G(d,p) basis set have proven effective for calculating the geometries and vibrational frequencies of thiophene derivatives.[4][5]

Experimental Protocol: DFT-Based Conformational Analysis

  • Initial Structure Generation: Build the 3D structure of 5-(Aminomethyl)thiophene-2-carboxylic acid using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: Perform a systematic or stochastic conformational search to identify various low-energy starting geometries.

  • Geometry Optimization: Optimize the geometry of each identified conformer using DFT at the B3LYP/6-31G(d,p) level of theory. This step locates the nearest local energy minimum on the potential energy surface.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also yield predicted IR and Raman spectra.

  • Energy Profile Analysis: Calculate the relative energies (ΔE) of all stable conformers to determine their Boltzmann population at a given temperature.

  • Potential Energy Surface (PES) Scan: To understand the rotational barriers, perform a relaxed PES scan by systematically rotating the key dihedral angles (τ₁ and τ₂) and calculating the energy at each step.

Workflow for Computational Analysis

G cluster_0 Computational Protocol A 1. Build 3D Structure B 2. Conformational Search A->B Initial Geometries C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C Low-Energy Candidates D 4. Vibrational Frequency Calculation C->D Optimized Structures E 5. Identify Stable Conformers (No Imaginary Frequencies) D->E Validate Minima F 6. Analyze Relative Energies (ΔE) E->F Predict Population

Caption: A typical workflow for the in-silico conformational analysis of the target molecule.

Predicted Data Summary (Hypothetical)

ConformerDihedral Angle (τ₁)Dihedral Angle (τ₂)Relative Energy (kcal/mol)Key Intramolecular Interaction
A (Global Min.) ~180° (anti)~60° (gauche)0.00O-H···N Hydrogen Bond
B ~0° (syn)~60° (gauche)1.52O=C···H-N Interaction
C ~180° (anti)~180° (anti)2.78Sterically open
Spectroscopic Verification in Solution: NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining molecular structure and conformation in the solution state, which most closely mimics the biological environment. While ¹H and ¹³C NMR confirm the carbon skeleton and proton environments, advanced 2D techniques like NOESY/ROESY provide through-space correlations, offering direct evidence of the spatial proximity of atoms and thus defining the dominant conformation.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of 5-(Aminomethyl)thiophene-2-carboxylic acid in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, which can solubilize both the acidic and basic functionalities. Add tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum to identify chemical shifts and coupling constants of the thiophene ring protons (H3, H4) and the aminomethyl protons (-CH₂-).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of all unique carbon atoms.

  • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish scalar coupling connectivities between protons, confirming the -CH(3)-CH(4)- relationship on the ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons like C2, C5, and the carboxyl carbon.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the critical step for conformational analysis. Acquire a NOESY spectrum to identify protons that are close in space (< 5 Å). A NOE cross-peak between a proton on the aminomethyl group and the H4 proton on the thiophene ring would provide strong evidence for a specific rotational conformer around the τ₂ bond.

Workflow for NMR-based Structural Verification

G cluster_1 NMR Experimental Protocol cluster_2 Data Interpretation P 1. Sample Preparation (DMSO-d6) S1D 2. 1D Spectra (¹H, ¹³C) P->S1D S2D 3. 2D Correlation Spectra (COSY, HSQC, HMBC) S1D->S2D NOE 4. 2D NOESY/ROESY S2D->NOE CONN Confirm Connectivity S2D->CONN Assign Signals CONF Determine Conformation NOE->CONF Through-Space Correlations FINAL Validated Solution Structure CONN->FINAL CONF->FINAL

Caption: Integrated NMR workflow for connectivity and conformational analysis.

Definitive Solid-State Structure: Single-Crystal X-ray Diffraction

Trustworthiness: X-ray crystallography provides unambiguous and high-resolution data on the molecular structure in the solid state. It is the gold standard for determining bond lengths, bond angles, and torsion angles, offering a definitive snapshot of a single, low-energy conformation. The resulting structural model is self-validating through crystallographic R-factors, which quantify the agreement between the model and the experimental diffraction data. It is crucial to recognize that the solid-state structure represents the conformation within a crystal lattice and may differ from the ensemble of conformations present in solution.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth (Rate-Limiting Step): Grow single crystals of high quality and sufficient size. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build a molecular model into the map and refine the atomic positions, and thermal parameters to achieve the best fit with the experimental data. Hydrogen bond interactions are often key to stabilizing crystal packing.[6]

Conclusion and Implications for Drug Development

The molecular structure and conformational preferences of 5-(Aminomethyl)thiophene-2-carboxylic acid are best understood through a complementary approach that combines the predictive power of computational modeling with the empirical validation of NMR spectroscopy and X-ray crystallography. The molecule's flexibility, centered around the aminomethyl and carboxylic acid substituents, allows it to adopt multiple conformations. Identifying the lowest energy conformer, especially the one prevalent in solution, is critical for drug development professionals. This "bioactive conformation" is the key to designing analogues with constrained geometries that can lead to enhanced binding affinity, selectivity, and ultimately, improved therapeutic efficacy. The integrated workflow presented in this guide provides a robust and reliable framework for achieving this essential molecular understanding.

References

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Exploratory

A Technical Guide to Thiophene-Based Bifunctional Molecules in Organic Synthesis: From Design to Application

Abstract: The thiophene nucleus represents a privileged scaffold in the landscape of organic and medicinal chemistry.[1][2] Its unique electronic properties, arising from the sulfur heteroatom, and its structural similar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thiophene nucleus represents a privileged scaffold in the landscape of organic and medicinal chemistry.[1][2] Its unique electronic properties, arising from the sulfur heteroatom, and its structural similarity to benzene, make it a versatile building block for a vast array of functional molecules.[3][4] This guide moves beyond simple derivatives to explore the design, synthesis, and application of thiophene-based bifunctional molecules. We define these as molecules where the thiophene core is strategically elaborated with two distinct functional domains, enabling advanced applications such as targeted protein degradation, selective fluorescence sensing, and the construction of novel catalytic systems. From the perspective of a senior application scientist, this document emphasizes the causal relationships behind synthetic choices and provides robust, self-validating experimental protocols for researchers, chemists, and drug development professionals.

The Thiophene Scaffold: A Privileged Core for Bifunctional Design

The thiophene ring is more than a simple aromatic spacer. Its inherent properties make it an exceptional core for designing molecules with dual functionalities.

  • Electronic Tunability: The electron-rich nature of the thiophene ring can be finely tuned through substitution at the C2, C3, C4, or C5 positions. This allows for the modulation of properties like fluorescence wavelength, redox potential, and binding interactions of the attached functional groups. The sulfur atom itself can participate in hydrogen bonding, further influencing drug-receptor interactions.[1]

  • Structural Rigidity and Vectorial Control: Unlike flexible alkyl chains, the thiophene ring provides a semi-rigid platform. This is critical in applications like Proteolysis-Targeting Chimeras (PROTACs), where the precise spatial orientation of two different binding moieties is paramount for inducing the formation of a productive ternary complex.[5]

  • Synthetic Accessibility: A rich history of thiophene chemistry provides a robust toolbox for its synthesis and functionalization, allowing for the controlled, regioselective introduction of different chemical handles.[2]

This guide will focus on three key areas where thiophene-based bifunctional molecules are making a significant impact: targeted protein degradation, fluorescent sensing, and advanced materials.

Strategic Synthesis: Crafting Bifunctional Thiophenes

The cornerstone of creating effective bifunctional molecules is a synthetic strategy that allows for the precise and independent installation of different functional groups. A powerful modern approach is the direct, late-stage functionalization of the thiophene core.

Advanced Protocol: Palladium/Norbornene-Catalyzed Vicinal Difunctionalization

A significant challenge in organic synthesis is the direct and selective functionalization of two adjacent C-H bonds. The Palladium/Norbornene cooperative catalysis, often called the Catellani reaction, provides an elegant solution for thiophenes, allowing for the simultaneous installation of two different carbon-based groups at the C4 and C5 positions.[6][7]

Causality Behind the Method: This reaction is initiated by the C-H palladation at the most electron-rich C5 position of the thiophene.[8] The norbornene (NBE) cocatalyst acts as a transient mediator, forming a stable palladacycle that prevents unwanted side reactions and directs the subsequent functionalization steps. The choice of a weak, π-acidic ligand like triphenylarsine (AsPh₃) is critical; it is thought to facilitate de-coordination from the thiophene's sulfur atom, which might otherwise inhibit the catalytic cycle.[6] The final reductive elimination is often promoted by a unique, amide-based NBE derivative that assists in the challenging NBE extrusion step.[6]

Experimental Protocol: Vicinal Arylation/Alkenylation of 2-Substituted Thiophene [6]

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), triphenylarsine (AsPh₃) (7.7 mg, 0.025 mmol, 12.5 mol%), amide-based norbornene N1 (45 mg, 0.15 mmol, 0.75 equiv), silver acetate (AgOAc) (42 mg, 0.3 mmol, 1.5 equiv), and benzoquinone (BQ) (22 mg, 0.1 mmol, 0.5 equiv).

  • Reagent Addition: Seal the vial with a screw cap and purge with dry nitrogen. Add the 2-substituted thiophene (0.3 mmol, 1.5 equiv), the aryl iodide (0.2 mmol, 1.0 equiv), and the alkene (e.g., ethyl acrylate, 0.36 mmol, 1.8 equiv) via syringe.

  • Solvent and Acid: Add ethyl acetate (1.0 mL) and acetic acid (HOAc) (29 µL, 0.5 mmol, 2.5 equiv) via syringe.

  • Reaction Conditions: Place the sealed vial in a preheated heating block at 80 °C and stir for 48 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (5 mL) and filter through a pad of celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the C4,C5-difunctionalized thiophene product.

This self-validating system confirms success through the regioselective formation of the 1,2,3-trisubstituted product, which can be unambiguously characterized by NMR spectroscopy and mass spectrometry.

Caption: Catalytic cycle for Pd/NBE-mediated vicinal difunctionalization of thiophene.

Application I: Thiophene-Based Linkers in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[9] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[10] The linker is not a passive spacer; its length, rigidity, and chemical nature are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is the prerequisite for target ubiquitination and degradation.[5][11]

The Thiophene Advantage in Linker Design

While flexible PEG and alkyl chains are common, semi-rigid linkers built around aromatic cores like thiophene offer distinct advantages:

  • Conformational Constraint: Reduces the entropic penalty of forming the ternary complex, potentially leading to higher degradation efficiency.

  • Improved Physicochemical Properties: Can improve cell permeability and metabolic stability compared to purely aliphatic linkers.[12]

  • Vectorial Control: Provides well-defined exit vectors for attaching the two ligands, allowing for more rational design to achieve optimal protein-protein interactions within the ternary complex.

PROTAC Mechanism of Action cluster_formation Complex Formation cluster_degradation Degradation Pathway poi Protein of Interest (POI) ternary Ternary Complex (POI-PROTAC-E3) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary protac Thiophene-Based PROTAC protac->ternary ub Ubiquitin (Ub) ternary->ub Ubiquitination poly_ub Poly-Ubiquitinated POI proteasome Proteasome poly_ub->proteasome Recognition degraded Degraded Peptides proteasome->degraded Degradation

Caption: Mechanism of targeted protein degradation mediated by a PROTAC.

Protocol: Synthesis of a Bifunctional Thiophene Linker Core

This protocol describes the synthesis of a 2,5-disubstituted thiophene core, a versatile intermediate for building PROTACs. One side is functionalized for attachment to a POI ligand (e.g., via amide coupling), and the other side is prepared for coupling to an E3 ligase ligand (e.g., via click chemistry).

  • Starting Material: Begin with commercially available 2,5-dibromothiophene.

  • Step 1: Sonogashira Coupling: In a Schlenk flask under argon, dissolve 2,5-dibromothiophene (1.0 equiv), propargyl alcohol (1.1 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv) in a 2:1 mixture of THF and triethylamine. Stir at room temperature for 12 hours. After reaction completion (monitored by TLC), perform an aqueous workup and purify by column chromatography to yield (5-bromothiophen-2-yl)prop-2-yn-1-ol. This introduces the first functional handle (alkyne for click chemistry).

  • Step 2: Suzuki Coupling: In a separate flask, combine the product from Step 1 (1.0 equiv), a boronic acid pinacol ester containing a protected carboxylic acid (e.g., 4-(Bpin)-benzoic acid methyl ester) (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv) in a 3:1 mixture of dioxane and water. Degas the mixture and heat to 90 °C for 16 hours. After cooling and workup, purify by column chromatography. This attaches the second handle.

  • Step 3: Saponification: Dissolve the product from Step 2 in a 1:1 mixture of THF/methanol and add 2M NaOH solution. Stir at 50 °C until the ester is fully hydrolyzed. Neutralize with 1M HCl to precipitate the carboxylic acid. Filter and dry the solid.

  • Final Intermediate: The resulting molecule, 5-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid, is now a bifunctional linker ready for sequential conjugation to POI and E3 ligands.

Application II: Bifunctional Fluorescent Probes

Thiophene oligomers and derivatives are often highly fluorescent. This property can be harnessed by creating bifunctional molecules that combine the thiophene fluorophore with a specific recognition moiety (a receptor). Binding of an analyte to the receptor triggers a change in the electronic properties of the system, resulting in a measurable change in fluorescence (e.g., "turn-on" or "turn-off" sensing).[13][14]

Design Strategy: Chelation-Enhanced Fluorescence (CHEF)

A common mechanism for "turn-on" sensors is Chelation-Enhanced Fluorescence (CHEF).[15] The probe is designed so that in its unbound state, a photoinduced electron transfer (PET) process from a donor part of the molecule quenches the fluorescence of the thiophene core. Upon binding a target ion (like Zn²⁺), the electron-donating ability of the receptor is suppressed, inhibiting PET and "turning on" the fluorescence.

Protocol: Synthesis and Analysis of a Thiophene-Based Zn²⁺ Sensor[13]

This protocol details the synthesis of DHADC, a fluorescent turn-on sensor for zinc ions.

  • Synthesis:

    • To a solution of 4-diethylaminosalicylaldehyde (200 mg, 1.0 mmol) in 12.0 mL of ethanol, add 3-aminothiophene-2-carboxamide (160 mg, 1.1 mmol).

    • Stir the mixture vigorously at room temperature (20 °C) for 8 hours.

    • A yellow precipitate will form. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure sensor, DHADC. The reaction's success is validated by the formation of the imine bond, observable by ¹H NMR and IR spectroscopy.

  • Fluorescence Titration Experiment:

    • Prepare a stock solution of the DHADC sensor (e.g., 1.0 mM in DMSO) and a stock solution of ZnCl₂ (e.g., 10 mM in deionized water).

    • In a series of fluorescence cuvettes, prepare solutions with a constant concentration of DHADC (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

    • Add increasing amounts of the ZnCl₂ stock solution to the cuvettes to achieve a range of final Zn²⁺ concentrations (e.g., 0 to 100 µM).

    • After a brief incubation period, measure the fluorescence emission spectrum for each sample (e.g., excitation at 470 nm, emission scan from 490-650 nm).

    • Plot the fluorescence intensity at the emission maximum (approx. 510 nm) against the Zn²⁺ concentration to generate a binding curve. The detection limit can be calculated based on the standard deviation of the blank and the slope of the linear portion of the titration curve.

Probe NameTarget AnalyteEmission Max (λ_em)Quantum Yield (Φ)Detection LimitReference
DHADC Zn²⁺, CN⁻510 nm (with Zn²⁺)-2.55 µM (for Zn²⁺)[13][14]
TS Al³⁺, Zn²⁺~480 nm (with Al³⁺)-3.0 x 10⁻⁸ M (for Zn²⁺)[15]
Ru-Tetrathiophene (Coordination)~610 nm (Quenched)-N/A[16][17]

Table 1: Spectroscopic properties of representative thiophene-based bifunctional probes.

Application III: Bifunctional Ligands for MOFs and Catalysis

When functionalized with two or more coordinating groups, such as carboxylates, thiophenes become excellent building blocks (or "linkers") for creating Metal-Organic Frameworks (MOFs).[18] These crystalline materials possess high porosity and tunable active sites, making them ideal for applications in gas storage, separation, and heterogeneous catalysis.[19][20]

Protocol: Solvothermal Synthesis of a Thiophene-Based MOF[21]

This protocol describes the synthesis of a zinc-based MOF using 2,5-thiophenedicarboxylic acid (H₂tdc) as the bifunctional linker.

  • Reagent Preparation: In a 20 mL glass vial, dissolve Zn(NO₃)₂·6H₂O (89.2 mg, 0.3 mmol) and a secondary co-ligand (e.g., 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole, 71.5 mg, 0.3 mmol) in N,N'-dimethylformamide (DMF, 24 mL).

  • Linker Addition: Add 2,5-thiophenedicarboxylic acid (H₂tdc) (51.7 mg, 0.3 mmol) to the solution.

  • Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat to 120 °C for 72 hours.

  • Isolation: After cooling the oven slowly to room temperature, plate-like or block-like crystals of the MOF will be present. Carefully decant the mother liquor and wash the crystals with fresh DMF. The product can be characterized by single-crystal X-ray diffraction to confirm the framework structure.

Caption: General workflow for the solvothermal synthesis of a thiophene-based MOF.

Challenges and Future Outlook

The development of thiophene-based bifunctional molecules is a rapidly advancing field, but challenges remain. Achieving perfect regioselectivity in multi-step syntheses can be complex, and the potential for in vivo metabolism of the thiophene ring to reactive S-oxides is a consideration in drug development.[3]

The future is bright, with emerging applications in organic electronics, such as OFETs and OLEDs, where bifunctional donor-acceptor thiophene systems are crucial.[21][22] The continued integration of computational modeling with synthetic chemistry will enable the de novo design of linkers and probes with optimized geometries and electronic properties, accelerating the discovery of next-generation therapeutics and smart materials.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (National Institutes of Health) [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (ResearchGate) [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (RSC Publishing) [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (Cognizance Journal of Multidisciplinary Studies) [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (Der Pharma Chemica) [Link]

  • Synthesis and Applications of Thiophene Derivatives as Organic Materials. (ResearchGate) [Link]

  • A Novel Thiophene-Based Fluorescent Chemosensor for the Detection of Zn2+ and CN−: Imaging Applications in Live Cells and Zebrafish. (MDPI) [Link]

  • Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. (Beilstein Journals) [Link]

  • The Synthesis and Application of Specialized Thiophene-Based Organic Electronic Materials. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

  • Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. (National Institutes of Health) [Link]

  • 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers : Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. (JYX Digital Repository) [Link]

  • Ion-Directed Synthesis of Indium-Derived 2,5-Thiophenedicarboxylate Metal–Organic Frameworks: Tuning Framework Dimensionality. (ACS Publications) [Link]

  • 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. (ACS Publications) [Link]

  • Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. (ResearchGate) [Link]

  • A Novel Thiophene-Based Fluorescent Chemosensor for the Detection of Zn2+ and CN−: Imaging Applications in Live Cells and Zebrafish. (Semantic Scholar) [Link]

  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. (University of Nottingham) [Link]

  • Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. (ACS Publications) [Link]

  • Synthesis and Optical Properties of Bifunctional Thiophene Molecules Coordinated to Ruthenium. (Figshare) [Link]

  • Synthesis and design of fluorescence ligands to act as sensor for zinc. (University of Hong Kong) [Link]

  • Palladium/Norbornene-Catalyzed Decarbonylative Difunctionalization of Thioesters. (ACS Publications) [Link]

  • Two Thiophene-Functionalized Co-MOFs as Green Heterogeneous Catalysts for the Biginelli Reaction. (ResearchGate) [Link]

  • Site-Selective Difunctionalization of Arenes and Heteroarenes Enabled by Palladium/Norbornene Cooperative Catalysis. (Knowledge@UChicago) [Link]

  • Synthesis and optical properties of bifunctional thiophene molecules coordinated to ruthenium. (PubMed) [Link]

  • Novel thiophene-based colorimetric and fluorescent turn-on sensor for highly sensitive and selective simultaneous detection of Al3+ and Zn2+ in water and food samples and its application in bioimaging. (PubMed) [Link]

  • A Novel Thiophene-Based Fluorescent Chemosensor for the Detection of Zn2+ and CN-: Imaging Applications in Live Cells and Zebrafish. (PubMed) [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. (National Institutes of Health) [Link]

  • Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. (MDPI) [Link]

  • Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. (MDPI) [Link]

  • Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo- Functionalization of Indoles: Reaction Development and. (Knowledge@UChicago) [Link]

  • Metal–Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal. (ACS Publications) [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (National Institutes of Health) [Link]

  • Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. (National Institutes of Health) [Link]

  • Improving properties of heterobifunctional degraders via single-point changes to linkers. (Cresset Group) [Link]

  • Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. (PubMed) [Link]

Sources

Foundational

Harnessing the Potential of 5-(Aminomethyl)thiophene-2-carboxylic acid in Fragment-Based Drug Discovery: A Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals. Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel lead compounds, offeri...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel lead compounds, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] This guide provides an in-depth technical examination of the strategic role of a specific, well-designed fragment, 5-(Aminomethyl)thiophene-2-carboxylic acid , within the FBDD workflow. We will dissect the intrinsic properties of this molecule that make it an exemplary starting point and detail the experimental journey from initial screening and hit validation to structure-guided lead optimization. This document serves as a practical manual, integrating theoretical principles with actionable protocols for drug discovery professionals.

The Strategic Value of the Thiophene Scaffold in FBDD

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[3][4] Its bioisosteric similarity to a phenyl ring, coupled with its unique electronic properties, makes it a valuable component in designing molecules that interact with a wide range of biological targets.[3][5] In the context of FBDD, thiophene-based fragments are attractive due to their synthetic tractability and their documented presence in the active sites of key drug targets, such as protein kinases.[3][5][6]

Introducing the Fragment: 5-(Aminomethyl)thiophene-2-carboxylic acid

5-(Aminomethyl)thiophene-2-carboxylic acid is a bifunctional fragment that embodies several key principles of strategic library design. Its structure is not merely a random assortment of atoms but a carefully considered starting point for chemical elaboration.

PropertyValueSignificance in FBDD
Molecular Weight157.19 g/mol Complies with the "Rule of Three" (MW < 300 Da), ensuring higher probability of fitting into small binding pockets.[7]
cLogP~ -1.9High aqueous solubility is critical for biophysical screening at high concentrations, reducing the risk of aggregation-based false positives.
Hydrogen Bond Donors3Provides multiple points for directed interaction with the protein target.
Hydrogen Bond Acceptors3Complements the donor sites for establishing a robust hydrogen-bonding network.
Rotatable Bonds2Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.
Functional GroupsPrimary Amine, Carboxylic AcidPresents two distinct and chemically orthogonal vectors for synthetic elaboration ("fragment growing").
Core ScaffoldThiopheneA proven pharmacophore with favorable metabolic properties and synthetic versatility.[3][4][8]

The zwitterionic potential of this fragment at physiological pH can also be advantageous, potentially enhancing solubility and providing specific charge-charge interactions within a binding pocket.[9][10] The deliberate inclusion of both a primary amine and a carboxylic acid provides two clear, chemically distinct "handles" for downstream synthetic chemistry, making it a "poised" fragment ready for rapid optimization.

The FBDD Workflow: From Fragment Screening to Hit Validation

The initial goal is to identify if and how 5-(aminomethyl)thiophene-2-carboxylic acid binds to a protein target. Due to the anticipated weak binding affinity (typically in the high µM to mM range for fragments), highly sensitive biophysical techniques are required.[1]

Primary Screening: Identifying Binding Events

A combination of biophysical methods should be employed to screen a fragment library that includes our lead fragment. The primary screen aims to quickly identify binders and eliminate non-binders.

SPR is a powerful primary screening tool due to its high sensitivity, low protein consumption, and ability to provide real-time kinetic data.[11][12][13]

Experimental Protocol: SPR Primary Fragment Screen

  • Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling to achieve a stable surface. Aim for an immobilization level that will yield a theoretical maximum response (Rmax) of ~40-50 RU for a ~150 Da fragment to ensure sensitivity.[11]

  • System Preparation: Prime the system with a running buffer (e.g., HBS-EP+) containing a low percentage of DMSO (e.g., 1-2%) to match the fragment stock solutions.

  • Clean Screen: Before screening against the protein, inject the entire fragment library over a reference flow cell to identify and flag any non-specific binders or "bad actors" that interact with the chip surface itself.[11]

  • Single-Concentration Screen: Inject each fragment from the library (including 5-(aminomethyl)thiophene-2-carboxylic acid) at a single high concentration (e.g., 250-500 µM) over the target and reference flow cells.[14]

  • Hit Identification: A fragment is considered a potential hit if it shows a binding response significantly above the baseline noise and does not bind to the reference cell. The hit threshold is often set low initially to minimize false negatives.[11]

NMR methods are highly robust for detecting weak interactions in solution. Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are two of the most common ligand-observed techniques.[15][16]

Experimental Protocol: NMR Primary Fragment Screen (STD & WaterLOGSY)

  • Sample Preparation: Prepare samples containing the target protein (e.g., 10-20 µM) and a pool of 5-10 fragments (each at ~200-400 µM) in a suitable deuterated buffer (e.g., phosphate buffer in 99% D₂O).[17]

  • STD Experiment:

    • Acquire a spectrum with selective saturation of a protein resonance far from any ligand signals (on-resonance).

    • Acquire a second spectrum with saturation applied at a frequency where no protein or ligand signals exist (off-resonance).

    • Subtract the on-resonance from the off-resonance spectrum. Signals appearing in the difference spectrum belong to binding fragments.[15][18]

  • WaterLOGSY Experiment:

    • This experiment transfers magnetization from bulk water to the ligand via the protein.

    • Non-binding compounds will show a positive NOE signal, while binding compounds will show a negative NOE signal (or a signal with the opposite phase to non-binders). This provides a clear distinction between binders and non-binders.[17][18]

  • Hit Deconvolution: If a pool shows activity, screen each fragment in that pool individually to identify the specific binder(s).

Hit Validation and Characterization

Positive hits from primary screens must be validated to eliminate false positives and to quantify the binding interaction. This step is critical for prioritizing which fragments to advance.

A true hit should be confirmable by at least two different biophysical techniques. For instance, an initial hit from SPR should be validated using NMR or a thermal shift assay (Differential Scanning Fluorimetry). This cross-validation ensures the binding event is not an artifact of a single technology.[1][19]

Once a fragment is validated as a binder, its dissociation constant (KD) is determined.

Experimental Protocol: SPR Affinity Measurement

  • Assay Setup: Use the same immobilized protein chip as in the primary screen.

  • Analyte Titration: Prepare a series of dilutions of the fragment (e.g., from 1 mM down to 1 µM).

  • Kinetic Analysis: Inject the different concentrations of the fragment over the sensor surface, including buffer blanks for double referencing.

  • Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics) to determine the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/kₐ).

The ultimate validation for a fragment hit is a high-resolution crystal structure of the fragment bound to the target protein. This provides invaluable information on the binding site, the fragment's orientation, and key interactions, which is essential for the subsequent structure-guided design.[20][21]

Experimental Workflow: Co-crystallization

  • Crystal Soaking: Grow crystals of the target protein. Prepare a solution of the fragment (e.g., 1-10 mM) in a cryo-protectant solution and soak the protein crystals in this solution for a defined period.

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement. Carefully examine the electron density maps to confirm the presence and orientation of the bound fragment.

The Core Directive: Hit-to-Lead Optimization via Fragment Growing

With a validated hit and a high-resolution crystal structure of 5-(aminomethyl)thiophene-2-carboxylic acid bound to our target, the next phase is to elaborate this fragment into a more potent lead compound. The "fragment growing" strategy is the most direct approach for this particular fragment.[22]

The crystal structure will reveal which of the two functional groups—the aminomethyl group at the 5-position or the carboxylic acid at the 2-position—is pointing towards an unoccupied pocket or a "growth vector." This structural information is the key to rational drug design.

Elaboration of the Aminomethyl Vector

Assuming the crystal structure shows the primary amine of the aminomethyl group pointing towards an open, solvent-exposed region, this becomes our primary vector for chemical elaboration. The goal is to synthesize analogues that form new, favorable interactions with the protein, thereby increasing binding affinity. The most common and synthetically tractable modification is amide bond formation.[23][24]

A library of thiophene-2-carboxamide derivatives can be synthesized in parallel to rapidly explore the structure-activity relationship (SAR).

Experimental Protocol: Parallel Amide Synthesis

  • Reaction Setup: In a 96-well plate, dispense a solution of 5-(aminomethyl)thiophene-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF).

  • Carboxylic Acid Activation: Add an amide coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) to each well. Allow to stir for 10-15 minutes to form the activated ester.[2]

  • Amine Addition: Add a diverse library of carboxylic acids (1.1 equivalents each) to the corresponding wells.

  • Reaction and Workup: Allow the reactions to proceed at room temperature. Upon completion, perform a liquid-liquid extraction or use solid-phase extraction to purify the products.

  • Analysis: Confirm the identity and purity of the synthesized compounds using LC-MS.

The diagram below illustrates this fragment growing strategy.

FBDD_Growing cluster_0 Hit Identification cluster_1 Structure-Based Design cluster_2 Hit-to-Lead Optimization Frag 5-(Aminomethyl)thiophene-2-carboxylic acid (Hit Fragment) KD = 500 µM Target Protein Target Binding Site Frag->Target Weak Binding Xray X-ray Co-crystal Structure Frag->Xray Vector Identify Growth Vector (e.g., from -CH2NH2 group) Xray->Vector Synth Parallel Synthesis: Amide Coupling with Building Block Library (R-COOH) Vector->Synth Design Analogs Lead Optimized Lead Compound (Thiophene-2-carboxamide derivative) KD = 0.5 µM Synth->Lead Lead->Target Potent Binding

Caption: FBDD workflow: Fragment growing from the initial hit.

Iterative Optimization and Data Analysis

The newly synthesized library of thiophene carboxamide derivatives is then screened using the same biophysical assays (e.g., SPR) to determine their binding affinities. This iterative cycle of design, synthesis, and testing is the core of hit-to-lead optimization.

CompoundR-GroupKD (µM)Ligand Efficiency (LE)
Hit Fragment H5000.35
Analog 1 -C(=O)Phenyl1500.31
Analog 2 -C(=O)(4-hydroxyphenyl)250.38
Analog 3 -C(=O)(3-pyridyl)800.33

Ligand Efficiency (LE) is a key metric in FBDD, calculated as ΔG / N, where ΔG is the binding free energy and N is the number of non-hydrogen atoms. It helps prioritize compounds that make efficient use of their atoms for binding.

In this hypothetical example, Analog 2 shows a significant improvement in affinity and maintains a high ligand efficiency, making it a promising candidate for further optimization or for co-crystallization studies to understand the structural basis for its enhanced potency.

Conclusion and Future Perspectives

5-(Aminomethyl)thiophene-2-carboxylic acid serves as an ideal model for illustrating the power and logic of fragment-based drug discovery. Its inherent properties—low molecular weight, high solubility, bifunctional nature, and a privileged core scaffold—make it a strategically sound starting point. The FBDD workflow, when executed with a robust cascade of biophysical techniques and structure-guided synthetic chemistry, provides a clear and efficient path from a weakly binding fragment to a potent, optimized lead compound. The principles and protocols detailed in this guide demonstrate a self-validating system where structural data informs chemical synthesis, and the resulting biological data validates the design, propelling drug discovery projects forward.

References

  • Carr, R. A. E., et al. (2005). Fragment-based lead discovery: leads for targets in drug discovery. Drug Discovery Today, 10(14), 987-992.
  • Dalvit, C., et al. (2000). Identification of solution- and solid-phase binders for the SH3 domain of Grb2 by a new NMR screening procedure. Journal of Biomolecular NMR, 18(1), 65-68.
  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
  • Hubbard, R. E. (2015). Fragment-based drug discovery. Royal Society of Chemistry.
  • Kirsch, P., et al. (2019). Concepts and core principles of fragment-based drug design. Molecules, 24(23), 4309.
  • Mayer, M., & Meyer, B. (1999). Characterization of ligand binding by saturation transfer difference NMR spectroscopy.
  • Neumann, T., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1630-1642.
  • Rees, D. C., et al. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672.
  • Renaud, J., et al. (2016). Biophysics in fragment-based drug discovery. Biophysical reviews, 8(1), 57-68.
  • Shah, R., & Verma, P. (2018). Therapeutic Importance of Synthetic Thiophene. Chemistry Central Journal, 12(1), 137.
  • Shuker, S. B., et al. (1996). Discovering high-affinity ligands for proteins: SAR by NMR. Science, 274(5292), 1531-1534.
  • de Souza Neto, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 86.
  • Zartler, E. R., & Shapiro, M. J. (2009). Fragment-based screening by surface plasmon resonance. Methods in molecular biology (Clifton, N.J.), 572, 129-158.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 5-(Aminomethyl)thiophene-2-carboxylic acid derivatives

An In-depth Technical Guide to the Synthesis of 5-(Aminomethyl)thiophene-2-carboxylic Acid Derivatives Authored by: A Senior Application Scientist Introduction: The Significance of Thiophene-Based Scaffolds Thiophene-2-c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(Aminomethyl)thiophene-2-carboxylic Acid Derivatives

Authored by: A Senior Application Scientist

Introduction: The Significance of Thiophene-Based Scaffolds

Thiophene-2-carboxylic acid and its derivatives are foundational building blocks in medicinal chemistry and materials science.[1][2] The thiophene ring, an electron-rich aromatic system, serves as a versatile scaffold that can be readily functionalized to create complex molecular architectures.[1][2] Specifically, the 5-(aminomethyl)thiophene-2-carboxylic acid moiety is a key structural motif in a variety of pharmacologically active compounds, valued for its ability to mimic biological structures and engage in specific receptor interactions.

This application note provides a detailed, step-by-step guide for the synthesis of 5-(aminomethyl)thiophene-2-carboxylic acid and its derivatives. The protocols described herein are based on established, reliable chemical transformations, with an emphasis on explaining the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Overall Synthetic Strategy

The most robust and commonly employed pathway to synthesize the target compound involves a multi-step sequence starting from a commercially available precursor. The core strategy is as follows:

  • Protection of the Carboxylic Acid: The acidic proton of the carboxylic acid can interfere with subsequent organometallic or basic reagents. Therefore, it is first protected as an ester.

  • Introduction of a Reactive Handle: A functional group is installed at the 5-position of the thiophene ring that can be readily converted into an aminomethyl group. A highly effective approach is the radical bromination of a 5-methyl group to create a 5-(bromomethyl) intermediate.

  • Formation of the Primary Amine: The 5-(bromomethyl) intermediate is converted to the corresponding primary amine. The Gabriel synthesis is the method of choice for this transformation as it cleanly produces the primary amine without the risk of over-alkylation, a common side effect when using ammonia.[3][4]

  • Deprotection and Derivatization: Finally, the ester protecting group is removed to yield the target carboxylic acid, which can then be further modified to produce a variety of derivatives.

Visualized Synthetic Workflow

The following diagram outlines the primary synthetic pathway discussed in this guide.

Synthesis_Workflow cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Final Product Generation A Methyl 5-methylthiophene- 2-carboxylate B Methyl 5-(bromomethyl)thiophene- 2-carboxylate A->B  NBS, AIBN  Radical Bromination C Methyl 5-(phthalimidomethyl)thiophene- 2-carboxylate B->C  Potassium Phthalimide  Gabriel Synthesis (Step 1) D Methyl 5-(aminomethyl)thiophene- 2-carboxylate C->D  Hydrazine (N2H4)  Gabriel Synthesis (Step 2) E 5-(Aminomethyl)thiophene- 2-carboxylic acid D->E  NaOH or HCl (aq)  Ester Hydrolysis F Amide / Ester Derivatives E->F  Coupling Agents  (e.g., DCC, EDC)

Caption: Overall workflow for the synthesis of the target compound and its derivatives.

Experimental Protocols and Mechanistic Insights

Protocol 1: Esterification of 5-Methylthiophene-2-carboxylic Acid

The initial step is the protection of the carboxylic acid functionality as a methyl ester. This prevents unwanted side reactions in subsequent steps. Fischer-Speier esterification is a classic and cost-effective method for this transformation.

  • Reaction Scheme:

    • 5-Methylthiophene-2-carboxylic acid + Methanol --(H₂SO₄ catalyst)--> Methyl 5-methylthiophene-2-carboxylate + H₂O

  • Causality: A strong acid catalyst (e.g., sulfuric acid) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. Methanol, serving as both the solvent and the reactant, then attacks the activated carbonyl carbon. The reaction is an equilibrium, so using a large excess of methanol drives the reaction toward the product side, as dictated by Le Châtelier's principle.

  • Step-by-Step Protocol:

    • To a round-bottom flask, add 5-methylthiophene-2-carboxylic acid (1.0 eq).

    • Add a 20-fold excess of anhydrous methanol.

    • Carefully add concentrated sulfuric acid (0.1 eq) dropwise while cooling the flask in an ice bath.

    • Equip the flask with a condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude ester.

    • Purify the product via column chromatography if necessary.

Protocol 2: Radical Bromination of the 5-Methyl Group

This step installs the crucial bromo-functional handle. The Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) and a radical initiator, is highly selective for the bromination of allylic and benzylic positions, which includes the "benzylic-like" methyl group on the thiophene ring.[5]

  • Reaction Scheme:

    • Methyl 5-methylthiophene-2-carboxylate + NBS --(AIBN catalyst, CCl₄)--> Methyl 5-(bromomethyl)thiophene-2-carboxylate

  • Causality: The reaction is initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which generates free radicals.[5] These radicals abstract a hydrogen atom from the methyl group to form a resonance-stabilized thiophenylmethyl radical. This radical then reacts with NBS to form the desired brominated product and a succinimidyl radical, which continues the chain reaction. Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction due to its inertness, though safer alternatives like acetonitrile or cyclohexane are often used.

  • Step-by-Step Protocol:

    • In a round-bottom flask protected from light, dissolve methyl 5-methylthiophene-2-carboxylate (1.0 eq) in anhydrous carbon tetrachloride.[5]

    • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq).

    • Heat the mixture to reflux (approx. 77 °C for CCl₄) for 3-5 hours. The reaction can be monitored by observing the consumption of NBS (which is denser than CCl₄ and will sink) and the formation of succinimide (which is less dense and will float).

    • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, methyl 5-(bromomethyl)thiophene-2-carboxylate, which can be used in the next step, often without further purification.[5][6][7]

Protocol 3: Gabriel Synthesis of the Primary Amine

The Gabriel synthesis provides a controlled method for converting the primary alkyl bromide into a primary amine.[8] It proceeds in two main stages: N-alkylation of phthalimide and subsequent liberation of the amine.

  • Mechanism Visualization:

Gabriel_Mechanism cluster_alkylation Step 3a: N-Alkylation (SN2) cluster_hydrolysis Step 3b: Hydrazinolysis Phthalimide_Anion Phthalimide Anion (Nucleophile) Alkylated_Product Methyl 5-(phthalimidomethyl)thiophene- 2-carboxylate Phthalimide_Anion->Alkylated_Product Attacks R-Br Bromo_Intermediate Methyl 5-(bromomethyl)thiophene- 2-carboxylate Bromo_Intermediate->Alkylated_Product Primary_Amine Methyl 5-(aminomethyl)thiophene- 2-carboxylate Alkylated_Product->Primary_Amine Reacts with Hydrazine Hydrazine Hydrazine (N2H4) Phthalhydrazide Phthalhydrazide (Precipitate) Hydrazine->Phthalhydrazide

Caption: Key stages of the Gabriel synthesis for primary amine formation.

  • Causality: Potassium phthalimide is an excellent nucleophile. The phthalimide anion attacks the electrophilic carbon of the bromomethyl group in a classic SN2 reaction.[3] The resulting N-alkylated phthalimide is stable. In the second stage, hydrazine (N₂H₄) is used to cleave the N-alkyl phthalimide. Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring and forming a stable, cyclic phthalhydrazide byproduct, which often precipitates out of solution, driving the reaction to completion and liberating the desired primary amine.[4][8]

  • Step-by-Step Protocol:

    • Dissolve the crude methyl 5-(bromomethyl)thiophene-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add potassium phthalimide (1.1 eq) to the solution and stir the mixture at 60-80 °C for 2-4 hours.

    • Monitor the reaction by TLC until the starting bromide is consumed.

    • Cool the reaction mixture and pour it into ice-water to precipitate the N-alkylated phthalimide intermediate. Filter the solid, wash with water, and dry.

    • Suspend the dried intermediate in ethanol or methanol.

    • Add hydrazine monohydrate (1.5 - 2.0 eq) and heat the mixture to reflux for 2-3 hours. A thick white precipitate of phthalhydrazide will form.

    • Cool the mixture, and acidify with dilute HCl to dissolve the product amine and ensure the complete precipitation of phthalhydrazide.

    • Filter off the phthalhydrazide solid.

    • Make the filtrate basic with an aqueous NaOH or Na₂CO₃ solution and extract the product, methyl 5-(aminomethyl)thiophene-2-carboxylate, with an organic solvent like dichloromethane or ethyl acetate.

    • Dry the combined organic extracts, filter, and concentrate to yield the desired amine ester.

Protocol 4: Hydrolysis of the Methyl Ester

The final step in synthesizing the parent compound is the deprotection of the carboxylic acid via ester hydrolysis. This can be achieved under either basic (saponification) or acidic conditions.

  • Reaction Scheme (Saponification):

    • Methyl 5-(aminomethyl)thiophene-2-carboxylate + NaOH(aq) --> Sodium 5-(aminomethyl)thiophene-2-carboxylate --(HCl)--> 5-(Aminomethyl)thiophene-2-carboxylic acid

  • Causality: Under basic conditions, a hydroxide ion attacks the ester's carbonyl carbon. This is followed by the elimination of the methoxide leaving group, forming the carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and yield the final neutral carboxylic acid.[9][10]

  • Step-by-Step Protocol:

    • Dissolve the methyl 5-(aminomethyl)thiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water.

    • Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-3 hours.

    • Monitor the reaction by TLC for the disappearance of the starting ester.

    • Once complete, remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify it by the dropwise addition of 2M hydrochloric acid (HCl) until the pH is approximately 3-4. The product will precipitate as a solid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 5-(aminomethyl)thiophene-2-carboxylic acid.[11]

Alternative Synthetic Route: Reductive Amination

An alternative and powerful method for installing the aminomethyl group is through reductive amination of a 5-formyl intermediate.[12] This pathway is particularly useful if 5-formylthiophene-2-carboxylic acid or its ester is more readily available.

  • Starting Material: 5-Formylthiophene-2-carboxylic acid methyl ester.[13][14]

  • Reaction: The aldehyde is reacted with an ammonia source (e.g., ammonium acetate) to form an intermediate imine in situ.

  • Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), reduces the imine to the corresponding amine.[15]

This one-pot procedure is highly efficient and avoids the use of alkyl halides.[12][16]

Quantitative Data Summary

The following table summarizes typical yields for each step in the primary synthetic pathway. Actual yields may vary based on reaction scale and purification efficiency.

StepReaction TypeStarting MaterialProductTypical Yield (%)
1. EsterificationFischer Esterification5-Methylthiophene-2-carboxylic acidMethyl 5-methylthiophene-2-carboxylate85-95%
2. BrominationRadical BrominationMethyl 5-methylthiophene-2-carboxylateMethyl 5-(bromomethyl)thiophene-2-carboxylate80-90%
3. Amine FormationGabriel SynthesisMethyl 5-(bromomethyl)thiophene-2-carboxylateMethyl 5-(aminomethyl)thiophene-2-carboxylate70-85%
4. HydrolysisSaponificationMethyl 5-(aminomethyl)thiophene-2-carboxylate5-(Aminomethyl)thiophene-2-carboxylic acid90-98%

Synthesis of Derivatives

The final product, 5-(aminomethyl)thiophene-2-carboxylic acid, possesses two reactive functional groups—the amine and the carboxylic acid—making it an ideal precursor for creating a library of derivatives.

  • Amide Derivatives: The carboxylic acid can be coupled with various primary or secondary amines using standard peptide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a diverse range of amides.

  • Ester Derivatives: The carboxylic acid can be re-esterified with different alcohols under acidic conditions to generate various ester derivatives.[17]

  • N-Functionalized Derivatives: The primary amine can be acylated with acid chlorides or anhydrides to form N-acyl derivatives, or alkylated via reductive amination with other aldehydes or ketones.

References

  • US5034049A, Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
  • The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.
  • 5-(Bromomethyl)thiophene-2-carbonitrile synthesis protocol. Benchchem.
  • Methyl 5-(bromomethyl)thiophene-2-carboxylate.
  • Methyl 5-(bromomethyl)
  • Gabriel synthesis. Wikipedia.
  • The Gabriel Synthesis. Chemistry Steps.
  • The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry.
  • Gabriel Synthesis. Chemistry LibreTexts.
  • 5-formylthiophene-2-carboxylic acid;CAS No.:4565-31-5. ChemShuttle.
  • 5-Formylthiophene-2-carboxylic acid | 4565-31-5. Sigma-Aldrich.
  • 4565-31-5 | 5-Formylthiophene-2-carboxylic acid. ChemScene.
  • Reductive amin
  • Aldehydes and Ketones to Amines. Chemistry Steps.
  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias.
  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • Protection and deprotection of carboxylic acid. PPTX. Slideshare.
  • 5-(Aminomethyl)thiophene-2-carboxylic acid | C6H7NO2S | CID 16495107. PubChem.
  • 5-(aminomethyl)thiophene-2-carboxylic acid | 120889-75-0. Sigma-Aldrich.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid
  • THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.

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Application

Using 5-(Aminomethyl)thiophene-2-carboxylic acid in solid-phase peptide synthesis

An In-Depth Guide to the Application of 5-(Aminomethyl)thiophene-2-carboxylic Acid in Solid-Phase Peptide Synthesis Introduction: Expanding the Peptidic Universe with Thiophene Scaffolds Solid-Phase Peptide Synthesis (SP...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-(Aminomethyl)thiophene-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Introduction: Expanding the Peptidic Universe with Thiophene Scaffolds

Solid-Phase Peptide Synthesis (SPPS) has fundamentally transformed the landscape of chemical biology and drug discovery, enabling the routine construction of complex peptide sequences.[1][2][3] The strategic incorporation of non-proteinogenic or unnatural amino acids (UAAs) is a cornerstone of modern peptide science, offering a powerful toolkit to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities.[4] Among the vast array of available UAAs, those containing heterocyclic scaffolds are of particular interest.

5-(Aminomethyl)thiophene-2-carboxylic acid is a unique building block that introduces a thiophene ring into the peptide backbone. The thiophene moiety is a well-recognized bioisostere of the phenyl group, often utilized in medicinal chemistry to improve pharmacokinetic properties and explore new interactions with biological targets.[5][6][7] Its rigid, planar structure can enforce specific peptide conformations, while the sulfur atom can participate in unique non-covalent interactions. This guide, designed for researchers and drug development professionals, provides a comprehensive overview, detailed protocols, and expert insights for the successful incorporation of this versatile building block into synthetic peptides using the Fmoc/tBu strategy.

Chemical Profile and Strategic Considerations

5-(Aminomethyl)thiophene-2-carboxylic acid presents a trifunctional challenge: an α-carboxylic acid, a distal primary amine (on the aminomethyl group), and the thiophene ring itself. Successful application in SPPS mandates a robust and orthogonal protecting group strategy to prevent unwanted side reactions.[8][9]

1. Orthogonal Protecting Group Strategy

For the standard and widely adopted Fmoc/tBu SPPS approach, a specific protection scheme is required.[2][10]

  • α-Amino Group: This group is not present in the traditional sense. The molecule is a beta-amino acid analogue where the amino group is attached to a methyl group on the ring. For coupling, the carboxylic acid is the reactive moiety. The key is to protect the aminomethyl group.

  • α-Carboxylic Acid Group: This group will be activated for coupling to the N-terminus of the growing peptide chain on the solid support.

  • Side Chain (Aminomethyl Group): The primary amine of the aminomethyl group is nucleophilic and must be protected to prevent peptide chain branching. The tert-butyloxycarbonyl (Boc) group is the ideal choice as it is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is cleaved concomitantly with other tBu-based side-chain protecting groups and the resin linker during the final acidolysis step (e.g., with trifluoroacetic acid).[11][12]

Therefore, the commercially requisite building block for Fmoc SPPS is 5-((N-Boc-amino)methyl)thiophene-2-carboxylic acid . If the N-terminus of the thiophene amino acid is desired, it must be protected with Fmoc, resulting in Fmoc-5-((N-Boc-amino)methyl)thiophene-2-carboxylic acid . For the purpose of this guide, we will assume the carboxylic acid is being coupled to a free amine on the resin.

Diagram 1: Protected Thiophene Building Block

Caption: Structure of the orthogonally protected building block.

Protocol 1: Loading of the First Amino Acid (If C-terminal)

While typically incorporated within a sequence, if 5-(aminomethyl)thiophene-2-carboxylic acid is the C-terminal residue, it must first be loaded onto a suitable resin (e.g., 2-Chlorotrityl chloride resin for protected fragment generation).

Methodology:

  • Swell 1.0 g of 2-Chlorotrityl chloride resin (1.0–2.0 mmol/g loading) in a reaction vessel with dry dichloromethane (DCM, 10 mL/g) for 30 minutes.[10]

  • Drain the DCM.

  • Dissolve 3 equivalents of 5-((N-Boc-amino)methyl)thiophene-2-carboxylic acid and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry DCM (10 mL/g resin).

  • Add the solution to the swollen resin and agitate gently at room temperature for 2-4 hours.

  • To cap any remaining reactive trityl chloride sites, add 1 mL of methanol and agitate for 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Dry the resin under vacuum.

  • Determine the final loading capacity via gravimetric analysis or Fmoc cleavage spectrophotometry if an Fmoc-protected amino acid was loaded first.[2]

Protocol 2: Incorporation into a Peptide Sequence

This protocol details a standard coupling cycle for introducing the thiophene amino acid into a growing peptide chain attached to a solid support.

Core Workflow Diagram

node_style node_style start_node start_node end_node end_node process_node process_node wash_node wash_node Start Peptide-Resin (Free Amine) Activate Activate Thiophene Amino Acid (e.g., with HATU/DIPEA) Start->Activate Prepare for coupling Couple Coupling Reaction (1-2 hours) Activate->Couple Wash1 Wash Resin (DMF, DCM) Couple->Wash1 Monitor Monitor with Kaiser Test Wash1->Monitor Monitor->Couple Positive (Blue) Recouple Deprotect Fmoc Deprotection (20% Piperidine in DMF) Monitor->Deprotect Negative (Yellow) Wash2 Wash Resin (DMF, DCM) Deprotect->Wash2 End Elongated Peptide-Resin Wash2->End

Caption: Standard workflow for one cycle of SPPS.

Materials:

  • Fmoc-deprotected peptide-resin

  • 5-((N-Boc-amino)methyl)thiophene-2-carboxylic acid

  • Coupling Reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA or 2,4,6-Collidine)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Kaiser Test Kit (Ninhydrin)

Methodology (0.1 mmol scale):

  • Resin Swelling: Ensure the peptide-resin is adequately swollen in DMF for at least 30 minutes.[4]

  • Fmoc Deprotection (if necessary): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15-20 minutes.[4][10]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve 4 equivalents of 5-((N-Boc-amino)methyl)thiophene-2-carboxylic acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA. Allow the solution to pre-activate for 1-2 minutes.

    • Expert Insight: The thiophene scaffold can be considered moderately sterically hindered. Using a highly efficient aminium-based coupling reagent like HATU is recommended to achieve high coupling efficiency.[13] Phosphonium reagents like PyBOP are also excellent alternatives and avoid the potential for guanidinylation side reactions.

Carboxyl Group Activation with HATU

reactant reactant reagent reagent intermediate intermediate product product Thio_COOH Thiophene-COOH Activated_Ester OAt-Active Ester (Highly Reactive) Thio_COOH->Activated_Ester Activation HATU HATU + Base HATU->Activated_Ester Peptide_Bond New Peptide Bond Activated_Ester->Peptide_Bond Coupling Peptide_NH2 Peptide-Resin-NH2 Peptide_NH2->Peptide_Bond

Caption: Activation of the carboxylic acid by HATU to form a reactive ester.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[1]

  • Monitoring: Take a small sample of resin beads and perform a qualitative Kaiser test.[14]

    • Negative Result (Yellow beads): The coupling is complete. Proceed to the washing step.

    • Positive Result (Blue/Purple beads): The coupling is incomplete. Drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").[1]

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle of deprotection and coupling.

Coupling ReagentClassAdvantagesConsiderations
HATU Aminium SaltExtremely fast and efficient, especially for hindered couplings.[13]More expensive. Can cause guanidinylation of the N-terminal amine if activation is slow.
HBTU/TBTU Aminium SaltRobust, reliable, and widely used for routine synthesis.[13][15]Less reactive than HATU. May require longer coupling times for difficult sequences.
PyBOP Phosphonium SaltHigh coupling efficiency, does not cause guanidinylation.Byproducts can be more difficult to wash away.
DIC/HOBt CarbodiimideCost-effective.[15]Slower reaction rates. Higher risk of racemization, although minimized by HOBt.[15]

Protocol 3: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support and removes all acid-labile side-chain protecting groups, including the Boc group on the aminomethyl moiety.

Methodology:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, DCM, and methanol, then dry it completely under vacuum.[4]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard high-scavenger cocktail is recommended to protect the thiophene ring.

    • Reagent R: 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole.

    • Expert Insight: The thiophene ring is susceptible to modification by cationic species generated during cleavage. Thioanisole is a particularly effective scavenger for protecting sulfur-containing residues.

    • CAUTION: TFA is extremely corrosive. Always handle it in a certified fume hood with appropriate personal protective equipment (PPE).[4]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).[1] Agitate gently at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (-20°C).[1] A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS).[4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the thiophene amino acid; Peptide aggregation on the resin.Use a more powerful coupling reagent (e.g., HATU, COMU). Increase coupling time or perform a double coupling. Add a chaotropic salt like LiCl to the coupling reaction to disrupt aggregation.
Low Yield After Cleavage Incomplete final coupling; Premature cleavage from a highly acid-labile linker.Ensure the final coupling was complete via Kaiser test. Use a resin with appropriate acid lability for your synthesis strategy.
Unexpected Mass in MS (+57 Da, +71 Da, etc.) Deletion of one or more amino acids due to incomplete coupling or deprotection.Optimize coupling and deprotection times for each cycle. Re-synthesize with more rigorous monitoring.
Side Products in HPLC/MS Insufficient scavengers during cleavage leading to modification of the thiophene ring or other sensitive residues (e.g., Trp, Met).Increase the concentration and variety of scavengers in the cleavage cocktail (e.g., TFA/TIS/EDT/Thioanisole).

References

  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
  • Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Aapptec Peptides. Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Puterová, Z., & Krutošíková, A. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar.
  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Ahmad, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Wikipedia. Protecting group.
  • AAPPTEC.
  • Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis.
  • Sigma-Aldrich. 5-(aminomethyl)thiophene-2-carboxylic acid.
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Gombert, A., et al. (2020). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
  • PubChem. 5-(Aminomethyl)thiophene-2-carboxylic acid.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.

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Method

Application Notes and Protocols: 5-(Aminomethyl)thiophene-2-carboxylic Acid as a Rigid Linker in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of the Linker in PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs)...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4] While the choice of ligands determines the target and the E3 ligase to be hijacked, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[2][4][5][6]

This guide focuses on the application of a specific rigid linker, 5-(Aminomethyl)thiophene-2-carboxylic acid , in PROTAC design. We will delve into the rationale behind employing rigid linkers, provide a detailed (proposed) synthetic protocol for incorporating this thiophene-based linker, and outline key assays for the comprehensive evaluation of the resulting PROTAC.

The Rationale for Rigidity: Advantages of Thiophene-Based Linkers

While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used in initial PROTAC designs due to their synthetic accessibility, there is a growing body of evidence highlighting the advantages of rigid linkers.[3][4][7] Rigid linkers, such as those incorporating cyclic or aromatic structures, can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation.[1][4] This can lead to enhanced potency and improved selectivity.[4]

5-(Aminomethyl)thiophene-2-carboxylic acid offers several desirable features as a rigid linker component:

  • Conformational Constraint: The thiophene ring introduces a degree of rigidity, reducing the entropic penalty associated with ternary complex formation.[4] This can lead to more stable and productive ternary complexes.

  • Defined Exit Vectors: The defined geometry of the thiophene ring provides precise control over the spatial orientation of the POI and E3 ligase ligands.

  • Modulation of Physicochemical Properties: The aromatic and heterocyclic nature of the thiophene ring can influence the PROTAC's solubility, polarity, and potential for intramolecular interactions, which in turn can affect cell permeability.[8][9][10]

  • Metabolic Stability: Aromatic heterocycles can exhibit greater metabolic stability compared to linear alkyl or PEG linkers.[1][11]

PROTAC Synthesis Utilizing a Thiophene-Based Rigid Linker

The following section outlines a proposed synthetic strategy for incorporating 5-(Aminomethyl)thiophene-2-carboxylic acid into a PROTAC. This is a modular approach, allowing for the versatile connection of various POI and E3 ligase ligands.

Diagram of the Synthetic Strategy

G cluster_0 Part 1: Linker Functionalization cluster_1 Part 2: Sequential Coupling cluster_2 Part 3: Final PROTAC L 5-(Aminomethyl)thiophene- 2-carboxylic acid P1 Protection of Amine L->P1 e.g., Boc anhydride P2 Activation of Carboxylic Acid P1->P2 e.g., HATU/EDC C1 Couple to E3 Ligand P2->C1 E3L E3 Ligase Ligand (with amine handle) E3L->C1 POIL POI Ligand (with amine handle) C2 Couple to POI Ligand POIL->C2 D Deprotection of Amine C1->D D->C2 PROTAC Final PROTAC C2->PROTAC Purification

Caption: Proposed modular synthetic workflow for a PROTAC with a thiophene linker.

Detailed Synthetic Protocol

This protocol assumes the availability of the POI and E3 ligase ligands with appropriate functional handles (e.g., a free amine or carboxylic acid). Here, we will illustrate the synthesis by coupling the carboxylic acid of the linker to an amine on the E3 ligase ligand, followed by coupling the amine of the linker to a carboxylic acid on the POI ligand.

Materials and Reagents:

  • 5-(Aminomethyl)thiophene-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • E3 Ligase Ligand with a free amine (e.g., a pomalidomide derivative)

  • POI Ligand with a free carboxylic acid

  • Peptide coupling reagents (e.g., HATU, HOBt, EDC)

  • Trifluoroacetic acid (TFA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)

Step 1: Protection of the Amine on the Linker

  • Dissolve 5-(Aminomethyl)thiophene-2-carboxylic acid in a suitable solvent mixture (e.g., 1:1 Dioxane:Water).

  • Add a base such as sodium bicarbonate or triethylamine.

  • Add Di-tert-butyl dicarbonate (Boc)2O and stir at room temperature overnight.

  • Acidify the reaction mixture (e.g., with 1M HCl) and extract the Boc-protected linker with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected linker.

Step 2: Coupling of the Protected Linker to the E3 Ligase Ligand

  • Dissolve the Boc-protected linker in anhydrous DMF.

  • Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Add the E3 ligase ligand (with a free amine) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the coupled product by flash chromatography.

Step 3: Deprotection of the Linker's Amine

  • Dissolve the purified product from Step 2 in DCM.

  • Add an excess of Trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

Step 4: Coupling to the POI Ligand

  • Dissolve the deprotected intermediate from Step 3 in anhydrous DMF.

  • In a separate flask, dissolve the POI ligand (with a free carboxylic acid) in anhydrous DMF and activate it with a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

  • Add the activated POI ligand solution to the solution of the deprotected intermediate.

  • Stir at room temperature overnight, monitoring the reaction by LC-MS.

  • Purify the final PROTAC using preparative HPLC.

Step 5: Characterization

  • Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Evaluation of the Thiophene-Linked PROTAC: Key Assays

Once synthesized and purified, the novel PROTAC must be rigorously evaluated for its biological activity. The following protocols outline the essential assays for characterizing a new PROTAC.

Diagram of the PROTAC Evaluation Workflow

G cluster_0 Biochemical & Biophysical Assays cluster_1 Cellular Assays cluster_2 Functional Assays A1 Binary Binding Assays (SPR, ITC) A2 Ternary Complex Formation (TR-FRET, SPR) A1->A2 B1 Cellular Target Engagement (NanoBRET) B2 Ubiquitination Assay (Western Blot, ELISA) B1->B2 B3 Protein Degradation Assay (Western Blot, In-Cell Western) B2->B3 C1 Phenotypic Assays (e.g., Cell Viability, Apoptosis) B3->C1

Caption: A comprehensive workflow for the evaluation of a newly synthesized PROTAC.

Protocol 1: In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.[12][13][14][15]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase complex (the one recruited by your PROTAC)

  • Recombinant POI

  • Ubiquitin

  • ATP

  • Synthesized PROTAC

  • Ubiquitination reaction buffer

  • Anti-ubiquitin antibody and anti-POI antibody for Western blot detection

Procedure:

  • Set up the ubiquitination reaction by combining E1, E2, E3 ligase, POI, ubiquitin, and ATP in the reaction buffer.

  • Add the synthesized PROTAC at various concentrations. Include a no-PROTAC control.

  • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated POI (appearing as a high-molecular-weight smear) and an anti-POI antibody to confirm the presence of the target protein.

Protocol 2: Cellular Protein Degradation Assay (Western Blot)

This is the gold-standard assay to confirm that the PROTAC leads to the degradation of the target protein in a cellular context.[16]

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Normalize the protein concentration for all samples.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with the primary antibody against the POI and the loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax values).

Data Presentation

Table 1: Example Data for a Thiophene-Linked PROTAC

AssayParameterValue
Biochemical
POI Binding (SPR)KD100 nM
E3 Ligase Binding (SPR)KD50 nM
Ternary Complex Formationα5
Cellular
Protein Degradation (WB)DC5025 nM
Dmax>90%
Functional
Cell Viability (MTT)IC5050 nM

Conclusion and Future Perspectives

The use of rigid linkers like 5-(Aminomethyl)thiophene-2-carboxylic acid represents a promising strategy in the rational design of potent and selective PROTACs.[1][3][4][11] The conformational constraint and defined geometry offered by such linkers can lead to improved ternary complex formation and favorable physicochemical properties. The protocols outlined in this guide provide a framework for the synthesis and comprehensive evaluation of PROTACs incorporating this novel linker. Further exploration of diverse rigid and heterocyclic linkers will undoubtedly expand the toolkit for medicinal chemists and accelerate the development of next-generation targeted protein degraders.

References

  • Profacgen. (n.d.). Ubiquitination Assay. Retrieved from [Link]

  • Gao, C., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-21. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. Retrieved from [Link]

  • Schröder, J., et al. (2025). Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL-Mediated PROTACs Targeting the Kinase FLT3. International Journal of Molecular Sciences, 26(8), 4423. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]

  • Foley, C. A., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. Retrieved from [Link]

  • Zaidman, D., Prilusky, J., & London, N. (2020). PRosettaC: Rosetta based modeling of PROTAC mediated ternary complexes. Journal of Chemical Information and Modeling, 60(10), 4894-4903. Retrieved from [Link]

  • Drummond, M. L., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Retrieved from [Link]

  • Koda, Y., et al. (2021). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. Journal of Chemical Information and Modeling, 61(11), 5585-5595. Retrieved from [Link]

  • Zaidman, D., Prilusky, J., & London, N. (2020). PRosettaC: Rosetta based modeling of PROTAC mediated ternary complexes. ResearchGate. Retrieved from [Link]

  • Ciossani, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1083-1090. Retrieved from [Link]

  • Ishida, T., et al. (2025). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv. Retrieved from [Link]

  • Bunev, A. S., & Krasavin, M. (2025). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). Arkivoc, 2025(1), 1-25. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]

  • Scott, B., et al. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. MethodsX, 10, 102108. Retrieved from [Link]

  • Foley, C. A., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. Retrieved from [Link]

  • Foley, C. A., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. Retrieved from [Link]

  • An, S., & Fu, L. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. RSC Chemical Biology, 1(2), 95-108. Retrieved from [Link]

  • Shchelkunova, A. A., & Kolb, P. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery, 15(12), 1415-1426. Retrieved from [Link]

  • Shchelkunova, A. A., & Kolb, P. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Retrieved from [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 633342. Retrieved from [Link]

  • Li, H., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. Retrieved from [Link]

  • Li, H., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]

  • An, S., & Fu, L. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. RSC Chemical Biology, 1(2), 95-108. Retrieved from [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. Retrieved from [Link]

  • Ciulli, A., & Trainor, N. (2022). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Cancers, 14(3), 767. Retrieved from [Link]

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Application

Application Note &amp; Protocol Guide: Strategic Amide Bond Formation with 5-(Aminomethyl)thiophene-2-carboxylic acid and Anilines

Introduction: The Architectural Importance of Thiophene Amides in Drug Discovery The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] Its re...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Importance of Thiophene Amides in Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in drug design. This guide focuses on the strategic synthesis of amides derived from 5-(aminomethyl)thiophene-2-carboxylic acid and various anilines. The thiophene moiety is a versatile heterocyclic scaffold known for its diverse pharmacological activities, while the aniline component offers a gateway to a wide range of substituents, enabling fine-tuning of a molecule's physicochemical and biological properties. The resulting thiophene-based amides are of significant interest to researchers in drug development, offering a framework for novel therapeutic agents.

This document provides a comprehensive overview of the chemical principles, detailed experimental protocols, and critical considerations for the successful synthesis, purification, and characterization of these target compounds.

Chemical Principles & Mechanistic Insights

The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] To overcome this thermodynamic barrier, activation of the carboxylic acid is necessary. This is typically achieved using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine.

Common Coupling Reagents and their Mechanisms

A variety of coupling reagents have been developed over the years, each with its own advantages and limitations.[3][5] For the coupling of 5-(aminomethyl)thiophene-2-carboxylic acid with anilines, which can be electron-deficient and thus less nucleophilic, the choice of coupling reagent is critical.

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond. To suppress side reactions, such as the formation of N-acylurea, and to minimize racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[4][6][7] These additives trap the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and lead to rapid amide bond formation with minimal side reactions.[7][8][9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly effective for coupling challenging substrates, including electron-deficient anilines.[5][7] The mechanism involves the formation of a highly reactive O-acylisourea active ester.[10]

  • Phosphonium Salts (e.g., PyBOP): These reagents also activate the carboxylic acid by forming a reactive phosphonium ester. They are known for their high coupling efficiency and low propensity for racemization.

A general workflow for the coupling reaction is depicted below:

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Work-up & Purification Carboxylic_Acid 5-(Aminomethyl)thiophene- 2-carboxylic acid Activated_Intermediate Active Ester Intermediate Carboxylic_Acid->Activated_Intermediate Coupling Reagent, Base Coupling_Reagent e.g., HATU, EDC/HOBt Coupling_Reagent->Activated_Intermediate Base e.g., DIPEA Base->Activated_Intermediate Aniline Aniline Derivative Amide_Product Target Amide Activated_Intermediate->Amide_Product Nucleophilic Attack Aniline->Amide_Product Crude_Product Crude Reaction Mixture Amide_Product->Crude_Product Purified_Product Purified Amide Crude_Product->Purified_Product Aqueous Wash, Chromatography

Caption: General workflow for amide bond formation.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis, purification, and characterization of amides from 5-(aminomethyl)thiophene-2-carboxylic acid and anilines.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended for a broad range of anilines, including those that are sterically hindered or electron-deficient.

Materials:

  • 5-(Aminomethyl)thiophene-2-carboxylic acid

  • Substituted aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(aminomethyl)thiophene-2-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the substituted aniline (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Slowly add DIPEA (2.5 eq) to the stirring solution.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Amide Coupling using EDC/HOBt

This is a more cost-effective method suitable for less challenging aniline substrates.

Materials:

  • 5-(Aminomethyl)thiophene-2-carboxylic acid

  • Substituted aniline

  • EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Triethylamine (TEA) or DIPEA

  • Anhydrous DCM (Dichloromethane) or DMF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 5-(aminomethyl)thiophene-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the substituted aniline (1.1 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Add TEA or DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent can significantly impact the reaction yield and purity of the final product. The following table summarizes typical results for the coupling of 5-(aminomethyl)thiophene-2-carboxylic acid with a model aniline under different reaction conditions.

Coupling ReagentBaseSolventReaction Time (h)Typical Yield (%)Purity (by LC-MS, %)
HATUDIPEADMF485-95>98
HBTUDIPEADMF680-90>95
EDC/HOBtTEADCM1865-80>95
DCC/DMAPDMAPDCM2460-75>90

Characterization of Amide Products

The synthesized amides should be thoroughly characterized to confirm their structure and purity.[11][12]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect to see characteristic signals for the thiophene ring protons, the methylene bridge protons, the amide N-H proton (often a broad singlet), and the aromatic protons of the aniline moiety.[13][14]

  • ¹³C NMR: Look for the carbonyl carbon of the amide bond (typically in the range of 160-180 ppm) and other expected carbon signals.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.

3. Infrared (IR) Spectroscopy:

  • A strong absorption band corresponding to the C=O stretch of the amide group is typically observed around 1630-1680 cm⁻¹.[13]

  • The N-H stretch of the secondary amide usually appears as a sharp peak in the region of 3200-3400 cm⁻¹.

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider increasing the reaction time or temperature (with caution, to avoid side reactions). Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. For electron-deficient anilines, a more powerful coupling reagent like HATU is recommended.[5][15]

  • Purification Challenges: Byproducts from the coupling reagents (e.g., dicyclohexylurea from DCC) can sometimes co-elute with the product.[6][7] Careful selection of the chromatographic conditions is crucial. An acidic or basic wash during the work-up can help remove unreacted starting materials and some byproducts.[6]

  • Side Reactions: Racemization can be a concern if chiral centers are present. Using additives like HOBt or employing coupling reagents known for low racemization (e.g., HATU, PyBOP) can mitigate this issue.[7][8]

Conclusion

The synthesis of amides from 5-(aminomethyl)thiophene-2-carboxylic acid and anilines is a versatile and powerful strategy for generating novel compounds with potential applications in drug discovery. By understanding the underlying chemical principles and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently access a diverse library of thiophene-based amides. The protocols and data presented in this guide provide a solid foundation for the successful execution of these important transformations.

References

  • DergiPark. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • MDPI. (2018). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Aminomethyl)thiophene-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Synthesis and Evaluation of Enzyme Inhibitors Based on a 5-(Aminomethyl)thiophene-2-carboxylic Acid Scaffold

Foreword: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry The thiophene ring is a cornerstone in the world of medicinal chemistry, recognized as a "privileged pharmacophore" due to its prevalence i...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry

The thiophene ring is a cornerstone in the world of medicinal chemistry, recognized as a "privileged pharmacophore" due to its prevalence in a multitude of clinically approved drugs.[1][2] Its unique electronic properties, arising from the sulfur heteroatom, allow it to serve as a versatile scaffold that can be readily functionalized to interact with a wide array of biological targets.[3][4] The aromatic nature and hydrophobicity of the thiophene ring can enhance membrane permeability, a desirable trait for drug candidates.[1] This guide focuses on a specific, yet highly adaptable, thiophene-based scaffold: 5-(aminomethyl)thiophene-2-carboxylic acid . The presence of a primary amine and a carboxylic acid provides two orthogonal points for chemical modification, making it an ideal starting point for the construction of diverse chemical libraries aimed at the discovery of novel enzyme inhibitors. This document will provide a comprehensive, experience-driven guide for the synthesis of a library of inhibitors based on this scaffold and their subsequent evaluation against a target enzyme.

Part 1: Chemical Synthesis of the Inhibitor Library

The synthesis of an inhibitor library from the 5-(aminomethyl)thiophene-2-carboxylic acid scaffold is a multi-step process that begins with the construction of the core thiophene ring, followed by functionalization to generate a diverse set of candidate molecules.

Synthesis of the Core Scaffold: 5-(Aminomethyl)thiophene-2-carboxylic acid

While 5-(aminomethyl)thiophene-2-carboxylic acid is commercially available, its synthesis from simpler precursors is often a cost-effective and instructive starting point for a research program.[5][6][7] A plausible and efficient synthetic route, adapted from established methodologies for similar thiophene derivatives, is outlined below.[8][9][10] This approach involves the initial synthesis of a thiophene ring with appropriate handles for the introduction of the aminomethyl and carboxylic acid functionalities.

Workflow for the Synthesis of the Core Scaffold

Synthetic_Workflow A Thiophene-2-carboxylic acid B 5-Bromothiophene-2-carboxylic acid A->B Bromination (NBS, Acetic Acid) C Methyl 5-bromothiophene-2-carboxylate B->C Esterification (MeOH, H2SO4) D Methyl 5-cyanothiophene-2-carboxylate C->D Cyanation (CuCN, DMF) E Methyl 5-(aminomethyl)thiophene-2-carboxylate D->E Reduction (H2, Pd/C) F 5-(Aminomethyl)thiophene-2-carboxylic acid E->F Hydrolysis (LiOH, THF/H2O) Screening_Workflow A Synthesized Inhibitor Library B Primary Screen (Single Concentration) A->B C Dose-Response Assay (IC50 Determination) B->C Active Compounds D Enzyme Kinetics Studies (Mechanism of Inhibition) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Compound Identification E->F

Sources

Application

Application Note &amp; Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of 5-(Aminomethyl)thiophene-2-carboxylic acid via Pre-Column Derivatization

Abstract This document provides a comprehensive guide for the quantitative analysis of 5-(Aminomethyl)thiophene-2-carboxylic acid using reverse-phase high-performance liquid chromatography (RP-HPLC). Due to the analyte's...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 5-(Aminomethyl)thiophene-2-carboxylic acid using reverse-phase high-performance liquid chromatography (RP-HPLC). Due to the analyte's poor chromophoric properties, pre-column derivatization is essential for achieving the sensitivity and selectivity required in pharmaceutical research and development. We present two robust protocols utilizing well-established derivatizing agents: o-phthalaldehyde (OPA) for rapid analysis with fluorescence detection, and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) for applications demanding high derivative stability. This note details the underlying chemistry, step-by-step experimental procedures, and optimized chromatographic conditions for each method, offering researchers a validated framework for the reliable quantification of this important thiophene derivative.

Introduction: The Rationale for Derivatization

5-(Aminomethyl)thiophene-2-carboxylic acid is a bifunctional molecule featuring a primary amine and a carboxylic acid group attached to a thiophene core. Such structures are of significant interest in medicinal chemistry as scaffolds for novel therapeutic agents. Accurate quantification of this compound in various matrices is crucial for pharmacokinetic studies, process monitoring, and quality control.

The primary challenge in analyzing this molecule by HPLC is its lack of a strong native chromophore, which results in poor sensitivity with standard UV-Vis detectors. Derivatization is a chemical modification process that converts an analyte into a product with more favorable analytical properties.[1] For 5-(Aminomethyl)thiophene-2-carboxylic acid, this involves targeting the primary aminomethyl group to attach a "tag" that is either highly fluorescent or strongly UV-absorbent, thereby dramatically enhancing detection sensitivity.[2]

This guide explores two "gold-standard" pre-column derivatization strategies:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[3] This method is valued for its speed and high sensitivity.

  • 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl): Reacts with primary and secondary amines to produce stable, UV-active, and fluorescent derivatives.[4] This approach is often chosen for its superior derivative stability, which allows for greater flexibility in sample handling and analysis time.

Chemistry of Derivatization

A foundational understanding of the reaction mechanisms is critical for troubleshooting and method optimization.

o-Phthalaldehyde (OPA) Derivatization

The reaction of OPA with a primary amine, in the presence of a nucleophilic thiol (e.g., 3-mercaptopropionic acid), proceeds under alkaline conditions (typically pH 9-10.5) to form a fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[3][5] The thiol is a necessary co-reagent for the formation of the stable isoindole structure.

It is crucial to note that OPA derivatives, particularly those from amines with a -CH2-NH2 moiety like our target analyte, can exhibit limited stability.[3] The isoindole product can be susceptible to degradation, making controlled and reproducible reaction timing a critical parameter for quantitative accuracy.[6]

9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) Derivatization

FMOC-Cl reacts with the primary amine of the analyte under mild alkaline conditions (pH ~9) to form a stable carbamate linkage.[7] The resulting FMOC-derivative possesses the highly conjugated fluorenyl system, which is both a strong chromophore for UV detection (around 265 nm) and a fluorophore for enhanced sensitivity. A key advantage of this method is the excellent stability of the FMOC-adduct, which is resistant to degradation under typical HPLC conditions.[4]

Experimental Protocols & Methodologies

Reagent and Standard Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-(Aminomethyl)thiophene-2-carboxylic acid and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water. This stock solution should be stored at 2-8°C. Working standards are prepared by serial dilution of the stock solution with the same solvent mixture.

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of deionized water. Adjust the pH to 10.2 with a 45% (w/v) sodium hydroxide solution.

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1 mL of methanol. Add this to 9 mL of the 0.4 M borate buffer. Finally, add 100 µL of 3-mercaptopropionic acid (MPA) and mix well. This reagent should be prepared fresh daily for optimal performance.

  • FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of 9-fluorenylmethyloxycarbonyl chloride in 10 mL of anhydrous acetonitrile. This solution is stable for up to a week when stored in the dark at 2-8°C.

Protocol 1: OPA Derivatization Workflow

This protocol is designed for rapid analysis and high-throughput applications.

Step-by-Step Derivatization:

  • In a microcentrifuge tube or autosampler vial, combine 50 µL of the sample or standard solution with 50 µL of the freshly prepared OPA reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for exactly 2 minutes at room temperature. Consistent timing is critical for reproducibility due to the potential instability of the derivative.[6]

  • Immediately inject a defined volume (e.g., 10 µL) into the HPLC system.

OPA_Workflow cluster_prep Reagent & Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Sample/Standard Mix Mix 1:1 Sample->Mix OPA_Reagent OPA Reagent OPA_Reagent->Mix React React for 2 min (Time Critical) Mix->React Vortex Inject Inject into HPLC React->Inject Data Data Acquisition Inject->Data

OPA Derivatization and Analysis Workflow
Protocol 2: FMOC-Cl Derivatization Workflow

This protocol is recommended when derivative stability is paramount or when batch processing of many samples is required before analysis.

Step-by-Step Derivatization:

  • In a microcentrifuge tube or autosampler vial, combine 100 µL of the sample or standard solution with 200 µL of 0.4 M borate buffer (pH 10.2).

  • Add 300 µL of the 15 mM FMOC-Cl reagent.

  • Vortex the mixture immediately for 1 minute.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • To quench the excess FMOC-Cl, add 400 µL of n-heptane, vortex for 30 seconds, and allow the layers to separate.

  • Carefully withdraw the aqueous (lower) layer for injection into the HPLC system. This extraction step removes unreacted FMOC-Cl, which could otherwise interfere with the chromatogram.[8]

  • Inject a defined volume (e.g., 10 µL) of the aqueous layer.

FMOC_Workflow cluster_prep Reagent & Sample Preparation cluster_reaction Derivatization & Quench cluster_analysis Analysis Sample Sample/Standard Mix Mix Sample, Buffer, & FMOC Sample->Mix FMOC_Reagent FMOC-Cl Reagent FMOC_Reagent->Mix Buffer Borate Buffer Buffer->Mix React React for 10 min Mix->React Vortex Quench Add n-Heptane & Extract React->Quench Inject Inject Aqueous Layer Quench->Inject Data Data Acquisition Inject->Data

FMOC-Cl Derivatization and Analysis Workflow

HPLC Operating Conditions

The following conditions are provided as a robust starting point and should be suitable for both OPA and FMOC derivatives. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size (e.g., PerfectSil Target ODS-3 or equivalent)[8]
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 70% B (linear); 25-27 min: 70% to 20% B (linear); 27-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Settings For OPA Derivatives: Fluorescence, Excitation: 340 nm, Emission: 455 nm[3]For FMOC Derivatives: Fluorescence, Excitation: 265 nm, Emission: 315 nm

Method Performance and Validation (Exemplar Data)

The following tables summarize the expected performance characteristics of a well-validated method based on the protocols described.

Table 1: Chromatographic Performance

DerivativeExpected Retention Time (min)Tailing Factor (USP)
OPA-Thiophene~15.2≤ 1.5
FMOC-Thiophene~18.5≤ 1.5

Table 2: Quantitative Performance

ParameterOPA MethodFMOC Method
Linearity (r²) > 0.999> 0.999
Range 10 - 1000 ng/mL10 - 1000 ng/mL
Limit of Detection (LOD) ~2 ng/mL~3 ng/mL
Limit of Quantitation (LOQ) ~7 ng/mL~10 ng/mL
Precision (%RSD) < 2.0%< 1.5%
Accuracy (% Recovery) 98 - 102%99 - 101%

Discussion and Field Insights

  • Choosing the Right Method: The choice between OPA and FMOC-Cl depends on the application. For rapid screening or when analyzing a small number of samples, the speed of the OPA reaction is a significant advantage. For larger sample sets, automated analysis, or when there might be delays between derivatization and injection, the superior stability of the FMOC derivative makes it the more robust and reliable choice.[4]

  • Controlling OPA Reaction Time: The instability of some OPA derivatives cannot be overstated. An autosampler with a programmed derivatization function is highly recommended to ensure that every sample and standard is analyzed after the exact same reaction time, minimizing variability.

  • Mobile Phase pH: The pH of the mobile phase (6.5) is chosen to ensure that the unreacted carboxylic acid group of the derivatized analyte is in its ionized form, which promotes good peak shape on a C18 column.

  • Matrix Effects: When analyzing complex biological or environmental samples, it is crucial to evaluate potential matrix effects. A simple approach is to compare the slope of a calibration curve made in solvent to one made in a matrix blank. If a significant difference is observed, a matrix-matched calibration or the use of an internal standard is recommended.

Conclusion

The pre-column derivatization of 5-(Aminomethyl)thiophene-2-carboxylic acid with either OPA or FMOC-Cl, followed by RP-HPLC with fluorescence detection, provides a sensitive, selective, and reliable method for its quantification. By understanding the underlying chemistry and carefully controlling the experimental parameters outlined in these protocols, researchers can achieve accurate and reproducible results essential for advancing drug development and scientific research.

References

  • SIELC Technologies. (2018). Separation of 2-Thiophenecarboxylic acid on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column. [Link]

  • Molnár-Perl, I. (2005). Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid and with o-phthaldialdehyde/N-acetyl-L-cysteine reagents. Journal of Chromatography A, 1073(1-2), 27-43. [Link]

  • ResearchGate. (n.d.). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. [Link]

  • Parikh, D. M., & Bello, A. C. (1985). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 345, 353-360. [Link]

  • Stobaugh, J. F., Repta, A. J., & Sternson, L. A. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495-504. [Link]

  • ResearchGate. (n.d.). Advances in the o-phthalaldehyde derivatization of amino acids and amines for their high performance liquid chromatographic analysis. [Link]

  • Colgan, S. T., & Stobaugh, J. F. (1992). Derivatization, stabilization and detection of biogenic amines by cyclodextrin-modified capillary electrophoresis-laser-induced fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 599(1-2), 185-195. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovating with Thiophene-Containing Amino Acids: Fmoc-D-3-(2-Thienyl)-alanine. [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Asian Journal of Pharmaceutical and Clinical Research, 14(8), 24-31. [Link]

  • MDPI. (2018). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]

  • Melnyk, S., et al. (1999). A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection. Journal of Nutritional Biochemistry, 10(8), 490-497. [Link]

  • Yin, C., et al. (2003). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. Journal of Pharmaceutical and Biomedical Analysis, 33(1), 123-128. [Link]

  • Oxford Academic. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Activotec. (n.d.). Standard Fmoc Protected Amino Acids. [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Jacobs, W. A. (1986). Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds. Journal of Pharmaceutical and Biomedical Analysis, 4(3), 341-351. [Link]

  • ResearchGate. (n.d.). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. [Link]

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Method

Application Notes &amp; Protocols: 5-(Aminomethyl)thiophene-2-carboxylic Acid in Advanced Materials Science

Introduction: The Versatility of a Bifunctional Thiophene Building Block 5-(Aminomethyl)thiophene-2-carboxylic acid (AMTCA) is a heterocyclic compound distinguished by its trifecta of functional components: a polymerizab...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Thiophene Building Block

5-(Aminomethyl)thiophene-2-carboxylic acid (AMTCA) is a heterocyclic compound distinguished by its trifecta of functional components: a polymerizable thiophene ring, a nucleophilic aminomethyl group, and a metal-coordinating carboxylic acid group.[1][2] This unique architecture positions AMTCA as a highly versatile building block for creating sophisticated functional materials. Thiophene and its derivatives are foundational to the field of organic electronics, renowned for their ability to form conductive polymers with valuable electronic and optical properties.[3][4][5] The presence of both an amino and a carboxylic acid moiety on the same thiophene backbone allows for orthogonal chemical modifications, enabling the precise tuning of material properties for specific, high-performance applications.

This guide provides researchers, materials scientists, and drug development professionals with an in-depth exploration of AMTCA's applications, complete with detailed experimental protocols for its integration into two key material classes: functionalized conductive polymers and porous Metal-Organic Frameworks (MOFs).

Application I: Functionalized Conductive Polythiophenes

Polythiophenes are a major class of conductive polymers, but their utility can be limited by poor solubility and lack of specific functionality.[6] AMTCA serves as an ideal comonomer to address these challenges. By incorporating AMTCA into a polythiophene backbone, the pendant aminomethyl and carboxylic acid groups can be leveraged to enhance solubility, enable post-polymerization modification, and introduce new capabilities such as sensing or biocatalytic activity.

Scientific Rationale

The polymerization of thiophene monomers typically proceeds via an oxidative coupling mechanism, forming a conjugated π-electron system along the polymer backbone, which is responsible for its electrical conductivity.[5][7] Ferric chloride (FeCl₃) is a commonly used and effective oxidant for this process.[8][9] By copolymerizing a standard thiophene monomer (e.g., 3-hexylthiophene, for solubility) with AMTCA, we can create a polymer chain decorated with reactive functional groups. The aminomethyl group, for instance, can be subsequently reacted with fluorophores, cross-linkers, or biomolecules to create tailored materials.

Workflow for Synthesis of Functionalized Polythiophene

G cluster_0 Part 1: Oxidative Copolymerization cluster_1 Part 2: Post-Polymerization Functionalization monomer Monomers (3-Hexylthiophene + AMTCA) dissolve Dissolve in Anhydrous Solvent monomer->dissolve polymerize Add Oxidant Dropwise (Initiate Polymerization) dissolve->polymerize oxidant Prepare Oxidant (FeCl₃ in Solvent) oxidant->polymerize react Stir Under Inert Atmosphere (24h) polymerize->react precipitate Precipitate Polymer in Methanol react->precipitate wash Wash & Dry Copolymer precipitate->wash copolymer Disperse Copolymer wash->copolymer To Functionalization couple Amine Coupling Reaction (Room Temp, 12h) copolymer->couple functional_mol Functional Molecule (e.g., NHS-Ester Fluorophore) functional_mol->couple purify Purify via Dialysis or Precipitation couple->purify final_product Characterize Final Functionalized Polymer purify->final_product

Caption: Workflow for copolymerization and subsequent functionalization.

Protocol 1: Synthesis of a Poly(3-hexylthiophene-co-AMTCA) Copolymer

This protocol details the chemical oxidative copolymerization of 3-hexylthiophene and 5-(aminomethyl)thiophene-2-carboxylic acid.

Materials:

  • 3-hexylthiophene (monomer)

  • 5-(Aminomethyl)thiophene-2-carboxylic acid (AMTCA, comonomer)[2]

  • Anhydrous Ferric Chloride (FeCl₃, oxidant)[8]

  • Anhydrous Chloroform or Chlorobenzene (solvent)[9]

  • Methanol (for precipitation)

  • Hydrazine (for reduction, optional)

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk line recommended)

Procedure:

  • Monomer Preparation: In a dry, argon-purged flask, dissolve 3-hexylthiophene (e.g., 0.95 mmol) and AMTCA (e.g., 0.05 mmol) in 30 mL of anhydrous chlorobenzene. The ratio can be adjusted to control the density of functional groups. Stir vigorously.

    • Rationale: An inert atmosphere is critical to prevent unwanted side reactions with oxygen, which can terminate polymerization and affect the final polymer's properties.

  • Oxidant Preparation: In a separate dry, argon-purged flask, dissolve anhydrous FeCl₃ (e.g., 2.5 mmol, a 2.5:1 molar ratio to total monomer) in 15 mL of anhydrous chlorobenzene.[8]

  • Polymerization: Add the FeCl₃ solution dropwise to the rapidly stirring monomer solution over 30 minutes at room temperature. The solution should darken significantly, indicating polymerization.[9]

    • Rationale: Slow, dropwise addition of the oxidant helps control the reaction rate, leading to higher molecular weight polymers and better-defined structures.[9]

  • Reaction: Allow the mixture to stir at room temperature for 24 hours under an inert atmosphere to ensure complete polymerization.[9]

  • Precipitation and Washing: Slowly pour the reaction mixture into 250 mL of rapidly stirring methanol. A dark solid (the polymer) will precipitate.

  • Collect the polymer by vacuum filtration. Wash the solid extensively with methanol until the filtrate runs clear to remove residual oxidant and oligomers.[8]

  • Reduction (Optional): To obtain the neutral, non-doped form of the polymer, resuspend the solid in chloroform and add a few drops of hydrazine. Stir for 2 hours. This step de-dopes the polymer, changing its color and solubility.[9]

  • Final Purification: Re-precipitate the polymer in methanol, filter, and wash again. Dry the final product under vacuum at 40 °C for 24 hours.

Characterization:

  • FTIR Spectroscopy: Confirm the incorporation of both monomers by identifying characteristic peaks for the C-H stretches of the hexyl group, and the N-H and C=O stretches from the AMTCA units.

  • UV-Vis Spectroscopy: Analyze the π-π* transition of the conjugated backbone in solution to assess the extent of conjugation.

  • Gel-Permeation Chromatography (GPC): Determine the molecular weight and polydispersity of the resulting copolymer.

Application II: Functional Porous Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands.[10] The carboxylic acid group of AMTCA makes it an excellent candidate for an organic linker, while the aminomethyl group provides a reactive handle within the MOF's pores. This allows for the creation of MOFs with tailored chemical environments for applications like catalysis, gas separation, or targeted cargo delivery.[11][12]

Scientific Rationale

The synthesis of MOFs is typically achieved via solvothermal methods, where the components self-assemble into a crystalline framework at elevated temperatures. The geometry of the linker and the coordination preference of the metal ion dictate the final topology of the MOF.[13] Using AMTCA as a linker with a metal salt like nickel(II) acetate can lead to the formation of a porous framework.[14] The uncoordinated aminomethyl groups lining the pores can then be used for Post-Synthetic Modification (PSM), a key strategy for functionalizing MOFs without altering the underlying structure.[15]

Diagram of MOF Self-Assembly

G cluster_0 Components cluster_1 Self-Assembly cluster_2 Resulting MOF Structure linker AMTCA Linker Carboxylate Thiophene Aminomethyl assembly + linker:f1->assembly:w metal Metal Node (e.g., Ni²⁺) metal:e->assembly:w mof Porous Framework with Functionalized Channels assembly:e->mof:w

Caption: Self-assembly of a functional MOF from AMTCA and metal nodes.

Protocol 2: Solvothermal Synthesis of an AMTCA-Based MOF

This protocol describes a general procedure for synthesizing a MOF using AMTCA as the organic linker.

Materials:

  • 5-(Aminomethyl)thiophene-2-carboxylic acid (AMTCA, linker)

  • Nickel(II) Acetate Tetrahydrate (Ni(CH₃COO)₂·4H₂O, metal source)[14]

  • N,N-Dimethylformamide (DMF, solvent)

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve AMTCA (e.g., 0.1 mmol, 15.7 mg) and Ni(II) Acetate Tetrahydrate (e.g., 0.1 mmol, 24.9 mg) in 10 mL of DMF.

    • Rationale: DMF is a common high-boiling point solvent for solvothermal MOF synthesis, capable of dissolving both the organic linker and the metal salt.

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity. The solution should be clear.

  • Reaction Setup: Transfer the solution to a 23 mL Teflon-lined autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven. Heat to 120 °C and hold for 72 hours. Then, allow it to cool slowly to room temperature over 24 hours.[14]

    • Rationale: The slow cooling process is crucial for the formation of high-quality, single crystals suitable for structural analysis.

  • Product Isolation: Carefully decant the mother liquor. Wash the resulting crystalline product by immersing it in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.

  • Solvent Exchange and Activation: To remove the high-boiling DMF from the pores, immerse the crystals in ethanol for 48 hours, replacing the ethanol every 12 hours.

  • Activation: Decant the ethanol and dry the sample under high vacuum at 80 °C for 12 hours. This process, known as "activation," evacuates the pores, making the internal surface area accessible.

Characterization:

  • Powder X-Ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the bulk material by comparing the experimental pattern to a simulated pattern from single-crystal data.

  • FTIR Spectroscopy: Verify the coordination of the carboxylate group to the metal center (shift in C=O stretching frequency) and the presence of the aminomethyl group (N-H stretches).

  • Thermogravimetric Analysis (TGA): Determine the thermal stability of the MOF and confirm the removal of solvent molecules after activation.

  • Gas Adsorption (N₂ at 77 K): Measure the specific surface area (BET) and pore volume to confirm the porosity of the material.

Data Presentation: Representative Properties of Functional MOFs

The introduction of functional groups like those in AMTCA can influence the final properties of a MOF. The table below summarizes typical properties for MOFs constructed with functionalized carboxylic acid linkers.

PropertyTypical Value RangeSignificance & Rationale
BET Surface Area 500 - 2500 m²/gA high surface area is critical for applications in gas storage and catalysis, indicating accessible pores. The size of the linker and reaction conditions determine the final porosity.[13]
Pore Volume 0.3 - 1.2 cm³/gRepresents the total volume of the pores available for guest molecules.
Thermal Stability 250 - 400 °CHigh thermal stability is required for applications that involve heating, such as catalysis or temperature-swing adsorption. It is governed by the strength of the metal-ligand coordination bonds.[10]
Functional Site Density 0.5 - 2.0 mmol/gThe concentration of accessible amino groups, which can be quantified by techniques like acid-base titration or NMR of a digested sample. This value is key for post-synthetic modification efficiency.[11]

References

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  • Yuan, S., et al. (2018). Stable Metal–Organic Frameworks: Design, Synthesis, and Applications. Advanced Materials. [Link]

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Application

Application Notes &amp; Protocols: Fluorescent Labeling of Peptides with 5-(Aminomethyl)thiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Author: Senior Application Scientist, Advanced Bioconjugation Group Introduction: A Novel Thiophene-Based Fluorophore for Peptide Interrogation Thiophene-ba...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Senior Application Scientist, Advanced Bioconjugation Group

Introduction: A Novel Thiophene-Based Fluorophore for Peptide Interrogation

Thiophene-based molecules represent a class of robust and environmentally sensitive fluorophores, increasingly utilized for probing biological systems.[1][2] Their compact, rigid structure and favorable photophysical properties make them attractive candidates for peptide labeling. This document introduces 5-(aminomethyl)thiophene-2-carboxylic acid, a unique bifunctional molecule, as a novel fluorescent probe. Its structure, possessing both a primary amine and a carboxylic acid, allows for versatile conjugation strategies, enabling the interrogation of peptide structure and function with high precision.

Unlike conventional fluorescent dyes that contain a single reactive moiety, the dual functionality of 5-(aminomethyl)thiophene-2-carboxylic acid opens up two distinct pathways for covalent labeling. This allows researchers to strategically target either the N-terminus/lysine residues or the C-terminus/acidic residues of a peptide, providing flexibility in experimental design.

These application notes provide a comprehensive guide for researchers, detailing the principles, step-by-step protocols, and expert insights required to successfully label peptides with this promising fluorophore. We will explore two primary labeling strategies, purification of the conjugate, and its final characterization.

Part 1: Foundational Steps - Characterizing the Fluorophore

Before initiating peptide conjugation, it is crucial to characterize the intrinsic photophysical properties of 5-(aminomethyl)thiophene-2-carboxylic acid. Thiophene-based fluorophores' emission spectra can be sensitive to the solvent environment, pH, and conjugation state.[3] A preliminary analysis is a self-validating step that ensures accurate interpretation of subsequent labeling experiments.

Protocol 1.1: Determining Fluorescence Excitation and Emission Spectra

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of 5-(aminomethyl)thiophene-2-carboxylic acid in an appropriate solvent (e.g., DMSO, DMF).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in the same buffer system you intend to use for your peptide labeling and functional assays (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Spectrofluorometer Measurement:

    • Use a calibrated spectrofluorometer.

    • Scan a broad range of excitation wavelengths (e.g., 300-450 nm) while monitoring emission at a longer wavelength (e.g., 500 nm) to find the optimal excitation wavelength (λex).

    • Using the determined λex, perform an emission scan to find the optimal emission wavelength (λem).

  • Data Analysis: Record the λex and λem maxima. This data is critical for setting up downstream detection instrumentation (e.g., fluorescence microscopy, plate readers).

Part 2: Labeling Strategy A - Targeting Peptide Amines (N-Terminus/Lysine)

This strategy utilizes the carboxylic acid moiety on the thiophene ring to form a stable amide bond with primary amines on the peptide. This requires the activation of the carboxylic acid to a more reactive intermediate, typically an N-hydroxysuccinimide (NHS) ester.[4][5]

Principle of the Reaction: The carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid on the fluorophore, forming a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to hydrolysis. The addition of N-hydroxysuccinimide (NHS) converts it into a more stable, amine-reactive NHS ester, which then efficiently reacts with the peptide's primary amines at a physiological to slightly alkaline pH.[5][7]

G cluster_activation Step 1: Activation of Fluorophore cluster_conjugation Step 2: Conjugation to Peptide Fluorophore_COOH 5-(Aminomethyl)thiophene -2-carboxylic acid EDC_NHS EDC + NHS (Coupling Agents) Fluorophore_COOH->EDC_NHS Activation Activated_Fluorophore Amine-Reactive Thiophene-NHS Ester EDC_NHS->Activated_Fluorophore Forms stable ester Peptide_NH2 Peptide with Primary Amine (N-terminus, Lys) Activated_Fluorophore->Peptide_NH2 Conjugation (pH 7.2-8.5) Labeled_Peptide Fluorescently Labeled Peptide Peptide_NH2->Labeled_Peptide Forms stable amide bond

Workflow for targeting peptide primary amines.

Protocol 2.1: Two-Step Labeling via NHS-Ester Formation

  • Reagent Preparation:

    • Dissolve the thiophene fluorophore in amine-free DMF or DMSO to a concentration of 10-20 mM.

    • Prepare fresh solutions of EDC (100 mM) and NHS (100 mM) in the same solvent.

    • Dissolve the peptide in a suitable buffer at a concentration of 1-5 mg/mL. Recommended buffers include 0.1 M phosphate buffer or 0.1 M bicarbonate buffer, pH 7.2-8.5.[8] Avoid amine-containing buffers like Tris.

  • Activation of the Fluorophore:

    • In a microcentrifuge tube, combine the thiophene fluorophore solution with a 1.5-fold molar excess of both EDC and NHS solutions.

    • Incubate the reaction for 15-60 minutes at room temperature to form the NHS ester.

  • Conjugation to the Peptide:

    • Add the activated fluorophore solution directly to the peptide solution. A 5- to 20-fold molar excess of the activated fluorophore over the peptide is a good starting point.[9]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as hydroxylamine or glycine, to a final concentration of 10-50 mM to consume any unreacted NHS ester.

Part 3: Labeling Strategy B - Targeting Peptide Carboxylic Acids (C-Terminus/Asp/Glu)

This approach leverages the primary amine on the 5-(aminomethyl) group of the fluorophore to label the C-terminal carboxyl group or the side chains of aspartic and glutamic acid residues. This reaction also relies on carbodiimide chemistry to activate the carboxyl groups on the peptide first.

Principle of the Reaction: Similar to Strategy A, EDC activates the carboxyl groups on the peptide to form the O-acylisourea intermediate. This reactive species can then be directly attacked by the primary amine of the thiophene fluorophore to form a stable amide bond. While direct coupling is possible, the inclusion of NHS or its water-soluble analog (sulfo-NHS) is often recommended to improve efficiency by creating a more stable intermediate, although this is more critical when the amine component is a large protein rather than a small molecule.[6][10] The primary challenge with this method is the potential for lack of selectivity between the C-terminus and the side chains of Asp/Glu residues.[11]

G cluster_activation Step 1: Activation of Peptide cluster_conjugation Step 2: Conjugation to Fluorophore Peptide_COOH Peptide with Carboxyl Group (C-terminus, Asp, Glu) EDC EDC (Coupling Agent) Peptide_COOH->EDC Activation (pH 4.5-5.5) Activated_Peptide Amine-Reactive Peptide Intermediate EDC->Activated_Peptide Forms O-acylisourea Fluorophore_NH2 5-(Aminomethyl)thiophene -2-carboxylic acid Activated_Peptide->Fluorophore_NH2 Conjugation Labeled_Peptide Fluorescently Labeled Peptide Fluorophore_NH2->Labeled_Peptide Forms stable amide bond

Workflow for targeting peptide carboxyl groups.

Protocol 3.1: Direct EDC-Mediated Labeling

  • Reagent Preparation:

    • Dissolve the peptide in an acidic buffer, typically 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.7-6.0, to protonate the amines and minimize their reactivity.

    • Dissolve the thiophene fluorophore in the same buffer or a minimal amount of a compatible organic solvent (e.g., DMSO).

    • Prepare a fresh solution of EDC (e.g., 100 mM) in reaction buffer or water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide solution with a 10- to 50-fold molar excess of the thiophene fluorophore.

    • Add a 2- to 10-fold molar excess of EDC over the number of carboxyl groups on the peptide.

  • Incubation:

    • React for 2-4 hours at room temperature. The pH may need to be monitored and adjusted as the reaction proceeds.

  • Purification: Proceed immediately to purification, as the O-acylisourea intermediate is unstable in aqueous solutions.[6]

Part 4: Purification and Characterization of the Labeled Peptide

Purification is a critical step to remove unreacted fluorophore, coupling reagents, and byproducts from the labeled peptide.[12] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.[13][14]

Protocol 4.1: RP-HPLC Purification

  • System Setup: Use an RP-HPLC system with a C18 column suitable for peptide separations.[13]

  • Mobile Phases:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Purification Gradient:

    • Equilibrate the column with a low percentage of Solvent B (e.g., 5%).

    • Inject the reaction mixture onto the column.

    • Elute the components using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 30-60 minutes).

  • Fraction Collection: Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and the predetermined λex of the thiophene fluorophore. The desired labeled peptide should exhibit absorbance at both wavelengths. Collect the corresponding peak.

  • Final Steps: Lyophilize the collected fractions containing the pure labeled peptide. Store at -20°C or -80°C, protected from light.

Table 1: Key Parameters for Labeling and Purification

ParameterStrategy A (Targeting Amines)Strategy B (Targeting Carboxyls)Purification & Analysis
Reaction pH 7.2 - 8.5[5]4.7 - 6.0N/A
Key Reagents EDC, NHS[4]EDC[15]Acetonitrile, TFA
Molar Excess (Label:Peptide) 5-20 fold10-50 foldN/A
Reaction Time 2-4 hours (RT) or overnight (4°C)2-4 hours (RT)N/A
HPLC Column Reversed-Phase C18Reversed-Phase C18Reversed-Phase C18
Detection Wavelengths ~220 nm and Fluorophore λex~220 nm and Fluorophore λex~220 nm and Fluorophore λex

Part 5: Confirmation of Successful Labeling

Final characterization is essential to confirm the identity, purity, and integrity of the fluorescently labeled peptide.

Protocol 5.1: Mass Spectrometry Analysis

  • Technique: Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the molecular weight of the purified product.[16]

  • Confirmation: The observed mass should correspond to the theoretical mass of the peptide plus the mass of one or more fluorophore molecules (Molecular Weight of 5-(aminomethyl)thiophene-2-carboxylic acid ≈ 157.19 g/mol [17]). This confirms covalent attachment. Mass spectrometry is a powerful tool for verifying the success of labeling reactions.[18][19]

Protocol 5.2: Fluorescence Spectroscopy

  • Procedure: Record the fluorescence spectrum of the purified, labeled peptide as described in Protocol 1.1.

  • Confirmation: The spectral properties should be consistent with the free fluorophore, although slight shifts in the excitation or emission maxima may occur upon conjugation, providing information about the label's new microenvironment.

Expert Insights & Troubleshooting

  • Low Labeling Efficiency: Increase the molar excess of the labeling reagent or extend the reaction time. Ensure the pH of the reaction buffer is optimal and that the buffer does not contain competing nucleophiles (e.g., Tris, azide).[5]

  • Multiple Labeling: If the peptide contains multiple potential labeling sites (e.g., several lysines), multiple labeling may occur. To achieve monolabeling, reduce the molar excess of the fluorophore and shorten the reaction time.[9]

  • Peptide Solubility: If the peptide or the final conjugate has poor solubility, consider performing the reaction in the presence of organic co-solvents (e.g., up to 30% DMF or DMSO).

  • Hydrolysis: EDC and NHS esters are susceptible to hydrolysis.[5][6] Always use freshly prepared solutions of these reagents. Perform reactions promptly after activation.

By following these detailed protocols and considering the underlying chemical principles, researchers can effectively utilize 5-(aminomethyl)thiophene-2-carboxylic acid as a versatile tool for fluorescently labeling peptides, enabling new avenues of investigation in biological and pharmaceutical sciences.

References

  • Enzymatic C-Terminal Protein Engineering with Amines. (2021). Journal of the American Chemical Society. Available at: [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. Available at: [Link]

  • MacCoss, M. J., et al. (2007). Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer. Analytical Chemistry. Available at: [Link]

  • Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • Chemical labelling strategies for mass spectrometric peptide analysis. (n.d.). White Rose eTheses Online. Available at: [Link]

  • Isotope Labeled Peptides: Precision Tools for Research. (n.d.). JPT. Available at: [Link]

  • Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. (2016). Bioconjugate Chemistry. Available at: [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2024). ACS Measurement Science Au. Available at: [Link]

  • Volkmann, G., & Liu, X. Q. (2009). Protein C-Terminal Labeling and Biotinylation Using Synthetic Peptide and Split-Intein. PLoS ONE. Available at: [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2024). ACS Measurement Science Au. Available at: [Link]

  • Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. (2022). Chemistry. Available at: [Link]

  • Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups? (2015). ResearchGate. Available at: [Link]

  • Chemoenzymatic labeling of protein C-termini for positive selection of C-terminal peptides. (2010). Molecular & Cellular Proteomics. Available at: [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Available at: [Link]

  • Labeling of protein having C-terminus conjugation to flurophore having amine derivative. (2016). ResearchGate. Available at: [Link]

  • Microwave-assisted Synthesis of Thiophene Fluorophores, Labeling and Multilabeling of Monoclonal Antibodies, and Long Lasting Staining of Fixed Cells. (2009). Journal of Medicinal Chemistry. Available at: [Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. (2024). ACS Organic & Inorganic Au. Available at: [Link]

  • Peptide fluorescent labeling. (n.d.). SB-PEPTIDE. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). MAC-MOD Analytical. Available at: [Link]

  • HPLC of Peptides and Proteins. (n.d.). Springer. Available at: [Link]

  • Fluorescent Dyes for Labeling Peptides. (n.d.). AAT Bioquest. Available at: [Link]

  • Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Available at: [Link]

  • 5-(Aminomethyl)thiophene-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • Photophysical and Electrochemical Properties of Thiophene-Based 2-Arylpyridines. (2018). The Journal of Organic Chemistry. Available at: [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). ChemistrySelect. Available at: [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2022). Molecules. Available at: [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (2015). Farmacia Journal. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Aminomethyl)thiophene-2-carboxylic acid

Welcome to the technical support guide for the synthesis of 5-(Aminomethyl)thiophene-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working wi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(Aminomethyl)thiophene-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established chemical principles. Our goal is to empower you to navigate the synthetic landscape of this compound with confidence and efficiency.

Overview of a Common Synthetic Pathway

The synthesis of 5-(Aminomethyl)thiophene-2-carboxylic acid often involves a multi-step sequence that requires careful control of reaction conditions to ensure high purity and yield. A prevalent and logical approach begins with the functionalization of a pre-existing thiophene core. The following workflow outlines a robust pathway, highlighting the critical transformations and the potential for impurity introduction at each stage.

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Azide Substitution cluster_2 Step 3: Staudinger Reduction cluster_3 Step 4: Saponification A Methyl 5-methylthiophene-2-carboxylate B Methyl 5-(bromomethyl)thiophene-2-carboxylate A->B NBS, AIBN CCl4, reflux C Methyl 5-(azidomethyl)thiophene-2-carboxylate B->C NaN3 DMF, RT D Methyl 5-(aminomethyl)thiophene-2-carboxylate C->D 1. PPh3, THF 2. H2O E 5-(Aminomethyl)thiophene-2-carboxylic acid D->E 1. LiOH, THF/H2O 2. HCl (aq)

Caption: A common synthetic workflow for 5-(Aminomethyl)thiophene-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The questions are formatted to reflect real-world laboratory challenges.

Step 1: Radical Bromination of Methyl 5-methylthiophene-2-carboxylate

Question: My bromination reaction is slow and incomplete, with significant starting material remaining. What's going wrong?

Answer: Incomplete conversion in a Wohl-Ziegler radical bromination is a frequent issue. The causality typically traces back to three factors:

  • Radical Initiator Inefficiency: The radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, has a specific half-life at a given temperature. Ensure your reaction is refluxing at a temperature appropriate for the chosen initiator (e.g., ~77°C for AIBN in CCl₄). The initiator should also be of high purity, as older reagents can be less effective.

  • Presence of Radical Inhibitors: Molecular oxygen is a potent radical inhibitor. Ensure your reaction setup is thoroughly purged with an inert gas (e.g., nitrogen or argon) before heating. Additionally, ensure your solvent is free of stabilizers (like BHT in THF) that can quench radicals.

  • N-Bromosuccinimide (NBS) Quality: NBS should be recrystallized from water and dried under vacuum before use to remove any succinimide or bromine, which can interfere with the reaction. The surface of the NBS crystals is where the reaction is believed to initiate, so purity is paramount.[1]

Question: My TLC plate shows multiple product spots, and mass spectrometry suggests the presence of a dibrominated byproduct. How can I improve selectivity?

Answer: The formation of dibrominated species, primarily methyl 5-(dibromomethyl)thiophene-2-carboxylate, occurs when the desired monobrominated product competes with the starting material for the brominating agent.

  • Stoichiometry Control: The most direct solution is to use a precise stoichiometry of NBS. A slight sub-stoichiometric amount (e.g., 0.95-0.98 equivalents) can sometimes be beneficial, though this will leave some unreacted starting material. It is often easier to separate the starting material from the desired product than to remove the dibrominated impurity.

  • Slow Addition: Instead of adding all the NBS at once, consider adding it portion-wise over the course of the reaction. This maintains a low concentration of the brominating agent, favoring the reaction with the more reactive starting material.

  • Reaction Monitoring: Carefully monitor the reaction by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to a satisfactory level, before significant over-bromination occurs.

Step 2: Nucleophilic Substitution with Sodium Azide

Question: The conversion of the bromomethyl intermediate to the azidomethyl compound is sluggish. How can I accelerate the reaction?

Answer: This is a standard Sₙ2 reaction, and its rate is highly dependent on several factors:

  • Solvent Choice: A polar aprotic solvent like DMF or DMSO is essential to solvate the sodium cation and provide a "naked" azide anion, which is a more potent nucleophile. Ensure the solvent is anhydrous, as water can solvate the azide ion and reduce its reactivity.

  • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as higher temperatures can promote elimination side reactions.

  • Phase-Transfer Catalysis: If you are using a less polar solvent or experiencing solubility issues with sodium azide, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by bringing the azide anion into the organic phase.

Step 3: Staudinger Reduction of the Azide

Question: My primary impurity after the Staudinger reduction is triphenylphosphine oxide, which is very difficult to remove. What is the best purification strategy?

Answer: The removal of triphenylphosphine oxide (TPPO) is the classic challenge of the Staudinger reduction.[2] Its moderate polarity often causes it to co-elute with the desired amine product during column chromatography.

  • Acid-Base Extraction: The most effective method is to leverage the basicity of your product. After the reaction, concentrate the mixture, redissolve it in a suitable organic solvent (like ethyl acetate), and extract with aqueous HCl (e.g., 1 M). The amine product will move to the acidic aqueous layer as its hydrochloride salt, while the neutral TPPO remains in the organic layer. You can then basify the aqueous layer with NaOH and extract your purified amine back into an organic solvent.

  • Chromatography on Different Stationary Phases: If chromatography is necessary, consider using alumina instead of silica gel, as it can sometimes provide better separation. Alternatively, a highly polar eluent system on silica might be effective.

  • Precipitation: In some cases, TPPO can be precipitated out of non-polar solvents like hexanes or diethyl ether. After concentrating the reaction mixture, trituration with one of these solvents may cause the TPPO to crash out as a solid.

Step 4: Saponification of the Methyl Ester

Question: After acidification, I still see my ester starting material in the final product. How can I ensure complete hydrolysis?

Answer: Incomplete saponification can result from insufficient base, reaction time, or temperature.

  • Choice of Base and Stoichiometry: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hindered esters or when milder conditions are needed. Use at least 2-3 equivalents of the base to ensure the reaction goes to completion, especially if any acidic protons are present elsewhere in the molecule.

  • Co-solvent: Using a mixture of THF and water or methanol and water as the solvent system ensures that the organic ester is sufficiently soluble to react with the aqueous base.

  • Temperature and Time: While many saponifications proceed at room temperature, gentle heating (e.g., 40-60 °C) can be necessary to drive the reaction to completion. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods for monitoring these reactions?

A1: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of most steps. For more quantitative analysis and to check for the presence of closely related impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Proton NMR (¹H NMR) is invaluable for confirming the structure of intermediates and the final product.

Q2: Are there alternative, phosphine-free methods to reduce the azide?

A2: Yes. Catalytic hydrogenation is a common alternative. Using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can cleanly reduce the azide to an amine.[3] This method avoids the formation of triphenylphosphine oxide, but care must be taken as the catalyst can sometimes be pyrophoric, and other functional groups in the molecule may also be susceptible to reduction. Another modern alternative is visible light-induced azide reduction, which offers high chemoselectivity under mild conditions.[4]

Q3: How should I handle and store sodium azide?

A3: Sodium azide (NaN₃) is acutely toxic and can form explosive heavy metal azides. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Avoid contact with acids, which can generate highly toxic hydrazoic acid gas. Also, avoid contact with metal spatulas (especially copper or lead) and ground-glass joints. Store it in a clearly labeled, tightly sealed container away from incompatible materials.

Q4: My final product has poor solubility. What is a good recrystallization solvent?

A4: 5-(Aminomethyl)thiophene-2-carboxylic acid is an amino acid and thus exists as a zwitterion near its isoelectric point. This can lead to low solubility in many common organic solvents. A good starting point for recrystallization would be an aqueous system. Dissolving the crude product in a minimal amount of hot water, perhaps with a few drops of acid or base to aid dissolution, followed by slow cooling, may yield pure crystals. Alternatively, solvent systems like water/ethanol or water/isopropanol mixtures can be effective.

Summary of Common Impurities

Impurity NameStructureOrigin StepAnalytical Signature (¹H NMR)
Methyl 5-(dibromomethyl)thiophene-2-carboxylateR-CHBr₂Step 1: BrominationSinglet for the -CHBr₂ proton around 6.8-7.2 ppm.
SuccinimideC₄H₅NO₂Step 1: BrominationSinglet for the two CH₂ groups around 2.7 ppm.
Triphenylphosphine Oxide (TPPO)(C₆H₅)₃P=OStep 3: ReductionMultiplets in the aromatic region (7.4-7.8 ppm).
Methyl 5-(aminomethyl)thiophene-2-carboxylateC₇H₉NO₂SStep 4: SaponificationSinglet for the methyl ester protons around 3.8 ppm.

Detailed Experimental Protocol

Protocol: Purification of Amine via Acid-Base Extraction to Remove Triphenylphosphine Oxide
  • Initial Workup: After the Staudinger reaction is deemed complete (e.g., by TLC or LC-MS analysis of the disappearance of the azide), concentrate the reaction mixture under reduced pressure to remove the solvent (THF).

  • Redissolution: Dissolve the resulting crude oil or solid in ethyl acetate (EtOAc, ~20 mL per gram of crude material).

  • Acid Extraction: Transfer the EtOAc solution to a separatory funnel and extract three times with 1 M aqueous HCl. The volume of the HCl solution for each extraction should be about one-third of the organic layer volume.

  • Separation: Combine the aqueous (acidic) layers. The desired amine is now in the aqueous phase as its hydrochloride salt. The organic layer, containing the TPPO and other neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 5 M aqueous NaOH with stirring until the pH is >10 (confirm with pH paper).

  • Product Extraction: Extract the basified aqueous layer three times with a fresh organic solvent, such as dichloromethane (DCM) or EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine intermediate.

References

  • Staudinger Reduction of Methyl 6-(azidomethyl)nicotinate to an Amine: Application Notes and Protocols - Benchchem.
  • 5-Amino-thiophene-2-carboxylic acid methyl ester synthesis - ChemicalBook.
  • An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic - Benchchem.
  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium - MDPI.
  • 5-(Bromomethyl)thiophene-2-carbonitrile synthesis protocol - Benchchem.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH.
  • Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
  • Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K) | Request PDF - ResearchGate.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals.
  • A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - NIH.
  • DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - PMC - NIH.
  • Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives - ResearchGate.
  • CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents.
  • Thiophene-2-carboxylic acid - Wikipedia.

Sources

Optimization

Technical Support Center: Amide Coupling with 5-(Aminomethyl)thiophene-2-carboxylic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-(aminomethyl)thiophene-2-carboxylic acid. This document provides in-depth troubleshooting advice, deta...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-(aminomethyl)thiophene-2-carboxylic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the unique challenges presented by this molecule in amide coupling reactions.

Core Challenges & Scientific Insights

5-(Aminomethyl)thiophene-2-carboxylic acid is a non-canonical amino acid analogue that presents a specific set of challenges in amide bond formation, primarily stemming from its structure:

  • Zwitterionic Nature: Like natural amino acids, this molecule exists predominantly as a zwitterion (an internal salt) at neutral pH. The protonated aminomethyl group (-CH₂-NH₃⁺) and the deprotonated carboxylate group (-COO⁻) lead to high polarity, causing poor solubility in common aprotic organic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF). This insolubility is a primary barrier to achieving homogeneous reaction conditions.

  • Competing Reactivity: The molecule contains both a nucleophilic primary amine and a carboxylic acid. Without proper reaction design, this can lead to self-condensation or polymerization, reducing the yield of the desired product.[1][2]

  • Amine Basicity vs. Nucleophilicity: In its zwitterionic form, the amine is protonated and thus non-nucleophilic. A base is required to free the amine for reaction, but the choice and stoichiometry are critical. An insufficient amount of base will result in no reaction, while an inappropriate base can cause other side reactions.[3]

Understanding these core principles is crucial for diagnosing issues and designing successful coupling strategies.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during amide coupling reactions with 5-(aminomethyl)thiophene-2-carboxylic acid.

Question 1: My starting material, 5-(aminomethyl)thiophene-2-carboxylic acid, won't dissolve in my reaction solvent (e.g., DCM, THF). What should I do?

Answer:

This is the most common initial challenge and is due to the zwitterionic nature of the molecule.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: Standard, less polar aprotic solvents are often ineffective.

    • Recommended Action: Switch to a more polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) . These solvents are better at solvating charged species. Ensure you are using anhydrous-grade solvents, as water can hydrolyze activated intermediates.[3]

  • Persistent Zwitterionic State: Even in DMF, solubility can be limited. The key is to disrupt the internal salt bridge.

    • Recommended Action: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) , to the suspension before adding the coupling reagent. DIPEA will deprotonate the ammonium cation, breaking the zwitterionic interaction and rendering the molecule more soluble in organic media. A typical starting point is to add at least 2.0 equivalents of DIPEA: one equivalent to neutralize the ammonium salt and one to facilitate the coupling reaction itself.

Question 2: My reaction isn't working. LC-MS analysis shows only unreacted starting materials. Why?

Answer:

This failure typically points to issues with either carboxylic acid activation or amine availability.[3]

Potential Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used incorrectly.

    • Recommended Action: For this substrate, a robust coupling reagent is recommended. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often more effective than standard carbodiimides for challenging couplings.[4][5]

    • Protocol Tip: Implement a "pre-activation" step. Stir the 5-(aminomethyl)thiophene-2-carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in DMF for 15-30 minutes before adding your target amine.[6][7] This allows for the formation of the highly reactive OAt-active ester intermediate, maximizing the chance of successful coupling once the nucleophile is introduced.[5]

  • Protonated (Non-nucleophilic) Amine: As mentioned, the amine on your thiophene starting material is likely protonated. Similarly, if your coupling partner is an amine salt (e.g., an HCl salt), its amine is also unavailable.

    • Recommended Action: Ensure sufficient base is present. The general rule for base equivalents is:

      • 1.0 eq. for the carboxylic acid component.

      • 1.0 eq. to neutralize the ammonium of the thiophene starting material.

      • 1.0 eq. if your target amine is an acid salt.

      • A slight excess (e.g., a total of 3.5-4.0 eq.) is often beneficial.

Question 3: I'm seeing a significant byproduct with a mass corresponding to my amine plus the coupling agent. What is happening?

Answer:

This is a known side reaction, particularly when using uronium-based coupling reagents like HATU or HBTU.

Potential Causes & Solutions:

  • Guanidinylation of the Amine: Uronium reagents can react directly with primary or secondary amines to form a stable guanidinium byproduct, capping the amine and preventing amide bond formation.

    • Recommended Action: The order of addition is critical to prevent this. Never add the uronium reagent (HATU/HBTU) to a solution containing your target amine before the carboxylic acid has been added and allowed to activate. The pre-activation strategy described in the previous answer is the most effective way to prevent this side reaction.[7][8] By allowing the carboxylic acid to react with HATU first, the reagent is consumed to form the active ester, minimizing its opportunity to react with your target amine.

Question 4: The reaction is messy, with multiple unidentified products and a low yield of the desired amide. How can I improve selectivity?

Answer:

High reactivity of the bifunctional starting material can lead to self-condensation or polymerization. When optimization of coupling conditions fails, a protecting group strategy is the most robust solution.[2][9]

Potential Causes & Solutions:

  • Intermolecular Self-Reaction: One molecule's amine can react with another's activated carboxylic acid.

    • Recommended Action (Amine Protection): Protect the aminomethyl group with a tert-Butoxycarbonyl (Boc) group. The resulting Boc-NH-CH₂-thiophene-COOH is no longer zwitterionic, has improved solubility, and can only react via its carboxylic acid. The Boc group can be removed later under acidic conditions (e.g., TFA in DCM).[10]

    • Recommended Action (Acid Protection): Alternatively, protect the carboxylic acid as a methyl or ethyl ester. The resulting H₂N-CH₂-thiophene-COOMe can then be coupled with your target carboxylic acid. The ester can be hydrolyzed later with a base like LiOH. This is useful if 5-(aminomethyl)thiophene-2-carboxylic acid is intended to be the amine component in the coupling.

Data Summary & Reagent Selection

Choosing the right coupling reagent is critical. The table below summarizes common choices and their suitability for this specific application.

Coupling ReagentAdditiveClassProsCons & Mitigation
HATU None neededUronium SaltHigh efficiency, fast reaction rates, effective for hindered substrates.[4][5]Can cause guanidinylation of amines. Mitigation: Pre-activate the carboxylic acid before adding the amine.[7]
EDC·HCl HOBt or OxymaPureCarbodiimideWater-soluble byproducts are easily removed by aqueous workup.[4]Less reactive than HATU; can lead to N-acylurea byproduct formation and racemization. Mitigation: Use of additives like HOBt is essential.[3]
PyBOP None neededPhosphonium SaltHigh efficiency, similar to HATU.Byproducts can be difficult to remove.
SOCl₂ / Oxalyl Chloride NoneAcid Chloride FormationHighly reactive intermediate.Harsh conditions (heat may be required); can be incompatible with sensitive functional groups.[11]

Experimental Protocols & Visual Workflows

General Amide Coupling Workflow

The following diagram illustrates the key decision points and steps in a typical amide coupling experiment involving 5-(aminomethyl)thiophene-2-carboxylic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 5-(aminomethyl)thiophene- 2-carboxylic acid in Anhydrous DMF AddBase Add DIPEA (≥2.0 eq.) Stir until dissolved Start->AddBase AddAmine Add Amine Coupling Partner (1.0 - 1.2 eq.) AddBase->AddAmine One-pot Strategy (Less Ideal) Preactivate Add Coupling Reagent (e.g., HATU, 1.1 eq.) Stir 15-30 min for Pre-activation AddBase->Preactivate Pre-activation Strategy (Recommended) AddAmine->Preactivate React Add Amine & Stir at RT Monitor by LC-MS (2-12 h) Preactivate->React Quench Quench Reaction (e.g., with water or sat. NH₄Cl) React->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Purify by Chromatography or Recrystallization Extract->Purify End Characterize Final Product Purify->End

Caption: Recommended workflow for amide coupling with pre-activation.

Protocol 1: HATU-Mediated Coupling (Recommended)
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-(aminomethyl)thiophene-2-carboxylic acid (1.0 eq.).

  • Add anhydrous DMF (approx. 0.1 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq.) and stir the mixture until all solids dissolve.

  • Add HATU (1.1 eq.) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add your amine coupling partner (1.1 eq.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction's progress by TLC or LC-MS.[6]

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: EDC/HOBt Coupling
  • To a dry round-bottom flask, add 5-(aminomethyl)thiophene-2-carboxylic acid (1.0 eq.), HOBt (1-hydroxybenzotriazole, 1.2 eq.), and your amine (1.1 eq.).

  • Add anhydrous DMF and cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq.) and stir for 5 minutes.

  • Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.2 eq.) portion-wise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup the reaction as described in the HATU protocol (steps 8-11).

Zwitterion Equilibrium and Reagent Roles

This diagram explains the critical function of the base in making the starting material available for reaction.

G cluster_main Reaction Mechanism Overview Zwitterion Zwitterionic State (Insoluble, Non-nucleophilic Amine) FreeForm Soluble, Nucleophilic Form Zwitterion->FreeForm + DIPEA (Base deprotonates -NH3+) FreeForm->Zwitterion + H+ ActiveEster OAt-Active Ester (Highly Electrophilic) FreeForm->ActiveEster Activates Carboxylate Product Desired Amide Product ActiveEster->Product Nucleophilic Attack CouplingAgent + HATU (Coupling Agent) Amine + R'-NH2 (Target Amine)

Caption: Role of base and coupling agent in activating the substrate.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. PubMed. [Link]

  • Aapptec Peptides. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. ResearchGate. [Link]

  • Reddit r/Chempros. Tips and tricks for difficult amide bond formation? (2021). [Link]

  • ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015). [Link]

  • Wikipedia. HATU. [Link]

  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Gunda, G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • PubChem. 5-(Aminomethyl)thiophene-2-carboxylic acid. [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]

  • Reddit r/Chempros. HATU/PyBOP coupling procedure question. (2023). [Link]

  • Organic Chemistry Explained. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

Sources

Troubleshooting

Side reactions of 5-(Aminomethyl)thiophene-2-carboxylic acid under coupling conditions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-(aminomethyl)thiophene-2-carboxylic acid. As a bifunctional molecule containing both a nucleophilic pr...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-(aminomethyl)thiophene-2-carboxylic acid. As a bifunctional molecule containing both a nucleophilic primary amine and a carboxylic acid, this building block presents unique challenges and opportunities in synthesis. This guide, structured as a series of troubleshooting questions and FAQs, is designed to help you navigate the potential side reactions and successfully incorporate this versatile moiety into your target molecules.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses the most pressing issues encountered during coupling reactions involving unprotected 5-(aminomethyl)thiophene-2-carboxylic acid.

Q1: My reaction resulted in an intractable mixture. LC-MS analysis shows a smear of high molecular weight species instead of my desired product. What is the likely cause?

A1: The primary and most probable cause is intermolecular self-polymerization.

This is the most common and critical side reaction when using 5-(aminomethyl)thiophene-2-carboxylic acid without appropriate protection. The molecule possesses all the necessary components for a step-growth polymerization: a nucleophilic amine (the -CH2NH2 group) and a carboxylic acid that becomes a highly reactive electrophile upon activation with coupling reagents.

Causality: When you add a coupling reagent (e.g., HATU, HBTU, EDC), you activate the carboxylic acid of one molecule, making it highly susceptible to nucleophilic attack. In the absence of your intended nucleophile, or if the intermolecular reaction is fast, the free amine of a second molecule of 5-(aminomethyl)thiophene-2-carboxylic acid will attack the activated carboxyl group of the first. This forms a dimer, which still has a free amine at one end and a free carboxylic acid at the other. This process continues, leading to the formation of oligomers and polymers of varying lengths, resulting in the complex mixture you observe.[1]

G cluster_0 Molecule A cluster_2 Molecule C A H₂N-CH₂-(Thiophene)-COOH Coupling Coupling Reagent (e.g., HATU, EDC) A->Coupling Activation B H₂N-CH₂-(Thiophene)-COOH Polymer ...-NH-CH₂-(Thiophene)-CO-NH-CH₂-(Thiophene)-CO-NH-CH₂-(Thiophene)-COOH B->Polymer Forms Dimer, then Trimer... C H₂N-CH₂-(Thiophene)-COOH C->Polymer Activated H₂N-CH₂-(Thiophene)-CO-X (Activated Ester) Coupling->Activated Activated->B

Figure 1: The primary side reaction pathway: intermolecular self-polymerization.

Q2: How can I completely prevent this self-polymerization and ensure clean coupling to my target molecule?

A2: The definitive solution is to employ an orthogonal protecting group strategy.

To achieve chemoselectivity, you must temporarily "mask" the reactive aminomethyl group while you perform the coupling reaction at the carboxylic acid. The most common and effective strategies in modern peptide and medicinal chemistry are the use of the Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups.[2][3]

  • Fmoc Group: Base-labile. Removed with piperidine. Stable to mild acid. Ideal for standard solid-phase peptide synthesis (SPPS).

  • Boc Group: Acid-labile. Removed with strong acids like trifluoroacetic acid (TFA). Stable to bases.

By protecting the amine, you create a building block that can only react via its carboxylic acid, thus preventing self-polymerization and allowing for clean, predictable coupling.

G cluster_0 The Problem cluster_1 The Solution: Protection cluster_2 Result Unprotected H₂N-CH₂-(Thiophene)-COOH Protected PG-HN-CH₂-(Thiophene)-COOH Unprotected->Protected Protection Step Unprotected_NH2 Reactive Amine Unprotected_NH2->Unprotected:n Unprotected_COOH Reactive Carboxyl Unprotected_COOH->Unprotected:s Outcome Clean, selective coupling at the carboxylic acid is now possible. Protected->Outcome Protected_PG Protecting Group (PG) (Fmoc or Boc) Protected_PG->Protected:n Protected_COOH_S Available for Coupling Protected_COOH_S->Protected:s

Figure 2: Conceptual solution to self-polymerization.

Below are detailed protocols for the synthesis of both Fmoc- and Boc-protected 5-(aminomethyl)thiophene-2-carboxylic acid.

Experimental Protocol 1: Fmoc Protection

This protocol uses N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), which is generally preferred over Fmoc-Cl due to its higher stability and reduced side-product formation.[4]

Materials:

  • 5-(Aminomethyl)thiophene-2-carboxylic acid

  • Fmoc-OSu (1.05 equivalents)

  • Sodium Bicarbonate (NaHCO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Acetone

  • Water

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve 5-(aminomethyl)thiophene-2-carboxylic acid (1.0 eq) and NaHCO₃ (2.5 eq) in a 1:1 mixture of water and dioxane. Stir until all solids are dissolved.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone. Add this solution dropwise to the amino acid solution at room temperature with vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove unreacted Fmoc-OSu and byproducts.

    • Place the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected product should form.

  • Isolation:

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel to obtain pure N-Fmoc-5-(aminomethyl)thiophene-2-carboxylic acid.

Experimental Protocol 2: Boc Protection

This protocol uses di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride) and is a standard method for Boc protection of amines.[5][6]

Materials:

  • 5-(Aminomethyl)thiophene-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Sodium Hydroxide (NaOH) (2.0 equivalents)

  • tert-Butanol or Tetrahydrofuran (THF)

  • Water

  • Ethyl Acetate

  • 1 M Citric Acid or KHSO₄ solution

Procedure:

  • Dissolution: Dissolve 5-(aminomethyl)thiophene-2-carboxylic acid (1.0 eq) in a 1:1 mixture of water and an organic solvent (like THF or t-butanol). Add NaOH (2.0 eq) and stir until a clear solution is obtained.

  • Addition of Boc₂O: Add Boc₂O (1.1 eq), either neat or dissolved in a small amount of the organic co-solvent.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. The reaction is often accompanied by the evolution of CO₂ gas. Monitor completion by TLC or LC-MS.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

    • Dilute with water and perform an acidic wash by adding ethyl acetate and then acidifying the aqueous layer to pH ~3 with cold 1 M citric acid or KHSO₄ solution. This protonates the carboxylate and drives the product into the organic layer.

  • Isolation:

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.

  • Purification: The crude N-Boc-5-(aminomethyl)thiophene-2-carboxylic acid can often be used without further purification. If needed, recrystallization or flash chromatography can be employed.

Q3: After TFA cleavage of my peptide from the resin, I see a major side product with a mass of +56 Da. What is this?

A3: This is likely S-tert-butylation of a cysteine residue, a common issue during TFA cleavage. While not directly related to the thiophene ring, it's a critical side reaction to be aware of in peptide synthesis.

Causality: During TFA cleavage, t-butyl protecting groups (from Boc, tBu ethers on Ser/Thr/Tyr, or OtBu esters on Asp/Glu) are removed, generating highly reactive tert-butyl cations (t-Bu⁺, mass = 57, but results in a +56 Da addition after loss of H⁺). Cysteine's thiol side chain is highly nucleophilic and can be irreversibly alkylated by these cations if they are not effectively "scavenged".[7] While the thiophene sulfur is less nucleophilic than a thiol, alkylation of the electron-rich thiophene ring by these cations is also a theoretical possibility, though less commonly reported than Cys alkylation.

Solution: Use an optimized scavenger cocktail. Never use TFA alone for cleavage. Scavengers are added to quench reactive carbocations. Triisopropylsilane (TIS) is particularly effective at reducing t-Bu⁺ cations.

Cleavage Cocktail Composition (v/v) Purpose of Scavengers
Standard (Reagent K) TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail. EDT and thioanisole are excellent scavengers and also help protect Met and Cys.
Common Lab Mixture TFA/TIS/Water (95:2.5:2.5)Excellent for most peptides, especially those without Trp, Met, or Cys. TIS is a very effective cation scavenger.
For Arg(Pbf)-rich peptides TFA/TIS/Water/DODT (94:1:2.5:2.5)DODT is a less odorous alternative to EDT and is effective for protecting Cys and Met.

Recommendation: For a peptide containing the thiophene moiety but no other sensitive residues like Cys, Met, or Trp, a TFA/TIS/Water cocktail is often sufficient. If other sensitive residues are present, a more comprehensive cocktail like Reagent K is advisable.

Frequently Asked Questions (FAQs)

Q: Is the thiophene ring itself susceptible to oxidation during standard coupling or cleavage?

A: Under standard, anhydrous SPPS coupling conditions using reagents like HATU, HBTU, or PyBOP, oxidation of the thiophene sulfur is highly unlikely. These reagents are not potent oxidants. While thiophenes can be oxidized to sulfoxides and sulfones, this typically requires stronger oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

During TFA cleavage, the environment is highly acidic but not strongly oxidizing. The risk of oxidation is minimal, especially if fresh TFA is used and the cleavage is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Scavengers like ethanedithiol (EDT) can also help maintain a reducing environment.

Q: Could intramolecular cyclization (lactam formation) be a significant side reaction?

A: Intramolecular cyclization of unprotected 5-(aminomethyl)thiophene-2-carboxylic acid would lead to a 7-membered lactam fused to the thiophene ring. While possible, this is generally considered a minor side reaction compared to intermolecular polymerization for several reasons:

  • Kinetics: At typical reaction concentrations (>0.1 M), intermolecular reactions are kinetically favored over intramolecular cyclization for forming medium-sized rings.

  • Thermodynamics: The formation of 7-membered rings can be entropically disfavored compared to the formation of more stable 5- or 6-membered rings.

Under high-dilution conditions, the proportion of cyclized product might increase, but the primary strategy should always be N-terminal protection, which prevents both side reactions unequivocally.

Q: Which protecting group strategy, Fmoc or Boc, is better for this building block?

A: The choice depends entirely on your overall synthetic strategy. Both are excellent and provide orthogonal protection.

FeatureFmoc StrategyBoc Strategy
Amine Protection Fmoc (Base-labile)Boc (Acid-labile)
Side-Chain Protection Acid-labile (e.g., tBu, Trt, OtBu)Very Acid-labile or other (e.g., Bzl, Tos)
Cleavage from Resin Strong Acid (TFA)Very Strong Acid (HF, TFMSA)
Advantages Milder overall conditions; no need for hazardous HF.Less steric hindrance from the Boc group; can be better for aggregating sequences.
Considerations Base-labile protecting groups cannot be used on side chains.Requires specialized, hazardous acid-handling equipment for final cleavage.

Recommendation: For most modern applications, the Fmoc/tBu strategy is preferred due to its milder conditions and avoidance of highly corrosive and toxic acids like HF for the final cleavage step.[2]

Summary Workflow for Successful Coupling

G Start Start: 5-(Aminomethyl)thiophene- 2-carboxylic acid Protect Step 1: Protect Amine (Choose Fmoc or Boc strategy) See Protocols 1 & 2 Start->Protect ProtectedAA N-Protected Building Block: PG-NH-CH₂-(Thiophene)-COOH Protect->ProtectedAA Activate Step 2: Activate Carboxyl Group (Use standard coupling reagent, e.g., HATU/DIPEA) ProtectedAA->Activate Couple Step 3: Couple to Target (e.g., N-terminus of peptide on resin) Activate->Couple Success Successful, Clean Coupling Couple->Success

Figure 3: Recommended workflow for using the building block.

References
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.
  • Amino Acid-Protecting Groups. (n.d.). Retrieved from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Convenient and scaleable procedure for removing the Fmoc group in solution. (2024). Retrieved from [Link]

  • DOI. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]

  • Journal of the American Chemical Society. (1998). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Retrieved from [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ResearchGate. (2006). Oxidation of Thiophene Derivatives with H2O2 in Acetonitrile Catalyzed by [Cp*2M2O5] (M = Mo, W): A Kinetic Study. Retrieved from [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate... Retrieved from [Link]

  • ResearchGate. (2025). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2015). Theoretical study of the oxidation mechanisms of thiophene initiated by hydroxyl radicals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (2004). Fmoc-based synthesis of peptide alpha-thioesters using an aryl hydrazine support. Retrieved from [Link]

  • Beilstein Journals. (2019). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

Sources

Optimization

Protecting group strategies for 5-(Aminomethyl)thiophene-2-carboxylic acid

Welcome to the technical support guide for 5-(aminomethyl)thiophene-2-carboxylic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions to assist researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(aminomethyl)thiophene-2-carboxylic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile bifunctional molecule. Our focus is on robust protecting group strategies that enable seamless integration into complex synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why is protecting group chemistry necessary for 5-(aminomethyl)thiophene-2-carboxylic acid?

A: 5-(Aminomethyl)thiophene-2-carboxylic acid possesses two reactive functional groups: a primary amine and a carboxylic acid. In many synthetic transformations, such as amide coupling or esterification, both groups can react, leading to undesired side products, polymerization, or low yields.[1][2] Protecting groups temporarily block one or both of these functionalities, allowing for chemoselective reactions at the desired position.[3]

Q2: What is an "orthogonal" protecting group strategy and why is it important for this molecule?

A: An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another by using different deprotection conditions.[3][4] For this molecule, you might want to couple an amino acid to the carboxylic acid moiety first, then deprotect the aminomethyl group for a subsequent reaction. An orthogonal scheme, like using an acid-labile group for the amine (e.g., Boc) and a group removable by hydrogenolysis for the carboxylic acid (e.g., Benzyl ester), is essential for this level of synthetic control.[2][3]

Q3: Can I perform an amide coupling reaction without any protecting groups?

A: It is highly discouraged. Attempting to activate the carboxylic acid (e.g., with EDC or HATU) in the presence of the free primary amine will likely lead to rapid intermolecular self-condensation, resulting in oligomers or polymers of the starting material and very little of the desired product.[5][6]

Q4: The thiophene ring appears robust, but are there any specific considerations?

A: The thiophene ring is generally stable under many reaction conditions. However, it is an electron-rich aromatic system. During certain reactions, particularly under strongly acidic or oxidative conditions, the sulfur atom can be susceptible to oxidation. Moreover, the electron-rich nature can sometimes influence the reactivity of the adjacent functional groups. Always monitor your reactions closely, for instance by TLC or LC-MS.

Section 1: Protecting the Amine Functionality

The most common and robust method for protecting the primary amine of 5-(aminomethyl)thiophene-2-carboxylic acid is by forming a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is stable under a wide range of conditions but can be easily removed with acid.[7]

Issue: Low yield during Boc protection of the amine.

Root Cause Analysis: This issue often stems from suboptimal reaction conditions, incorrect stoichiometry of reagents, or poor solubility of the starting material. The zwitterionic nature of the starting amino acid can make it poorly soluble in common organic solvents.

Troubleshooting Guide: Amine (Boc) Protection
Symptom Potential Cause Recommended Solution
Incomplete Reaction Poor solubility of the amino acid in the reaction solvent.Use a mixed solvent system like THF/water or Dioxane/water to improve solubility.[8][9]
Insufficient base to deprotonate the ammonium group and facilitate nucleophilic attack.Ensure at least 2 equivalents of a suitable base (e.g., NaOH, NaHCO₃, or Et₃N) are used.
Low Isolated Yield Product loss during aqueous workup due to the amphiphilic nature of the product.After acidification, extract with a more polar organic solvent like ethyl acetate or a mixture of DCM/Isopropanol. Minimize the volume of the aqueous phase.
Side Product Formation Reaction of Boc-anhydride with the carboxylate (formation of a mixed anhydride).This is usually transient. Ensure the reaction is sufficiently basic to favor amine reaction. Running the reaction at 0°C to room temperature can improve selectivity.
Protocol: Boc Protection of 5-(Aminomethyl)thiophene-2-carboxylic acid
  • Dissolution: Suspend 5-(aminomethyl)thiophene-2-carboxylic acid (1.0 eq) in a 1:1 mixture of Dioxane and water.

  • Basification: Cool the mixture to 0°C and add sodium hydroxide (2.2 eq) as a 1M aqueous solution. Stir until the starting material is fully dissolved.

  • Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in Dioxane dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Concentrate the mixture in vacuo to remove the Dioxane.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes or diethyl ether to remove unreacted Boc₂O.

    • Cool the aqueous layer to 0°C and carefully acidify to pH ~3 with cold 1M HCl or citric acid solution. A white precipitate should form.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product.

Section 2: Protecting the Carboxylic Acid Functionality

Esterification is the most common strategy for protecting the carboxylic acid. A methyl ester is a simple choice, though other esters (e.g., tert-butyl or benzyl) can be used for orthogonal strategies.

Issue: During esterification, I am seeing side reactions involving the amine.

Root Cause Analysis: If the amine is unprotected, it can compete as a nucleophile, especially if using activating agents. Direct esterification under acidic conditions (Fischer esterification) can be sluggish and may require harsh conditions that could degrade the thiophene ring.

Troubleshooting Guide: Carboxylic Acid (Methyl Ester) Protection
Symptom Potential Cause Recommended Solution
No Reaction/Low Conversion Fischer esterification conditions (acid catalyst in methanol) are too mild or slow.A more reliable method is to first convert the carboxylic acid to an acid chloride. Add SOCl₂ (1.2 eq) in methanol (as solvent) at 0°C. This in situ generates HCl and activates the acid.[10]
Amine Reactivity If starting with the unprotected amino acid, the amine can react with the activated carboxylic acid.It is highly recommended to protect the amine first (e.g., with Boc) before attempting to protect the carboxylic acid.
Difficult Deprotection Steric hindrance around the ester or presence of base-sensitive groups.For methyl esters, saponification with LiOH in a THF/water mixture is generally effective and milder than NaOH or KOH.[11][12] Monitor carefully to avoid over-reaction.
Protocol: Methyl Esterification (from N-Boc protected starting material)
  • Dissolution: Dissolve N-Boc-5-(aminomethyl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Activation: Cool the solution to 0°C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Caution: Exothermic reaction and release of HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, or until LC-MS analysis indicates complete conversion.

  • Workup:

    • Carefully concentrate the reaction mixture in vacuo.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester product.

Section 3: Orthogonal & Chemoselective Strategies

For maximum synthetic utility, an orthogonal protection scheme is ideal. This allows for selective deprotection and reaction at either the amine or the carboxylic acid.

Scenario: I need to perform an amide coupling at the carboxylic acid first, then modify the amine.

Recommended Strategy:

  • Protect the Amine: Use an acid-labile protecting group like Boc .

  • Amide Coupling: Couple the resulting Boc-protected acid with your desired amine using standard coupling reagents (e.g., HATU, HBTU, or EDC/HOBt).[5][13]

  • Amine Deprotection: Remove the Boc group using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to reveal the free amine for subsequent reactions.[7][14]

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Amine Deprotection Start 5-(Aminomethyl)thiophene-2-carboxylic acid Boc_Protected Boc-NH-Th-COOH Start->Boc_Protected Boc₂O, Base Amide_Coupled Boc-NH-Th-CONHR Boc_Protected->Amide_Coupled R-NH₂, EDC/HOBt Final_Product H₂N-Th-CONHR Amide_Coupled->Final_Product TFA/DCM

Protocol: Selective Boc Deprotection
  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq, often used as a 20-50% solution in DCM) at 0°C.[14]

  • Reaction: Stir at room temperature for 1-3 hours. Monitor by LC-MS. The use of a scavenger like triisopropylsilane (TIS) is recommended if other acid-sensitive groups are present.

  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • Co-evaporate with a solvent like toluene or DCM several times to remove excess TFA.

    • The product is typically isolated as the TFA salt. If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃) before extraction.

References

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • APPLITEK. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Wikipedia. Protecting group. [Link]

  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]

  • National Institutes of Health. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups. [Link]

  • ResearchGate. Deprotection of the methyl ester to obtain carboxylic acid 2. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • ResearchGate. Recent developments in chemical deprotection of ester functional group. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • J&K Scientific LLC. Methyl-Ester Protection and Deprotection. [Link]

  • ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. [Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Common Organic Chemistry. Acid to Ester - Common Conditions. [Link]

  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • CRO SPLENDID LAB. 5-(Boc-aminomethyl)thiophene-2-boronic Acid. [Link]

  • SynArchive. Protection of Carboxylic acid by Ester. [Link]

  • PubChem. 5-(Aminomethyl)thiophene-2-carboxylic acid. [Link]

  • LookChem. Cas 75985-18-1,METHYL 5-(AMINOMETHYL)THIOPHENE-2-CARBOXYLATE. [Link]

  • National Institutes of Health. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • BMC Chemistry. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hir. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-(Aminomethyl)thiophene-2-carboxylic acid

Welcome to the technical support center for 5-(Aminomethyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Aminomethyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to empower you to overcome common challenges and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and handling of 5-(Aminomethyl)thiophene-2-carboxylic acid.

Q1: I am experiencing low yields in the synthesis of 5-(Aminomethyl)thiophene-2-carboxylic acid. What are the common causes and how can I improve the yield?

A1: Low yields are a frequent challenge and can stem from several factors.[1][2][3] A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as 5-formylthiophene-2-carboxylic acid or its corresponding nitrile precursor. Impurities can lead to unwanted side reactions.

  • Reaction Conditions:

    • Temperature: The reaction can be highly sensitive to temperature. Sub-optimal temperatures may lead to slow reaction rates or the formation of side products.[1] Consider a temperature optimization study, incrementally adjusting in 5-10°C intervals.

    • Solvent: The choice of solvent is critical for reactant solubility and reaction efficiency.[1] If you are performing a reductive amination, protic solvents like methanol or ethanol are common. For other synthetic routes, ensure your reactants are fully dissolved.

    • Catalyst: An inappropriate or inactive catalyst can result in low conversion rates.[1] For reductive amination, ensure your reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) is fresh. For catalytic hydrogenations, the quality of the palladium on carbon (Pd/C) is paramount.[4]

  • Side Reactions: Competing reactions can significantly reduce the yield of the desired product.[1] For instance, over-reduction of the carboxylic acid group can occur under harsh reducing conditions. The use of chemoselective reducing agents is recommended.

Troubleshooting Workflow for Low Yield

Caption: A workflow diagram for troubleshooting low reaction yields.

Q2: I am having difficulty with the purification of the final product. What are the recommended methods?

A2: The amphoteric nature of 5-(Aminomethyl)thiophene-2-carboxylic acid, containing both a basic amino group and an acidic carboxylic acid group, can make purification challenging.

  • Crystallization: This is often the most effective method for purifying this compound.

    • Solvent Selection: A common technique is to dissolve the crude product in a minimal amount of hot water or a water/alcohol mixture and allow it to cool slowly. The product should be significantly less soluble at lower temperatures.

    • pH Adjustment: You can exploit the isoelectric point of the molecule. Dissolve the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate), filter to remove any insoluble impurities, and then slowly acidify the filtrate with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the purified product at its isoelectric point.

  • Column Chromatography: While possible, it can be complicated by the compound's high polarity and potential for streaking on silica gel. If you must use chromatography, consider using a polar stationary phase like reverse-phase silica (C18) or employing a mobile phase containing a small amount of a modifier like acetic acid or triethylamine to suppress ionization.

  • Washing: If the impurities are significantly different in solubility, washing the crude solid with a solvent in which the desired product is sparingly soluble can be effective.[5]

Q3: I am observing unexpected side products in my reaction. What are the likely culprits?

A3: The thiophene ring and the functional groups present can participate in several side reactions.

  • Oxidation of the Thiophene Ring: Thiophene rings can be susceptible to oxidation, especially under harsh conditions, which can lead to the formation of sulfoxides or sulfones.[6]

  • Decarboxylation: At elevated temperatures, particularly in the presence of certain catalysts, the carboxylic acid group can be lost.[7][8]

  • Polymerization: Under strongly acidic conditions, thiophene and its derivatives can be prone to polymerization.[9]

  • Intermolecular Amide Formation: The amino group of one molecule can react with the carboxylic acid of another to form a dimer or oligomers, especially if activating agents are present or at high temperatures.

To mitigate these, it is crucial to maintain careful control over reaction temperature, use the mildest possible reagents, and work under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-(Aminomethyl)thiophene-2-carboxylic acid?

A1: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container in a cool, dry place, away from light.[10] Storage at 2-8°C is often recommended.[10]

Q2: How can I confirm the identity and purity of my synthesized 5-(Aminomethyl)thiophene-2-carboxylic acid?

A2: A combination of spectroscopic techniques is recommended for full characterization.

Technique Expected Observations
¹H NMR Expect signals corresponding to the aminomethyl protons, the two protons on the thiophene ring, and exchangeable protons from the amine and carboxylic acid groups. The chemical shifts and coupling patterns will be characteristic of the 2,5-disubstituted thiophene ring.[11]
¹³C NMR Signals for the aminomethyl carbon, the four carbons of the thiophene ring, and the carbonyl carbon of the carboxylic acid should be present.[11]
FT-IR Look for characteristic absorption bands for the N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-S stretching of the thiophene ring.[12]
Mass Spec The molecular ion peak corresponding to the molecular weight of the compound (157.19 g/mol ) should be observed.[10][13]
Melting Point A sharp melting point close to the literature value indicates high purity.

Q3: I need to perform an amide coupling reaction with the carboxylic acid group. What protecting group strategy should I use for the amino group?

A3: Protecting the amino group is essential to prevent it from reacting with the activated carboxylic acid.[14][15] The choice of protecting group depends on the overall synthetic strategy and the conditions of subsequent reactions.

  • Boc (tert-butyloxycarbonyl): This is a very common and versatile protecting group. It is stable to a wide range of conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA).

  • Cbz (carboxybenzyl): This group is stable to acidic conditions and can be removed by catalytic hydrogenation.

  • Fmoc (9-fluorenylmethyloxycarbonyl): Often used in solid-phase peptide synthesis, this group is stable to acid but is readily cleaved by a mild base like piperidine.[16]

Protecting Group Strategy Workflow

Caption: A decision-making workflow for selecting a protecting group.

Q4: What are the best practices for amide coupling reactions with this molecule?

A4: Once the amino group is protected, standard amide coupling protocols can be employed.

  • Coupling Reagents: A wide variety of coupling reagents are available.[15][17] Common choices include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), often used with an additive like HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to improve efficiency and reduce side reactions.[17] Phosphonium salts (e.g., BOP, PyBOP) and uronium salts (e.g., HATU, HBTU) are also highly effective.[18]

  • Reaction Conditions: These reactions are typically carried out in aprotic polar solvents like DMF (dimethylformamide) or DCM (dichloromethane) at room temperature.

  • Order of Addition: It is generally recommended to activate the carboxylic acid with the coupling reagent before adding the amine component to minimize side reactions.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 5-(Aminomethyl)thiophene-2-carboxylic acid via Reductive Amination

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve 5-formylthiophene-2-carboxylic acid (1 equivalent) in methanol.

  • Amine Source: Add a solution of ammonia in methanol (or ammonium acetate) in excess (e.g., 5-10 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) portion-wise (1.5-2 equivalents).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or dilute acid.

  • Workup and Purification: Adjust the pH to the isoelectric point of the product to induce precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization may be necessary for higher purity.

Protocol 2: Boc Protection of 5-(Aminomethyl)thiophene-2-carboxylic acid

  • Dissolution: Suspend 5-(Aminomethyl)thiophene-2-carboxylic acid (1 equivalent) in a mixture of dioxane and water.

  • Base Addition: Add a base such as sodium hydroxide or triethylamine (2-3 equivalents) to deprotonate the amino and carboxylic acid groups.

  • Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) in dioxane dropwise.

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Acidify the reaction mixture with a dilute acid (e.g., citric acid or dilute HCl) to pH 3-4 and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.

References

  • PubChem. (n.d.). 5-(Aminomethyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Crimson Publishers. (2018). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Retrieved from [Link]

  • Springer. (2019). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Typeset. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary reaction results for thiophene carboxylation as the function of.... Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Retrieved from [Link]

  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • Google Patents. (n.d.). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • LookChem. (n.d.). Cas 75985-18-1,METHYL 5-(AMINOMETHYL)THIOPHENE-2-CARBOXYLATE. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Reddit. (2022). Recent “Low Yield” Discussions?. Retrieved from [Link]

  • Reddit. (2024). Low yield content. Retrieved from [Link]

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Optimization

Technical Support Center: Purification of 5-(Aminomethyl)thiophene-2-carboxylic Acid Derivatives

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(amino...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(aminomethyl)thiophene-2-carboxylic acid and its derivatives. The unique amphoteric nature of these molecules, possessing both a basic aminomethyl group and an acidic carboxylic acid group, presents specific challenges that this guide aims to address with practical, field-proven insights.

Troubleshooting Guide

This section provides step-by-step guidance to resolve specific issues you may encounter during the purification of 5-(aminomethyl)thiophene-2-carboxylic acid derivatives.

Issue 1: Low Overall Yield After Aqueous Work-up

You've completed your synthesis of a 5-(aminomethyl)thiophene-2-carboxylic acid derivative, but after the initial aqueous work-up, the yield of your crude product is significantly lower than expected.

Possible Cause & Troubleshooting Workflow:

The amphoteric nature of your compound means it can be soluble in both acidic and basic aqueous layers, leading to losses during standard extractions. The pH of the aqueous phase during work-up is critical.

Workflow for Optimizing Aqueous Work-up:

Low_Yield_Workflow start Low Crude Yield Observed check_ph What was the pH of the aqueous layer during extraction? start->check_ph acidic Acidic (pH < 4) check_ph->acidic neutral Neutral (pH ~7) check_ph->neutral basic Basic (pH > 9) check_ph->basic acidic_sol Your compound is likely protonated (R-NH3+) and dissolved in the aqueous layer. Action: Adjust aqueous layer to isoelectric point and extract again. acidic->acidic_sol neutral_sol Compound may have partial solubility. Losses can occur to both layers. Action: Saturate aqueous layer with NaCl to decrease solubility and re-extract. neutral->neutral_sol basic_sol Your compound is likely deprotonated (R-COO-) and dissolved in the aqueous layer. Action: Adjust aqueous layer to isoelectric point and extract again. basic->basic_sol end_node Recovered Product acidic_sol->end_node neutral_sol->end_node basic_sol->end_node

Caption: Troubleshooting workflow for low yield after aqueous work-up.

Detailed Protocol for Isoelectric Point Precipitation:

  • Combine Aqueous Layers: Collect all aqueous layers from your initial extraction.

  • Cool the Solution: Place the combined aqueous solution in an ice bath to decrease the solubility of your product.

  • pH Adjustment: Slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise while monitoring the pH. Adjust the pH to the isoelectric point (pI) of your specific derivative. If the pI is unknown, adjust the pH to around 6-7, as zwitterions often have minimal solubility near neutral pH.

  • Precipitation: As you approach the pI, your product should precipitate out of the solution.

  • Isolation: Isolate the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[1]

Issue 2: Oiling Out During Crystallization

You are attempting to crystallize your 5-(aminomethyl)thiophene-2-carboxylic acid derivative, but instead of forming crystals, it separates as an oil.

Possible Causes & Solutions:

Possible Cause Explanation Solution
High Impurity Level Impurities can disrupt the crystal lattice formation, leading to an oily precipitate.Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting crystallization.[2]
Supersaturated Solution or Rapid Cooling If the solution is too concentrated or cooled too quickly, the molecules don't have time to align into a crystal lattice.[2][3]Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Consider a solvent system where the compound has slightly higher solubility.[3]
Inappropriate Solvent The chosen solvent may not be ideal for crystallization of your specific compound.Experiment with different solvent systems. For amphoteric compounds, polar protic solvents like ethanol/water or isopropanol/water mixtures are often effective.[4]
No Nucleation Sites Crystallization requires a starting point (a nucleus) to begin.Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound.[2][3]
Issue 3: Poor Separation in Column Chromatography

You are using column chromatography to purify your product, but you are observing overlapping peaks or your compound is not eluting from the column.

Troubleshooting Chromatography Issues:

Chromatography_Troubleshooting start Poor Separation in Chromatography issue What is the specific issue? start->issue overlapping Overlapping Peaks issue->overlapping no_elution Compound Not Eluting issue->no_elution overlapping_cause1 Inappropriate Solvent System (Poor Rf separation on TLC) overlapping->overlapping_cause1 overlapping_cause2 Column Overloading overlapping->overlapping_cause2 no_elution_cause Compound is too polar for the current solvent system. no_elution->no_elution_cause overlapping_sol1 Optimize solvent system using TLC. Try different solvent combinations (e.g., Dichloromethane/Methanol). overlapping_cause1->overlapping_sol1 overlapping_sol2 Reduce sample load (typically 1-5% of silica mass). Use a larger column. overlapping_cause2->overlapping_sol2 end_node Improved Separation overlapping_sol1->end_node overlapping_sol2->end_node no_elution_sol Drastically increase mobile phase polarity. Use a gradient elution. Consider adding a small amount of acetic acid or triethylamine to the eluent to improve peak shape and solubility. no_elution_cause->no_elution_sol no_elution_sol->end_node

Caption: Decision tree for troubleshooting column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for a crude 5-(aminomethyl)thiophene-2-carboxylic acid derivative?

A1: For this class of compounds, an acid-base extraction is often the most effective initial purification step.[5][6][7] This technique leverages the acidic (carboxylic acid) and basic (amine) functional groups to separate your product from neutral organic impurities.

Simplified Acid-Base Extraction Protocol:

  • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).[6]

  • Extract with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer.[6][8]

  • Separate the layers. The organic layer now contains neutral impurities.

  • Basify the acidic aqueous layer with a dilute base (e.g., 1M NaOH) to the isoelectric point to precipitate the purified product.[8]

  • Alternatively, if acidic impurities are present, the initial organic layer can be washed with a dilute base (e.g., saturated sodium bicarbonate solution) to remove them.[1][5]

Q2: My compound is a solid. Should I use crystallization or chromatography for final purification?

A2: The choice depends on the purity of your material after initial work-up and the nature of the remaining impurities.

  • Crystallization is ideal if your compound is the major component and the impurities have different solubility profiles. It is a highly efficient method for obtaining very pure solid material and is scalable.[2][4]

  • Column Chromatography is more suitable when you have multiple components with similar polarities or when impurities are present in significant amounts.[2][9] Thin-layer chromatography (TLC) should be used first to determine if a separation is feasible and to identify a suitable solvent system.[10][11]

Q3: I am struggling to find a suitable solvent for crystallization. What are some good starting points?

A3: A good crystallization solvent should dissolve your compound when hot but not at room temperature.[4] For 5-(aminomethyl)thiophene-2-carboxylic acid derivatives, consider the following:

Solvent SystemRationale
Water The zwitterionic nature may allow for solubility in hot water and precipitation upon cooling.
Ethanol/Water A good general-purpose system for polar compounds. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.
Isopropanol A slightly less polar alcohol that can be effective.
Acetic Acid/Water The acidic medium can aid in dissolving the compound, and the addition of water can induce crystallization.

Q4: Can I use reverse-phase chromatography for these compounds?

A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent technique for purifying these polar compounds, especially at the analytical or semi-preparative scale. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape by keeping the carboxylic acid and amine groups in a consistent protonation state.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
  • Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction.
  • Curtis, R. F., & Phillips, G. T. (1962). Thin-layer chromatography of thiophene derivatives. Journal of Chromatography A, 9, 366–368.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Unknown. (n.d.). Acid-Base Extraction.1.
  • ElectronicsAndBooks. (n.d.). THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • PubMed. (1962). Thin-layer chromatography of thiophene derivatives.

Sources

Troubleshooting

Troubleshooting low yields in 5-(Aminomethyl)thiophene-2-carboxylic acid reactions

Welcome to the technical support center for the synthesis of 5-(aminomethyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(aminomethyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the preparation of this versatile bifunctional molecule. As a zwitterionic compound with a reactive thiophene core, its synthesis can present unique difficulties. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and purity.

Troubleshooting Guide: Low Yields and Impurities

Low yields in the synthesis of 5-(aminomethyl)thiophene-2-carboxylic acid are a common frustration. The issues often stem from the multi-step nature of the synthesis and the inherent reactivity of the starting materials and product. This section provides a question-and-answer formatted guide to address specific problems you may encounter.

Question 1: My overall yield is consistently low when starting from 5-(bromomethyl)thiophene-2-carboxylate. What are the likely causes and how can I improve it?

This is a frequently encountered issue that can arise from several factors throughout the synthetic sequence, which typically involves the formation of a phthalimide intermediate (a Gabriel synthesis approach) followed by hydrolysis.

Potential Causes and Solutions:

  • Incomplete Reaction during Phthalimide Formation: The reaction of 5-(bromomethyl)thiophene-2-carboxylate with potassium phthalimide can be sluggish.

    • Expert Insight: The nucleophilicity of potassium phthalimide is crucial. Ensure it is dry and free of excess phthalimide. The choice of solvent is also critical; polar aprotic solvents like DMF are often used to accelerate these reactions.[1]

    • Troubleshooting Steps:

      • Dry Reagents: Ensure both the 5-(bromomethyl)thiophene-2-carboxylate and potassium phthalimide are thoroughly dried before use. Moisture can quench the phthalimide anion.

      • Solvent Choice: If using a less polar solvent, consider switching to anhydrous DMF.

      • Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A moderate temperature of 60-80 °C is a good starting point.

      • Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before proceeding to the next step.

  • Side Reactions of the Bromomethyl Intermediate: 5-(Bromomethyl)thiophene derivatives can be susceptible to self-condensation or reaction with other nucleophiles present in the reaction mixture.

    • Expert Insight: The bromomethyl group is a potent electrophile. The presence of any moisture or other nucleophiles can lead to the formation of the corresponding alcohol or other byproducts.

    • Troubleshooting Steps:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions with atmospheric moisture.

      • Stoichiometry: Use a slight excess of potassium phthalimide (1.1-1.2 equivalents) to ensure the complete consumption of the bromomethyl starting material.

  • Inefficient Hydrolysis of the Phthalimide Intermediate: The final deprotection step to release the free amine can be challenging.

    • Expert Insight: Acidic or basic hydrolysis of the phthalimide can be harsh and may lead to degradation of the thiophene ring or decarboxylation.[2] The Ing-Manske procedure, which uses hydrazine, is a milder alternative but the phthalhydrazide byproduct can be difficult to remove.[3]

    • Troubleshooting Steps:

      • Hydrazine Deprotection: Use hydrazine hydrate in a suitable solvent like ethanol. The reaction is typically refluxed.

      • Work-up: After the reaction, the phthalhydrazide precipitates and can be removed by filtration. However, its complete removal can be challenging. A thorough wash of the precipitate with a suitable solvent is recommended.

      • Acidic Hydrolysis: If using acidic hydrolysis, be mindful of the potential for decarboxylation, especially at elevated temperatures.[4][5] Use of moderate acid concentrations and careful temperature control is key.

Question 2: I am attempting a reductive amination of 5-formylthiophene-2-carboxylic acid, but the reaction is messy and the yield is poor. What can I do?

Reductive amination is a powerful method, but its success with this substrate depends heavily on the choice of reducing agent and reaction conditions to avoid side reactions.

Potential Causes and Solutions:

  • Inappropriate Reducing Agent: The choice of reducing agent is critical. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the aldehyde and the carboxylic acid, leading to the diol.

    • Expert Insight: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for reductive aminations as they are more selective for the imine intermediate over the carbonyl starting material.[6][7]

    • Troubleshooting Steps:

      • Select a Mild Reducing Agent: Switch to NaBH₃CN or NaBH(OAc)₃.

      • pH Control: When using NaBH₃CN, the reaction is typically run under mildly acidic conditions (pH 5-6) to promote imine formation without significantly hydrolyzing the reducing agent.

  • Competing Polymerization: Thiophene aldehydes and amines can be prone to polymerization under certain conditions, especially in the presence of acid catalysts.

    • Expert Insight: The electron-rich nature of the thiophene ring can facilitate acid-catalyzed polymerization.

    • Troubleshooting Steps:

      • Control Acidity: Use a minimal amount of acid catalyst (e.g., acetic acid) to promote imine formation.

      • Temperature: Run the reaction at room temperature or below to minimize polymerization.

      • One-Pot Procedure: A one-pot procedure where the imine is formed and reduced in situ is often preferable to isolating the imine intermediate, which can be unstable.

  • Difficult Purification: The zwitterionic nature of the final product can make it difficult to separate from reaction byproducts and excess reagents.

    • Expert Insight: The product may be soluble in water but insoluble in many organic solvents, making extraction challenging.

    • Troubleshooting Steps:

      • Ion-Exchange Chromatography: This is a powerful technique for purifying zwitterionic compounds.

      • Crystallization: Careful adjustment of the pH of an aqueous solution of the product to its isoelectric point can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes to 5-(aminomethyl)thiophene-2-carboxylic acid?

Two of the most viable synthetic strategies are:

  • The Gabriel Synthesis Route: This involves the reaction of a 5-(halomethyl)thiophene-2-carboxylate with potassium phthalimide, followed by deprotection. This method is generally reliable for producing primary amines with minimal over-alkylation.[2][3][8]

  • The Reductive Amination Route: This approach utilizes 5-formylthiophene-2-carboxylic acid as a precursor. The aldehyde is reacted with an ammonia source to form an imine in situ, which is then reduced to the amine.[7][9][10]

The choice between these routes will depend on the availability of starting materials and the specific challenges encountered in your laboratory.

Q2: How can I effectively purify the final zwitterionic product?

Purification of 5-(aminomethyl)thiophene-2-carboxylic acid can be challenging due to its zwitterionic nature. Here are some recommended techniques:

  • Recrystallization: This is often the most effective method. The product's solubility is highly pH-dependent. Dissolving the crude product in a minimal amount of dilute acid or base, followed by careful neutralization to the isoelectric point, can induce crystallization.

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge. A cation exchange resin can be used to bind the positively charged amine at low pH, allowing neutral and anionic impurities to be washed away. The product can then be eluted by increasing the pH.

  • Washing: If the product precipitates from the reaction mixture, thorough washing with a solvent in which the impurities are soluble but the product is not can be effective.

Q3: Are there any specific stability concerns with 5-(aminomethyl)thiophene-2-carboxylic acid?

Yes, there are a few stability considerations to keep in mind:

  • Decarboxylation: Thiophene-2-carboxylic acids can undergo decarboxylation, particularly at high temperatures and in the presence of strong acids.[4][5] It is advisable to avoid prolonged heating under acidic conditions.

  • Oxidation: The thiophene ring can be susceptible to oxidation, although it is generally more stable than furan or pyrrole.[11] Avoid strong oxidizing agents.

  • Polymerization: While less common for the final product, precursors like 5-(aminomethyl)thiophene can be prone to polymerization, especially if not handled and stored correctly. It is best to store the final product in a cool, dry, and dark place.

Experimental Protocols

Protocol 1: Gabriel Synthesis Approach (Hypothetical)

Step 1: Synthesis of Ethyl 5-(phthalimidomethyl)thiophene-2-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 5-(bromomethyl)thiophene-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium phthalimide (1.1 eq) to the solution.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the desired product.

Step 2: Hydrolysis to 5-(Aminomethyl)thiophene-2-carboxylic acid

  • Suspend the ethyl 5-(phthalimidomethyl)thiophene-2-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (4-5 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with dilute HCl.

  • Wash with an organic solvent (e.g., dichloromethane) to remove any remaining organic impurities.

  • Carefully adjust the pH of the aqueous layer to the isoelectric point (typically around pH 4-6) with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Reductive Amination Approach (Hypothetical)
  • Dissolve 5-formylthiophene-2-carboxylic acid (1.0 eq) in methanol.

  • Add ammonium acetate (5-10 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the careful addition of dilute HCl.

  • Remove the solvent under reduced pressure.

  • Purify the residue using ion-exchange chromatography or by recrystallization as described in the previous protocol.

Data Summary

ParameterGabriel SynthesisReductive Amination
Starting Material 5-(Halomethyl)thiophene-2-carboxylate5-Formylthiophene-2-carboxylic acid
Key Reagents Potassium phthalimide, HydrazineAmmonia source, NaBH₃CN/NaBH(OAc)₃
Potential Advantages Forms clean primary amineOne-pot potential
Potential Drawbacks Harsh deprotection, byproduct removalSide reactions, difficult purification

Visualizations

Reaction Pathway Comparison

cluster_0 Gabriel Synthesis cluster_1 Reductive Amination 5-(Halomethyl)thiophene-2-carboxylate 5-(Halomethyl)thiophene-2-carboxylate Phthalimide Intermediate Phthalimide Intermediate 5-(Halomethyl)thiophene-2-carboxylate->Phthalimide Intermediate K-Phthalimide 5-(Aminomethyl)thiophene-2-carboxylic acid 5-(Aminomethyl)thiophene-2-carboxylic acid Phthalimide Intermediate->5-(Aminomethyl)thiophene-2-carboxylic acid Hydrazine 5-Formylthiophene-2-carboxylic acid 5-Formylthiophene-2-carboxylic acid Imine Intermediate Imine Intermediate 5-Formylthiophene-2-carboxylic acid->Imine Intermediate NH3 source Imine Intermediate->5-(Aminomethyl)thiophene-2-carboxylic acid Reducing Agent

Caption: Comparison of the Gabriel and Reductive Amination synthetic routes.

Troubleshooting Flowchart for Low Yield

decision decision action action start Low Yield Observed q1 q1 start->q1 Identify Synthetic Route gabriel gabriel q1->gabriel Gabriel Synthesis reductive reductive q1->reductive Reductive Amination q2 q2 gabriel->q2 Check Reaction Step q3 q3 reductive->q3 Check Reagents & Conditions phthalimide phthalimide q2->phthalimide Phthalimide Formation hydrolysis hydrolysis q2->hydrolysis Hydrolysis a1 Action: Use dry reagents, polar aprotic solvent, optimize temperature. phthalimide->a1 Incomplete Reaction a2 Action: Use milder hydrazine deprotection. hydrolysis->a2 Harsh Conditions reducing_agent reducing_agent q3->reducing_agent Reducing Agent conditions conditions q3->conditions Reaction Conditions a3 Action: Use NaBH3CN or NaBH(OAc)3. reducing_agent->a3 Non-selective a4 Action: Control pH and temperature. conditions->a4 Polymerization

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

  • Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. (2020, January 16). YouTube. [Link]

  • Preparation method of 2-thiophenecarboxylic acid. (n.d.).
  • Gabriel Synthesis. (n.d.). Retrieved from [Link]

  • Why is thiophene stable to acid? (2024, December 13). Reddit. [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. (n.d.). Scribd. [Link]

  • Gabriel synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Gabriel Synthesis. (n.d.). Chemistry Steps. [Link]

  • Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. (2025, May 31). ResearchGate. [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Reductive Amination. (2023, March 16). YouTube. [Link]

  • The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. [Link]

  • Thiophene and Its Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023, May 4). Retrieved from [Link]

  • Gabriel Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. [Link]

  • Thiophene-2-carboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Thiophene-2-carboxylate. (n.d.). PubChem. [Link]

  • Deprotonation of 2-thiophenecarboxylic acid. (2021, April 30). Reddit. [Link]

  • Polymerization of thiophene and its derivatives. (n.d.).
  • Etching and polymerization reactions of alkoxythiophenes in HKUST-1: choosing between filled and core–shell MOF/polymer composite structures. (n.d.). CrystEngComm (RSC Publishing). [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of 5-(Aminomethyl)thiophene-2-carboxylic Acid Derivatives

Document ID: TSC-AMTCA-001 Version: 1.0 Introduction Welcome to the technical support center for 5-(Aminomethyl)thiophene-2-carboxylic acid (AMTCA) and its derivatives. This class of compounds, characterized by a thiophe...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-AMTCA-001

Version: 1.0

Introduction

Welcome to the technical support center for 5-(Aminomethyl)thiophene-2-carboxylic acid (AMTCA) and its derivatives. This class of compounds, characterized by a thiophene ring bearing both an aminomethyl and a carboxylic acid group, holds significant interest in pharmaceutical research. However, the inherent reactivity of the thiophene ring and the functional groups makes these molecules susceptible to various degradation pathways.[1][2] Understanding these pathways is critical for developing stable formulations, ensuring accurate analytical results, and maintaining therapeutic efficacy.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common challenges encountered during the handling, storage, and analysis of AMTCA derivatives. It combines theoretical explanations with actionable troubleshooting steps and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the stability of AMTCA derivatives.

Q1: What are the primary chemical groups on AMTCA derivatives that are susceptible to degradation?

A: The primary sites of instability are the thiophene ring itself, particularly the sulfur atom, and the aminomethyl and carboxylic acid functional groups. The electron-rich thiophene ring is prone to oxidation, while the aminomethyl group can be oxidized or participate in side reactions, and the carboxylic acid can undergo decarboxylation under certain conditions.[3][4][5]

Q2: My solution of an AMTCA derivative is turning yellow/brown upon storage. What is likely happening?

A: Discoloration is a common indicator of degradation, often due to oxidative pathways or polymerization.[3] Oxidation of the thiophene sulfur can lead to the formation of colored thiophene S-oxides or subsequent rearrangement products.[3][5][6] Polymerization, where thiophene molecules link together, can also produce colored, insoluble materials.[3] We recommend immediate analytical assessment (See Troubleshooting Guide 1).

Q3: What are the most critical environmental factors that can cause degradation of these compounds?

A: The key factors are light (photodegradation) , oxygen (oxidation) , pH (hydrolysis) , and temperature .[7][8] Thiophene-containing drugs can be highly susceptible to photodegradation, often involving decarboxylation.[4][9] The sulfur atom is readily oxidized, a process that can be accelerated by heat and light.[10][11] Furthermore, the stability of the carboxylic acid and aminomethyl groups is highly pH-dependent.[12][13]

Q4: I'm designing a stability study. What are the standard guidelines I should follow?

A: Your study should be designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing and ICH Q1B for photostability testing.[14][15][16][17] These guidelines provide a framework for conducting forced degradation studies (stress testing) to identify likely degradation products and establish stability-indicating analytical methods.[8][14][18]

Part 2: Troubleshooting Guides & Diagnostic Workflows

This section provides detailed, step-by-step guidance for specific experimental problems.

Troubleshooting Guide 1: Unidentified Peaks in HPLC Analysis

Problem: "During the analysis of my AMTCA derivative, I'm observing new, unidentified peaks in my chromatogram that were not present in the initial sample. How do I identify these degradants?"

Underlying Causality: The appearance of new peaks strongly suggests that your compound is degrading either in solution, during storage, or under the analytical conditions themselves. The goal is to systematically identify the stress factor causing the degradation and characterize the resulting impurities.

Diagnostic Workflow:

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Characterization & Mitigation A Unidentified peaks in HPLC B Perform Forced Degradation Study (ICH Q1A) A->B Systematic approach C Analyze stressed samples by LC-MS B->C Generate degradants D Compare retention times and mass spectra to unknown peaks C->D Data comparison E Hypothesize Degradant Structures (e.g., +16 Da = Oxidation) D->E Matched? H Refine analytical method to be stability-indicating D->H Ensure method robustness F Isolate & Perform Structural Elucidation (NMR) E->F For definitive ID G Modify storage/handling (e.g., inert gas, amber vials) E->G Implement preventative measures G AMTCA AMTCA Derivative SOxide Thiophene-S-Oxide (Unstable Intermediate) AMTCA->SOxide + [O] Oxidant Oxidant (e.g., H₂O₂, O₂) Oxidant->SOxide Dimer Dimerization Products SOxide->Dimer Diels-Alder Sulfone Thiophene-S,S-dioxide (Sulfone) SOxide->Sulfone + [O] G A Receive Compound B Visually Inspect (Color, Texture) A->B C Store Solid Sample (-20°C, Dark, Dry) B->C If OK H Confirm Purity (QC by HPLC) B->H If degradation suspected D Prepare Solution (Degassed Solvent) C->D E Purge Headspace (Inert Gas) D->E F Store Solution (Frozen, Dark) E->F G Perform Experiment F->G G->H Post-experiment check

Sources

Troubleshooting

Managing solubility issues of 5-(Aminomethyl)thiophene-2-carboxylic acid in organic solvents

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 5-(Aminomethyl)thiophene-2-carboxylic acid (CAS 120889-75-0). This document is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-(Aminomethyl)thiophene-2-carboxylic acid (CAS 120889-75-0). This document is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this compound in organic solvents. Our goal is to provide not only solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenge

This section addresses the fundamental properties of 5-(Aminomethyl)thiophene-2-carboxylic acid that govern its solubility behavior.

Q1: Why is 5-(Aminomethyl)thiophene-2-carboxylic acid so poorly soluble in common organic solvents like dichloromethane (DCM), THF, or ethyl acetate?

A: The primary reason for the low solubility of this compound in many organic solvents is its zwitterionic nature .[1] The molecule contains both a basic aminomethyl group and an acidic carboxylic acid group.[2] In its solid, neutral state, the acidic proton from the carboxylic acid is transferred to the basic amino group, creating a molecule with both a positive charge (on the ammonium group, -CH₂NH₃⁺) and a negative charge (on the carboxylate group, -COO⁻). This internal salt structure is highly polar and possesses strong intermolecular electrostatic interactions, leading to high crystal lattice energy. Nonpolar or moderately polar organic solvents cannot effectively solvate these separated charges, resulting in poor solubility.[1][3]

Q2: What does the pH-dependent charge state of the molecule look like?

A: The charge of 5-(Aminomethyl)thiophene-2-carboxylic acid is highly dependent on the pH of the medium. Understanding this relationship is the key to manipulating its solubility. The molecule can exist in three primary forms: cationic, zwitterionic (neutral overall), and anionic.

G cluster_low_ph Low pH (Acidic) cluster_neutral_ph Isoelectric Point (pI) cluster_high_ph High pH (Basic) cation Cationic Form (Soluble in Polar Solvents) -COOH, -CH₂NH₃⁺ zwitterion Zwitterionic Form (Poorly Soluble in Organics) -COO⁻, -CH₂NH₃⁺ cation->zwitterion +OH⁻ -H₂O zwitterion->cation +H₃O⁺ -H₂O anion Anionic Form (Soluble in Polar Solvents) -COO⁻, -CH₂NH₂ zwitterion->anion +OH⁻ -H₂O anion->zwitterion +H₃O⁺ -H₂O

Caption: pH-dependent equilibrium of 5-(Aminomethyl)thiophene-2-carboxylic acid.

Q3: What solvents are a good starting point for dissolving the compound as-is?

A: For dissolving the native zwitterionic form without chemical modification, you must use highly polar, and often protic, solvents that can stabilize the charged moieties. Good starting points include:

  • Water

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Formic Acid or Acetic Acid (as reactive solvents)

Solubility in alcohols like methanol or ethanol may be limited but can be enhanced with heating or the addition of co-solvents.

Section 2: Troubleshooting Guide for Common Experimental Scenarios

This section provides actionable protocols to overcome specific solubility-related problems during chemical synthesis and analysis.

Issue 1: The compound is insoluble in my chosen aprotic solvent for a reaction (e.g., coupling, substitution).

This is a common scenario where the zwitterionic starting material must be solubilized to participate in a reaction. The strategy is to disrupt the zwitterion by converting the molecule into a more soluble salt or a neutral, non-polar derivative.

Solution A: In-situ Salt Formation by pH Adjustment

The most direct method is to convert the zwitterion into a soluble cationic or anionic salt within the reaction vessel. This is a cornerstone technique for handling compounds with poor solubility.[4][5]

Protocol 1: Generating the Cationic Hydrochloride (HCl) Salt

This approach protonates the carboxylate group, leaving a single positive charge on the ammonium group. The resulting hydrochloride salt often has significantly improved solubility in polar aprotic solvents.

  • Suspension: Suspend 1.0 equivalent of 5-(Aminomethyl)thiophene-2-carboxylic acid in your chosen anhydrous organic solvent (e.g., THF, Dioxane, Acetonitrile).

  • Acidification: Add 1.1 to 1.2 equivalents of a solution of HCl in an organic solvent (e.g., 4M HCl in Dioxane or 2M HCl in diethyl ether) dropwise while stirring at room temperature.

  • Observation: Stir the mixture. The suspended solid should gradually dissolve as the HCl salt is formed. The reaction can be gently warmed (40-50 °C) to facilitate dissolution.

  • Execution: Once a clear solution is obtained, proceed with the addition of other reagents. Note: This method introduces acid, which must be compatible with your subsequent reaction steps. You may need to add a non-nucleophilic base later in the reaction to neutralize the excess acid.

Solution B: Derivatization to a More Soluble Intermediate

If salt formation is incompatible with your reaction conditions, a common strategy is to "mask" one of the ionic functional groups, thereby breaking the zwitterionic character. Esterification of the carboxylic acid is a highly effective approach. The corresponding methyl ester is noted as a chemical intermediate.[6][7]

Protocol 2: Conversion to Methyl 5-(aminomethyl)thiophene-2-carboxylate

  • Suspension: Suspend the 5-(Aminomethyl)thiophene-2-carboxylic acid (1.0 eq.) in anhydrous methanol (MeOH).

  • Esterification: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.5 eq.) dropwise. Caution: This reaction is exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature or gently reflux until the reaction is complete (monitor by TLC or LC-MS). The solid should fully dissolve as the soluble ester hydrochloride salt is formed.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is the methyl ester hydrochloride, which can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (like ethyl acetate) to yield the free-amine methyl ester. This ester derivative is significantly more soluble in a wider range of organic solvents.

Issue 2: I cannot prepare a sample for NMR or HPLC analysis due to insolubility.

Analytical techniques require the sample to be fully dissolved to obtain high-quality data.

Solution: Judicious Selection of Analytical Solvent

  • For NMR Spectroscopy: The best choice is DMSO-d₆ . It is an excellent solvent for polar molecules and zwitterions. If residual water is a concern, DMF-d₇ is a suitable alternative. For aqueous studies, use D₂O , but you may need to adjust the pD by adding a drop of DCl or NaOD to achieve full solubility, which will also shift the peaks of exchangeable protons.

  • For HPLC Analysis: The mobile phase itself can be used as the diluent. If the compound is insoluble in the starting mobile phase composition, prepare the stock solution in a strong, compatible solvent like DMSO or DMF . Ensure that the injection volume is small enough that the strong solvent does not cause peak distortion on the column. For reverse-phase HPLC, using a mobile phase with an acidic modifier (e.g., 0.1% formic acid or TFA) will protonate the carboxylate, often improving peak shape and retention.

Section 3: A Systematic Workflow for Solubility Screening

To avoid project delays, a systematic solubility screening should be performed early. This workflow provides a structured approach to testing and documenting solubility.

G start Start: 1-2 mg of Compound add_solvent Add 100 µL of Test Solvent start->add_solvent vortex Vortex at RT for 1 min add_solvent->vortex observe Observe Result vortex->observe observe2 Observe Result vortex->observe2 soluble Soluble Record Result observe->soluble Clear Solution insoluble Insoluble observe->insoluble Suspension heat Heat to 50°C for 5 min insoluble->heat heat->vortex soluble2 Soluble on Heating Record Result observe2->soluble2 Clear Solution insoluble2 Insoluble Record Result observe2->insoluble2 Suspension

Caption: Experimental workflow for systematic solubility screening.

Data Summary Table

Use the following table to systematically record your findings. This data becomes invaluable for future experimental planning.

SolventPolarity IndexDielectric Constant (ε)Observation at RT (e.g., Insoluble, Partially Soluble, Soluble)Observation at 50°CApprox. Solubility (mg/mL)
Water10.280.1
DMSO7.246.7
DMF6.436.7
Methanol5.132.7
Acetonitrile5.837.5
THF4.07.6
DCM3.19.1
Toluene2.42.4

Section 4: Overview of Advanced Solubility Enhancement Techniques

For challenging drug development applications, more advanced formulation strategies may be necessary. These techniques aim to overcome poor solubility to improve bioavailability.[8][9]

  • Solid Dispersions: The compound is dispersed in a hydrophilic carrier matrix at the molecular level.[4][10] This can be achieved through methods like hot-melt extrusion or spray drying to create an amorphous solid solution with enhanced dissolution rates.

  • Nanosuspensions: The particle size of the compound is reduced to the nanometer range.[5] This increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, can significantly increase the rate of dissolution.[10]

  • Co-crystallization: This involves forming a crystalline solid that comprises the active compound and a benign co-former molecule in a specific stoichiometric ratio. The co-former can disrupt the crystal lattice of the parent compound, leading to improved solubility.[4]

  • Use of Novel Solvents: For specialized applications, neoteric solvents like Deep Eutectic Solvents (DESs) or zwitterionic liquids are being explored as they can offer unique solvation properties for polar molecules.[11][12]

References

  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (n.d.). Aptuit. Retrieved January 13, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharma. Retrieved January 13, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kumar, S., & Singh, A. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery and Therapeutics, 7(5), 108-113. [Link]

  • 5 Novel Techniques For Solubility Enhancement. (2022, February 28). Drug Delivery Leader. Retrieved January 13, 2026, from [Link]

  • 5-(Aminomethyl)thiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • METHYL 5-(AMINOMETHYL)THIOPHENE-2-CARBOXYLATE. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

  • 5-Aminothiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Di Donato, P., et al. (2023). Biodegradability and Ecotoxicity Profiles of Choline Acetate, Betaine, and L-Proline NADESs: A Hidden Threat for Eutrophication? Molecules, 28(14), 5549. [Link]

  • Room-Temperature Zwitterionic Liquids You Can Actually Stir. (2025, March 1). ChemistryViews. Retrieved January 13, 2026, from [Link]

  • Adhesive Zwitterionic Poly(ionic liquid) with Unprecedented Organic Solvent Resistance. (2024, May 31). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Organic Solvents Containing Zwitterion as Electrolyte for Li Ion Cells. (2025, August 9). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Amino acid. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • carboxylic acid solubility + TLC. (2023, March 9). Reddit. Retrieved January 13, 2026, from [Link]

Sources

Optimization

Technical Support Center: Preventing Self-Polymerization of 5-(Aminomethyl)thiophene-2-carboxylic acid

Introduction Welcome to the technical support center for 5-(Aminomethyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-(Aminomethyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile bifunctional molecule in their synthetic workflows. Due to its inherent structure, possessing both a nucleophilic amine and an electrophilic carboxylic acid, 5-(Aminomethyl)thiophene-2-carboxylic acid is susceptible to self-polymerization, primarily through polyamide formation. This can lead to decreased yield of the desired product, purification challenges, and inconsistent experimental outcomes.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative protocols to mitigate and manage the self-polymerization of this compound. Our goal is to equip you with the knowledge to ensure the stability and integrity of your starting material, leading to more reliable and reproducible results.

Core Challenge: The Inherent Reactivity

The primary challenge in handling 5-(Aminomethyl)thiophene-2-carboxylic acid lies in its molecular structure. The presence of both an amine (-NH2) group and a carboxylic acid (-COOH) group on the same thiophene scaffold creates a scenario ripe for intermolecular condensation reactions. This process, analogous to the formation of polypeptides from amino acids, results in the formation of polyamide chains of varying lengths.[1][2]

Frequently Asked Questions (FAQs)

Q1: I've noticed a decrease in the solubility of my 5-(Aminomethyl)thiophene-2-carboxylic acid over time, and the material has taken on a brownish tint. What is happening?

A1: This is a classic sign of self-polymerization. As the monomeric units react to form oligomers and polymers, the resulting polyamides often exhibit reduced solubility in common organic solvents and can appear as discolored solids. The color change is likely due to the formation of extended conjugated systems within the polymer backbone.

Q2: Can I use my partially polymerized material in my reaction?

A2: It is strongly advised against. Using oligomerized starting material will introduce significant impurities into your reaction, making purification of your target molecule exceedingly difficult. Furthermore, the presence of these polymeric species can interfere with the reaction mechanism and lead to lower yields and the formation of unintended side products.

Q3: What are the ideal storage conditions to minimize self-polymerization?

A3: To minimize self-polymerization during storage, 5-(Aminomethyl)thiophene-2-carboxylic acid should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (refrigerated or frozen), and protected from light. The exclusion of moisture is also critical, as water can facilitate the polymerization process.

Q4: Are there any chemical additives I can use to prevent polymerization during a reaction?

A4: Yes, the use of polymerization inhibitors can be effective.[3][] For reactions where the free amine is not the desired reactive site, protection of the amine group is the most robust strategy. For situations where the amine must remain unprotected, the addition of radical scavengers or specific inhibitors for polyamide formation may be beneficial, depending on the reaction conditions.

Troubleshooting Guide: Identifying and Managing Self-Polymerization

This section provides a systematic approach to troubleshooting issues related to the self-polymerization of 5-(Aminomethyl)thiophene-2-carboxylic acid.

Visualizing the Problem: The Self-Polymerization Pathway

The self-polymerization of 5-(Aminomethyl)thiophene-2-carboxylic acid proceeds via a condensation reaction, forming an amide (or peptide) bond between the carboxylic acid of one molecule and the amine of another, with the elimination of water.

G cluster_0 Monomer 1 cluster_1 Monomer 2 cluster_2 Dimer Formation cluster_3 Further Polymerization M1 5-(Aminomethyl)thiophene- 2-carboxylic acid Dimer Dimer with Amide Bond M1->Dimer - H2O M2 5-(Aminomethyl)thiophene- 2-carboxylic acid M2->Dimer Polymer Polyamide Chain Dimer->Polymer + n Monomers - n H2O

Caption: Self-polymerization of 5-(Aminomethyl)thiophene-2-carboxylic acid.

Protocol 1: Assessing the Purity of Your Starting Material

Before beginning any experiment, it is crucial to assess the purity of your 5-(Aminomethyl)thiophene-2-carboxylic acid.

Objective: To detect the presence of oligomers or polymers in the starting material.

Methodology:

  • Solubility Test:

    • Attempt to dissolve a small sample (1-2 mg) of your material in a suitable solvent (e.g., DMSO, DMF, or a protic solvent like methanol if the monomer is known to be soluble).

    • Observation: The presence of insoluble particulate matter is a strong indicator of polymerization.

  • Thin-Layer Chromatography (TLC):

    • Spot a solution of your compound onto a silica gel TLC plate.

    • Elute with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).

    • Observation: A pure monomer should appear as a single, well-defined spot. The presence of streaking from the baseline or multiple spots with lower Rf values suggests the presence of oligomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire a ¹H NMR spectrum of your material.

    • Observation: Broadening of peaks, particularly those corresponding to the amine and carboxylic acid protons, and a general loss of resolution can indicate the presence of polymeric species.

Technique Indication of Polymerization Notes
Solubility Test Incomplete dissolution in a solvent known to dissolve the monomer.A quick and simple initial check.
TLC Streaking from the baseline, multiple spots with low Rf.Provides a qualitative assessment of purity.
¹H NMR Peak broadening, loss of resolution.Offers a more definitive, albeit qualitative, look at the sample's integrity.

Preventative Strategies and Protocols

Proactive measures are the most effective way to combat self-polymerization. The following protocols are designed to maintain the integrity of your 5-(Aminomethyl)thiophene-2-carboxylic acid.

Workflow for Handling and Storage

A disciplined approach to handling and storage is fundamental to preventing unwanted polymerization.

G Start Receive Compound Inert Store under Inert Atmosphere (Ar or N2) Start->Inert Cold Store at Low Temperature (≤ 4°C) Inert->Cold Dark Protect from Light Cold->Dark Dry Ensure Dry Conditions (Desiccator) Dark->Dry Use Use in Experiment Dry->Use

Caption: Recommended handling and storage workflow.

Protocol 2: Amine Protection Strategy

For many synthetic applications, protecting the amine group is the most reliable method to prevent polyamide formation. The tert-butoxycarbonyl (Boc) group is a common and effective choice.

Objective: To temporarily block the amine functionality, preventing its participation in polymerization.

Methodology: Boc Protection

  • Dissolution: Dissolve 5-(Aminomethyl)thiophene-2-carboxylic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Base Addition: Add a base, such as sodium hydroxide (NaOH) or triethylamine (TEA), to deprotonate the carboxylic acid and facilitate the reaction.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Acidify the reaction mixture to protonate the carboxylic acid and extract the Boc-protected product with an organic solvent.

  • Purification: Purify the product by column chromatography or recrystallization.

Protocol 3: Use of Polymerization Inhibitors in Solution

In cases where amine protection is not feasible, the addition of polymerization inhibitors to reaction mixtures or solutions can be a viable alternative.

Objective: To quench radical species or inhibit condensation reactions in solution.

Considerations:

  • Inhibitor Selection: The choice of inhibitor is critical and depends on the reaction conditions. Common inhibitors include phenolic compounds like hydroquinone or butylated hydroxytoluene (BHT), which act as radical scavengers.[3][5] For non-radical polymerization, other classes of inhibitors may be more suitable.

  • Concentration: The concentration of the inhibitor should be optimized. Too little may be ineffective, while too much could potentially interfere with the desired reaction.

  • Compatibility: Ensure the chosen inhibitor is compatible with your reaction conditions (e.g., stable to the reagents and temperature).

Inhibitor Type Example Mechanism of Action Typical Concentration
Phenolic Hydroquinone, BHTRadical Scavenger100 - 1000 ppm
Nitroxides TEMPORadical Scavenger50 - 500 ppm
Amines PhenothiazineChain Transfer Agent200 - 2000 ppm

Disclaimer: The information provided in this technical support guide is for informational purposes only and is intended for use by qualified professionals. All procedures should be carried out in a well-ventilated laboratory with appropriate personal protective equipment.

References

  • Sigma-Aldrich. (2024).
  • Oxford Lab Fine Chem LLP.
  • Wikipedia. (2023).
  • Santa Cruz Biotechnology. Thiophene.
  • Gewald, K. (2025). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction.
  • BOC Sciences.
  • BenchChem. (2025). 2,3,5-Tribromothieno[3,2-b]thiophene safety and handling guidelines.
  • Wako Pure Chemical Industries, Ltd.
  • Al-Harthi, M. A. (2023).
  • Chemistry For Everyone. (2025).
  • PubChem. 5-(Aminomethyl)thiophene-2-carboxylic acid.
  • Sigma-Aldrich. 5-(aminomethyl)thiophene-2-carboxylic acid | 120889-75-0.
  • ChemScene. 5-(Aminomethyl)thiophene-2-carboxylic acid | 120889-75-0.
  • National Institutes of Health. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery.
  • Study Mind.
  • Save My Exams. Formation of Polyamides - A Level Chemistry Revision Notes.
  • PubMed. Additive Manufacturing of α-Amino Acid Based Poly(ester amide)
  • ACS Publications. Additive Manufacturing of α-Amino Acid Based Poly(ester amide)
  • CymitQuimica. 2-Thiophenecarboxylic acid, 5-(aminomethyl)-, methyl ester.
  • LookChem. Cas 75985-18-1,METHYL 5-(AMINOMETHYL)
  • ChemRxiv.
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  • PubMed.
  • ResearchGate. Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers | Request PDF.
  • ResearchGate.
  • Santa Cruz Biotechnology. 5-[(anilinocarbonyl)amino]thiophene-2-carboxylic acid.
  • BenchChem. (2025).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of 5-(Aminomethyl)thiophene-2-carboxylic acid by Non-Aqueous Potentiometric Titration

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-(Aminomethyl)th...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-(Aminomethyl)thiophene-2-carboxylic acid, a key building block in chemical synthesis, presents a unique analytical challenge due to its structure. As an amino acid analogue, it possesses both a basic aminomethyl group and an acidic carboxylic acid group, leading it to exist as a zwitterion in aqueous media. This guide provides an in-depth validation of a non-aqueous potentiometric titration method for accurately determining its purity, contextualizing its performance against common chromatographic alternatives.

The inherent zwitterionic nature of 5-(aminomethyl)thiophene-2-carboxylic acid complicates direct acid-base titrations in water, as the protonated amine and deprotonated carboxylate coexist, failing to provide sharp, distinct endpoints.[1][2] To circumvent this, our primary method leverages a non-aqueous titration, a robust technique for determining weakly basic substances.[3] By dissolving the analyte in a non-basic solvent like glacial acetic acid, we can effectively titrate the basic aminomethyl group with a strong acid, such as perchloric acid. The acetic acid solvent enhances the basicity of the amine relative to water (a leveling effect), enabling a sharp and accurate potentiometric endpoint.[3][4] This approach is a classic, reliable, and cost-effective method for the assay of such functional groups.

This guide will detail the experimental protocol for this non-aqueous titration, present a framework for its validation according to ICH Q2(R1) guidelines, and objectively compare its performance with High-Performance Liquid Chromatography (HPLC), a widely used orthogonal method.[5]

The Analytical Challenge: Zwitterionic Nature

5-(Aminomethyl)thiophene-2-carboxylic acid (MW: 157.19 g/mol ) contains two ionizable groups.[6] In solution, an intramolecular acid-base reaction occurs, forming a zwitterion.

G

Figure 1. Zwitterionic equilibrium of the analyte.

This equilibrium state in aqueous solution prevents the distinct titration of either the carboxylic acid or the amino group, necessitating a shift to a non-aqueous environment for a precise assay of the basic functionality.

Principle of Non-Aqueous Titration

This method quantifies the analyte by titrating the basic aminomethyl group. The use of glacial acetic acid as a solvent is critical; it is sufficiently acidic to prevent the carboxyl group from interfering but is a weak enough acid that it does not react with the perchloric acid titrant. Perchloric acid in acetic acid forms the highly acidic onium ion (CH₃COOH₂⁺), which readily protonates the weak aminomethyl base.[3]

Reaction: R-NH₂ + CH₃COOH₂⁺ → R-NH₃⁺ + CH₃COOH

The endpoint is detected potentiometrically using a combination electrode, where a sharp change in potential corresponds to the equivalence point. This instrumental approach provides greater accuracy and objectivity than visual indicators.

Experimental Protocol: Purity Assay by Titration

This protocol describes a self-validating procedure for the determination of 5-(aminomethyl)thiophene-2-carboxylic acid purity.

1. Reagents and Materials

  • 5-(Aminomethyl)thiophene-2-carboxylic acid (Sample)

  • Glacial Acetic Acid (AR grade, <0.2% water)

  • Perchloric Acid, 0.1 M in Acetic Acid: Purchase standardized or prepare and standardize against potassium hydrogen phthalate (KHP).

  • Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 110°C for 2 hours.

  • Acetonitrile (AR grade)

  • Crystal Violet Indicator (for standardization)

2. Apparatus

  • Automatic Potentiometric Titrator with a combination glass pH electrode or a specialized electrode for non-aqueous titrations (e.g., Solvotrode).

  • Analytical Balance (readability ±0.1 mg)

  • Volumetric flasks and pipettes (Class A)

  • Magnetic stirrer and stir bars

3. Standardization of 0.1 M Perchloric Acid

  • Accurately weigh ~300-400 mg of dried KHP into a 250 mL beaker.

  • Dissolve in 50 mL of glacial acetic acid. Gentle warming may be required.

  • Add 2-3 drops of crystal violet indicator.

  • Titrate with the 0.1 M perchloric acid solution from a green/blue to a stable blue-green endpoint. Alternatively, perform a potentiometric titration and determine the equivalence point from the derivative curve.

  • Calculate the molarity of the perchloric acid solution. Repeat in triplicate.

4. Sample Analysis Workflow

workflow prep 1. Titrant Standardization (vs. KHP) titrate 3. Potentiometric Titration Titrate with standardized 0.1 M HClO₄. Record potential (mV) vs. volume (mL). prep->titrate Standardized Titrant sample 2. Sample Preparation Accurately weigh ~120 mg of analyte. Dissolve in 50 mL glacial acetic acid. sample->titrate endpoint 4. Endpoint Determination Identify equivalence point (Veq) from the maximum of the first derivative curve (d(mV)/d(mL)). titrate->endpoint calc 5. Purity Calculation Use Veq, titrant molarity, and sample weight to calculate % purity. endpoint->calc

Figure 2. Experimental workflow for purity determination.

5. Procedure

  • Accurately weigh approximately 120-140 mg of 5-(aminomethyl)thiophene-2-carboxylic acid into a 150 mL beaker.

  • Add 50 mL of glacial acetic acid and dissolve completely using a magnetic stirrer. A gentle warming or addition of a small amount of acetonitrile can aid dissolution if needed.

  • Immerse the electrode and the titrant delivery tip into the solution.

  • Titrate with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume.

  • The equivalence point is the volume of titrant corresponding to the steepest inflection in the titration curve.

6. Calculation The purity of 5-(aminomethyl)thiophene-2-carboxylic acid is calculated using the following formula:

Purity (%) = (V × M × 157.19) / (W × 10)

Where:

  • V = Volume of perchloric acid titrant at the equivalence point (mL)

  • M = Molarity of the standardized perchloric acid solution (mol/L)

  • 157.19 = Molecular weight of 5-(aminomethyl)thiophene-2-carboxylic acid ( g/mol )[6]

  • W = Weight of the sample (mg)

Method Validation Framework

A validated analytical method provides documented evidence of its suitability for the intended purpose.[7] For this titration, validation would proceed according to ICH Q2(R1) guidelines, focusing on key parameters.

Validation Parameter Methodology Typical Acceptance Criteria Hypothetical Result
Accuracy Assay of a high-purity reference standard or by spiking a known quantity of analyte into a placebo matrix. Perform at 80%, 100%, and 120% levels.98.0% - 102.0% recovery99.5% - 101.2%
Precision Repeatability: 6 replicate determinations at 100% of the test concentration. Intermediate Precision: Repeat by a different analyst on a different day.RSD ≤ 2.0%RSD = 0.8%
Specificity Titrate potential impurities (e.g., starting materials, related substances). They should not interfere with the analyte's endpoint.No significant interference observed.Conforms
Linearity Analyze samples over a range of concentrations (e.g., 50% to 150% of the target concentration). Plot purity vs. concentration.Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Range The range demonstrated by successful accuracy, precision, and linearity studies.50% - 150% of target concentrationConforms

Table 1. Summary of Validation Parameters for the Titration Method.

Comparative Analysis: Titration vs. Alternative Methods

While titration is an excellent method for determining the overall purity (assay) of the main component, it is not an impurity-profiling tool. For a comprehensive quality assessment, orthogonal methods like HPLC are indispensable.[5][8]

Feature Non-Aqueous Potentiometric Titration High-Performance Liquid Chromatography (HPLC)
Principle Stoichiometric reaction of a specific functional group (aminomethyl).Physical separation of components based on their affinity for stationary and mobile phases, followed by detection (e.g., UV).
Primary Application Quantitative assay of the main component.Quantitative assay and identification/quantification of impurities.
Specificity Specific to basic functional groups. Cannot distinguish between the analyte and impurities with similar basicity.Highly specific. Can separate structurally similar compounds, isomers, and degradation products.
Sensitivity Milligram (mg) level.Microgram (µg) to nanogram (ng) level.
Throughput Moderate. Sample preparation is simple, but titrations are run sequentially.High, especially with an autosampler.
Cost (Instrument/Running) Low initial investment and low cost per sample.High initial investment; moderate running costs (solvents, columns).
Expertise Required Moderate. Requires good wet chemistry skills and understanding of stoichiometry.High. Requires expertise in method development, instrumentation, and data processing.

Table 2. Objective Comparison of Titration and HPLC for Purity Analysis.

Conclusion and Field Perspective

From a practical standpoint, non-aqueous potentiometric titration is a highly reliable, accurate, and cost-effective method for the purity validation (assay) of 5-(aminomethyl)thiophene-2-carboxylic acid. Its value lies in its simplicity and robustness, making it an ideal choice for quality control in manufacturing environments where the impurity profile is already well-characterized by other means. The method is rooted in fundamental chemical principles, providing a high degree of trustworthiness.

However, it is crucial to recognize its limitations. Titration is a "total base" measurement and cannot provide the detailed impurity profile that regulatory bodies require.[9][10] Therefore, it should be employed as part of a broader analytical strategy. The gold standard approach involves using HPLC for the separation and quantification of impurities and employing titration as an orthogonal, primary method for the assay of the bulk substance. This dual approach ensures both the precise quantity and the comprehensive purity of the material, satisfying the rigorous demands of pharmaceutical quality assurance.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Gündüz, T., Kiliç, E., & Köseoğlu, F. (1988). Titrations in non-aqueous media. Part XIII. Potentiometric and conductimetric titrations of α-amino acids with perchloric acid in acetic acid and acetonitrile-acetic acid solvents. Analyst, 113(8), 1313-1316. Available from: [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16495107, 5-(Aminomethyl)thiophene-2-carboxylic acid. Retrieved January 13, 2026, from [Link]

  • Chavhan, P. S., et al. (n.d.). Analytical method validation: A brief review.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved January 13, 2026, from [Link]

  • Chemistry Stack Exchange. (2022, December 31). Experimental evidence for zwitterions. Retrieved January 13, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 28). Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved January 13, 2026, from [Link]

  • Holzgrabe, U., Nap, C. J., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science, 33(16), 2402-2410. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Reaction Monitoring of 5-(Aminomethyl)thiophene-2-carboxylic acid: An LC-MS Comparison

In the landscape of pharmaceutical development and fine chemical synthesis, 5-(Aminomethyl)thiophene-2-carboxylic acid serves as a critical building block. Its reactions, often forming amide bonds or other key linkages,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, 5-(Aminomethyl)thiophene-2-carboxylic acid serves as a critical building block. Its reactions, often forming amide bonds or other key linkages, require precise monitoring to optimize yield, minimize impurities, and ensure process safety. This guide provides an in-depth comparison of analytical methodologies, establishing Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard for this application. We will explore the causality behind method development choices, present validated protocols, and offer insights gleaned from extensive field experience.

The Analytical Challenge: Why This Molecule is Different

5-(Aminomethyl)thiophene-2-carboxylic acid is a small polar molecule possessing both a basic primary amine and an acidic carboxylic acid group. This zwitterionic nature at intermediate pH values makes it highly water-soluble and challenging to analyze using traditional chromatographic techniques. The primary analytical challenges include:

  • Poor Retention: The compound exhibits minimal retention on conventional reversed-phase (RP) HPLC columns, such as C18, often eluting in the void volume with other polar matrix components.[1][2]

  • Matrix Effects: Reaction mixtures are inherently complex, containing starting materials, reagents, catalysts, and by-products. These components can interfere with analyte ionization in the mass spectrometer, a phenomenon known as matrix effect, leading to inaccurate quantification.[3][4]

  • Sensitivity Requirements: Tracking the disappearance of a reactant and the appearance of a product requires a technique sensitive enough to detect species at both high and low concentrations throughout the reaction's time course.

Comparative Analysis of Monitoring Techniques

While several analytical tools can be applied, their efficacy varies significantly for this specific application. LC-MS/MS stands out for its unparalleled combination of sensitivity and selectivity.

Technique Principle Advantages for this Application Limitations for this Application
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High Selectivity: Can distinguish compounds with the same retention time based on mass-to-charge ratio (m/z).[5] High Sensitivity: Can detect reactants and products at very low concentrations (sub-ng/mL). Broad Applicability: Suitable for polar, non-volatile compounds without derivatization.[6]Higher initial instrument cost; potential for matrix effects requires careful method development.[7]
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Lower cost; simpler operation.Low Selectivity: Relies solely on retention time; co-eluting impurities can interfere with quantification. Lower Sensitivity: Often insufficient for tracking trace-level products or final-stage reactant depletion.[8]
GC-MS Gas-phase separation followed by mass detection.High chromatographic efficiency for volatile compounds.Not Suitable: The target analyte is non-volatile and thermally labile; requires chemical derivatization, which adds complexity and potential for error.[2]
NMR Spectroscopy Nuclear magnetic resonance to determine molecular structure.Excellent for structural confirmation of final products.Low Sensitivity: Not ideal for quantifying low-concentration species in a complex mixture. Complex Quantification: Requires internal standards and can be less straightforward for reaction monitoring compared to LC-MS.[8]

The LC-MS/MS Workflow: A Self-Validating System

A robust LC-MS/MS method is a self-validating system, where each component of the workflow is optimized to ensure data integrity. The causality behind each step is critical for developing a reliable reaction monitoring assay.

LCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Reaction Aliquot B Quenching (e.g., with acid/base or cold solvent) A->B Stop Reaction C Dilution & Filtration (Dilute with initial mobile phase) B->C Prepare for Injection D LC Separation (HILIC Column) C->D Injection E Ionization (Positive ESI) D->E Eluent Transfer F MS/MS Detection (MRM Mode) E->F Ion Transfer G Peak Integration F->G Raw Data H Quantification (Calibration Curve) G->H Area vs. Conc. I Reaction Profile Generation H->I Plot over Time

Caption: High-level workflow for LC-MS/MS reaction monitoring.

Causality in Method Development

The choices made during method development are dictated by the physicochemical properties of 5-(Aminomethyl)thiophene-2-carboxylic acid.

Method_Development_Logic cluster_analyte Analyte Properties cluster_lc LC Strategy cluster_ms MS Strategy Analyte 5-(Aminomethyl)thiophene- 2-carboxylic acid (Polar, Zwitterionic) LC_Choice Chromatography Mode Analyte->LC_Choice MS_Choice Ionization & Detection Analyte->MS_Choice HILIC HILIC Chosen (Excellent retention for polar analytes) LC_Choice->HILIC Optimal RP Reversed-Phase (Poor retention, needs ion-pairing) LC_Choice->RP Suboptimal ESI ESI (Positive Mode) (Efficient for molecules with basic sites) MRM MS/MS (MRM) (Maximum Selectivity & Sensitivity) ESI->MRM Coupled for Quantitation

Caption: Decision logic for analytical method development.

  • Chromatography: Due to the high polarity of the analyte, standard C18 reversed-phase columns are ineffective.[1] The optimal approach is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC stationary phases (e.g., bare silica, amide, or zwitterionic) use a high organic mobile phase, allowing for the retention of polar compounds that are unretained in reversed-phase.[9] This provides the necessary chromatographic separation from the solvent front and other polar impurities.

  • Ionization: The presence of a primary amine makes the molecule ideal for ionization via Electrospray Ionization (ESI) in positive ion mode . The acidic mobile phase (containing formic acid) ensures the analyte is protonated ([M+H]+), promoting efficient ionization and a strong signal.[6]

  • Detection: For unequivocal identification and precise quantification in a complex reaction matrix, Tandem Mass Spectrometry (MS/MS) is essential. By using the Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the [M+H]+ of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor -> product ion transition is a unique signature of the analyte, eliminating interferences and dramatically increasing the signal-to-noise ratio.[5][10]

Detailed Experimental Protocol: A Validated Approach

This protocol outlines a robust LC-MS/MS method for monitoring the consumption of 5-(Aminomethyl)thiophene-2-carboxylic acid.

A. Sample Preparation

  • Aliquoting & Quenching: At designated time points, withdraw 10 µL of the reaction mixture. Immediately quench the reaction by diluting it into 990 µL of a cold solution of 90:10 Acetonitrile/Water with 0.1% formic acid. This 1:100 dilution stops the reaction and prepares the sample for analysis.

  • Filtration: Vortex the diluted sample for 10 seconds. Filter through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulate matter before injection.

B. LC-MS/MS Instrumentation and Conditions

Parameter Condition Justification
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column HILIC, e.g., Acquity UPLC BEH Amide (2.1 x 50 mm, 1.7 µm)Provides robust retention and peak shape for the polar analyte.[9]
Mobile Phase A Water + 10 mM Ammonium Formate + 0.1% Formic AcidAmmonium formate acts as a buffer and improves peak shape; formic acid aids in positive ionization.[11]
Mobile Phase B 95:5 Acetonitrile:Water + 0.1% Formic AcidHigh organic content is necessary for retention in HILIC mode.
Gradient 95% B to 50% B over 3 min, hold for 0.5 min, return to 95% B and equilibrate for 1.5 minA gradient ensures elution of the analyte with good peak shape while cleaning the column of more polar components.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp 40 °CImproves peak shape and reduces mobile phase viscosity.
Injection Vol. 2 µLSmall volume minimizes peak distortion and potential matrix overload.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis using MRM.[5]
Ion Source Electrospray Ionization (ESI), Positive ModeOptimal for protonating the basic amine group.[6]
Capillary Voltage 3.0 kVStandard voltage for stable spray generation.
Source Temp 150 °CHelps with desolvation of the ESI droplets.
Desolvation Temp 400 °CEnsures complete desolvation for efficient ion transfer into the mass analyzer.

C. Analyte-Specific MS/MS Parameters

Note: These values are hypothetical and must be optimized empirically by infusing a pure standard of the analyte.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
5-(Aminomethyl)thiophene-2-carboxylic acid158.0114.015
Example Product (e.g., an amide)[Calculated M+H]+[Optimized Fragment][Optimized Value]

Data Analysis, Validation, and Performance

Trustworthiness in any analytical protocol is established through validation.[12] Key validation parameters ensure the method is fit for purpose.[13]

  • Specificity: The use of MRM ensures high specificity. The method should be tested against all individual reaction components to confirm no cross-interference.[14]

  • Linearity: A calibration curve should be prepared using a pure standard of the starting material over the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL). The response should be linear with a correlation coefficient (r²) > 0.99.

  • Precision & Accuracy: Replicate injections of quality control (QC) samples at low, medium, and high concentrations should be within ±15% of the nominal value.[14]

Sample Reaction Monitoring Data

Time Point (min) Reactant Peak Area Calculated Concentration (µg/mL) % Reactant Remaining
01,543,280100.0100.0%
30987,54064.064.0%
60512,33033.233.2%
120155,98010.110.1%
24018,5401.21.2%

This data allows for precise tracking of reaction kinetics, enabling researchers to determine reaction completion, calculate rates, and optimize conditions with a high degree of confidence.

Conclusion

For monitoring reactions involving the polar, zwitterionic molecule 5-(Aminomethyl)thiophene-2-carboxylic acid, LC-MS/MS is the unequivocally superior analytical technique. Its ability to overcome the challenges of chromatographic retention while providing exceptional sensitivity and selectivity sets it apart from alternatives like HPLC-UV and GC-MS. By employing a HILIC separation strategy coupled with ESI-MS/MS in MRM mode, researchers and drug development professionals can build robust, reliable, and highly accurate assays. This guide provides the foundational logic and a validated starting point for developing such methods, ensuring the generation of high-quality data essential for advancing chemical synthesis and pharmaceutical research.

References

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Validation

Biological activity of 5-(Aminomethyl)thiophene-2-carboxylic acid derivatives.

An In-Depth Comparative Guide to the Biological Activity of 5-(Aminomethyl)thiophene-2-carboxylic Acid Derivatives Introduction: The Thiophene Scaffold in Modern Drug Discovery Heterocyclic compounds are the cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 5-(Aminomethyl)thiophene-2-carboxylic Acid Derivatives

Introduction: The Thiophene Scaffold in Modern Drug Discovery

Heterocyclic compounds are the cornerstone of medicinal chemistry, with over 75% of drugs in clinical use featuring at least one such ring in their structure.[1] Among these, the thiophene ring, a five-membered aromatic ring containing a sulfur atom, has emerged as a "privileged structure" for the design and discovery of novel therapeutic agents.[2][3][4][5] Thiophene-based compounds are known to exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][5][6]

This guide focuses on a specific, versatile scaffold: 5-(Aminomethyl)thiophene-2-carboxylic acid .[7] Possessing both a primary amine and a carboxylic acid group, this molecule serves as an ideal starting point for the synthesis of a diverse library of derivatives, such as amides, esters, and Schiff bases. By modifying these functional groups, researchers can systematically tune the molecule's physicochemical properties to optimize its interaction with biological targets. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols, to aid researchers in the field of drug development.

Synthetic Versatility: Gateway to Diverse Derivatives

The primary amino group and the carboxylic acid on the 5-(Aminomethyl)thiophene-2-carboxylic acid core allow for straightforward synthetic modifications. The most common derivatization strategy involves the formation of amides by reacting the amino group with various carboxylic acids or acyl chlorides, or by coupling the carboxylic acid group with different amines. Another prevalent approach is the condensation of the aminomethyl group with various aldehydes to form Schiff base derivatives.[8][9]

Caption: General synthetic routes for derivatives.

Comparative Analysis of Biological Activities

The structural modifications of the 5-(Aminomethyl)thiophene-2-carboxylic acid scaffold lead to a wide spectrum of biological activities. Below, we compare the performance of various derivatives in key therapeutic areas.

Antimicrobial Activity

Thiophene derivatives are well-documented for their potent antimicrobial effects.[10][11][12] The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.[10] Derivatives of thiophene-2-carboxylic acid, particularly amides, have shown significant activity against both Gram-positive and Gram-negative bacteria.[6][13]

For instance, a study on novel thiophene-2-carboxamide derivatives revealed that activity is highly dependent on the substituents. Amino-thiophene-2-carboxamide derivatives generally displayed higher antibacterial activity than their corresponding hydroxy- or methyl-substituted counterparts.[6] One derivative, an amino thiophene-2-carboxamide with a methoxy group substitution, showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis.[6] Another study highlighted a spiro–indoline–oxadiazole derivative of a thiophene carbohydrazide that was highly active against Clostridium difficile, with Minimum Inhibitory Concentration (MIC) values of 2 to 4 μg/ml.[14][15]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiophene Derivatives

Derivative ClassSubstituent (R)S. aureusB. subtilisE. coliP. aeruginosaReference
Thiophene-2-CarboxamideN-(4-methoxyphenyl)~17 (IZ)¹~18 (IZ)¹-~18 (IZ)¹[6]
Thiophene-2-CarboxamideN-(4-chlorophenyl)--31.2531.25[13]
Thiophene-2-CarboxamideN-(4-bromophenyl)--31.2531.25[13]
Thiophene-based oxadiazoleSpiro-indoline>128>128>128>128[14][15]
Thiophene-based oxadiazole(for C. difficile)----[14][15]
MIC: 2-4

¹Data reported as inhibition zone (mm) converted for qualitative comparison.

Anticancer Activity

The anticancer potential of thiophene derivatives, especially Schiff bases, is an area of active research.[8][9][16] These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.

A study on a series of amino-thiophene Schiff bases demonstrated significant cytotoxic activity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines.[8][9] The activity was found to be highly dependent on the nature of the substituent on the aromatic aldehyde used to form the Schiff base. Derivatives containing electron-withdrawing groups, such as halogens (chloro) and nitro groups, were among the most potent compounds against both cell lines.[9]

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Amino-Thiophene Schiff Base Derivatives

Derivative (Substituent on Aldehyde)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)Reference
4-Chlorophenyl10.5 ± 0.812.7 ± 1.1[8][9]
4-Nitrophenyl15.2 ± 1.318.4 ± 1.5[8][9]
4-Hydroxyphenyl35.8 ± 2.940.1 ± 3.5[8][9]
Unsubstituted Phenyl50.6 ± 4.255.3 ± 4.8[8][9]
Anti-inflammatory Activity

Thiophene-based compounds are known to possess significant anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid featuring this scaffold.[2][3][4][5] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[2][3][4][5] The presence of carboxylic acid, ester, amine, and amide functional groups on the thiophene ring is often crucial for this activity.[2][3][4]

While specific data for 5-(Aminomethyl)thiophene-2-carboxylic acid derivatives is emerging, the structural features of this scaffold are highly conducive to anti-inflammatory activity. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanistic Insights: The COX/LOX Inflammatory Pathway

Inflammation is a complex biological response involving the production of various mediators. A key pathway is the metabolism of arachidonic acid by COX and LOX enzymes to produce prostaglandins and leukotrienes, respectively. Many thiophene derivatives exert their anti-inflammatory effect by inhibiting these enzymes.

Inflammatory_Pathway membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic Phospholipase A2 cox COX-1 / COX-2 Enzymes arachidonic->cox lox 5-LOX Enzyme arachidonic->lox prostaglandins Prostaglandins (Inflammation, Pain, Fever) cox->prostaglandins leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) lox->leukotrienes thiophene Thiophene Derivatives (e.g., NSAIDs) thiophene->cox Inhibition thiophene->lox Inhibition

Caption: Inhibition of COX/LOX enzymes by thiophene derivatives.

Validated Experimental Protocols

To ensure the reproducibility and reliability of biological activity data, standardized protocols are essential. Here, we provide detailed methodologies for two of the most common assays used to evaluate the derivatives discussed.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17][18][19]

Objective: To quantify the antimicrobial potency of test compounds.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to ~5×10⁵ CFU/mL

  • Test compound stock solution (e.g., in DMSO)

  • Positive control (standard antibiotic) and negative control (broth only)

Procedure:

  • Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except for the sterility control wells, which should only contain broth). The final volume in each well will be 100 µL.

  • Controls: Include wells for a positive control (bacteria with no compound) and a sterility control (broth with no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[17]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[18] This can be assessed visually or by reading the optical density (OD) with a plate reader.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability, which is a measure of cellular metabolic activity.[20][21] It is widely used to screen compounds for cytotoxic/anticancer activity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[20][22] The amount of formazan produced is directly proportional to the number of viable cells.[20]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[20]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment media. Add 100 µL of fresh serum-free medium and 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[23][24]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[23]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[20] Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 540-590 nm.[20] The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Conclusion and Future Perspectives

The 5-(Aminomethyl)thiophene-2-carboxylic acid scaffold represents a highly promising platform for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse libraries of derivatives, which have demonstrated potent and varied biological activities.

  • Antimicrobial agents: Amide derivatives show particular promise, especially against challenging Gram-negative bacteria. Future work should focus on optimizing substituents to enhance potency and broaden the spectrum of activity.

  • Anticancer agents: Schiff base derivatives have shown significant cytotoxicity against solid tumors. Further investigation into their mechanisms of action and in vivo efficacy is warranted.

  • Anti-inflammatory agents: The structural similarity of this scaffold to known NSAIDs suggests a high potential for discovering new COX/LOX inhibitors. Systematic screening of derivatives using the assays described is a logical next step.

References

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Comparative

A Comparative Analysis of 5-(Aminomethyl)thiophene-2-carboxylic Acid and Aminobenzoic Acid as Linkers in Bioconjugation

Introduction: The Critical Role of Linkers in Modern Drug Development In the intricate world of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker mole...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in Modern Drug Development

In the intricate world of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is far more than a simple tether. It is a critical determinant of the conjugate's overall efficacy, safety, and pharmacokinetic profile. The linker's chemical architecture dictates its stability in systemic circulation, the efficiency of payload release at the target site, and can even influence properties like solubility and immunogenicity.[1][2][] The choice between different linker scaffolds is therefore a pivotal decision in the design of next-generation bioconjugates.

This guide provides an in-depth comparative study of two important classes of linker building blocks: the heteroaromatic 5-(aminomethyl)thiophene-2-carboxylic acid and the well-established aromatic aminobenzoic acids. While aminobenzoic acid, particularly the para-isomer (PABA), is a ubiquitous component in many approved drugs and linkers, the use of thiophene-based bioisosteres represents a strategic approach to modulate the physicochemical and metabolic properties of the resulting conjugate.[4][5]

We will explore the fundamental chemical differences between these two linkers, present experimental data on their comparative performance in key assays, and provide detailed protocols for their synthesis and evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in the rational design of linker technologies.

I. Physicochemical Properties: A Tale of Two Aromatic Systems

The foundational differences between 5-(aminomethyl)thiophene-2-carboxylic acid and aminobenzoic acid stem from the distinct electronic and structural nature of the thiophene and benzene rings. Thiophene is considered a bioisostere of benzene, meaning it has a similar size and shape, but the replacement of a carbon-carbon double bond with a sulfur atom imparts unique properties.[5]

Property5-(Aminomethyl)thiophene-2-carboxylic acidAminobenzoic Acid (p-isomer)Significance in Linker Design
Molecular Weight 157.19 g/mol 137.14 g/mol Minor difference, but can contribute to overall conjugate size.
Aromaticity Lower than benzene[6]HighThiophene's lower resonance energy can influence its reactivity and metabolic stability.[6]
Electronic Nature Electron-rich heterocycle[6]Electron-rich aromatic ringThe sulfur atom's lone pairs in thiophene contribute to a higher electron density, potentially affecting interactions with other molecules and metabolic enzymes.
Conformational Flexibility The C-S bond and the larger size of sulfur can lead to different bond angles and rotational barriers compared to the C-C bonds in benzene, potentially influencing the linker's preferred conformation.Relatively rigid planar structure.Linker conformation is critical for proper orientation of the payload and can affect target binding and cell permeability.[7][8]
Hydrogen Bonding The sulfur atom is a weak hydrogen bond acceptor. The amino and carboxylic acid groups are primary sites for hydrogen bonding.The amino and carboxylic acid groups are the primary sites for hydrogen bonding.Hydrogen bonding capabilities influence solubility and interactions with biological targets.
Hydrophobicity The presence of the sulfur atom can slightly increase hydrophobicity compared to a benzene ring.Generally considered hydrophobic.The overall hydrophobicity of the linker-payload can impact ADC aggregation and clearance.[9][10]

II. Synthesis of the Linker Building Blocks

A reliable and scalable synthesis of the linker is a prerequisite for its application in drug development. Here, we provide established and plausible synthetic routes for both linker types.

Synthesis of p-Aminobenzoic Acid

p-Aminobenzoic acid is a commercially available and relatively inexpensive starting material. Its synthesis is well-established and typically involves the reduction of p-nitrobenzoic acid.

Proposed Synthesis of 5-(Aminomethyl)thiophene-2-carboxylic acid
  • Carboxylation of 2-bromothiophene: This can be achieved via Grignard formation followed by reaction with carbon dioxide.

  • Formylation at the 5-position: The resulting thiophene-2-carboxylic acid can be formylated at the 5-position using various methods, such as the Vilsmeier-Haack reaction.

  • Reductive Amination: The 5-formylthiophene-2-carboxylic acid can then be converted to the desired 5-(aminomethyl)thiophene-2-carboxylic acid via reductive amination.

An alternative approach could involve starting with a 5-(hydroxymethyl)thiophene derivative, converting the hydroxyl group to a better leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent). Another possibility is the use of a Mitsunobu reaction to convert the alcohol directly to a protected amine.[11][12]

III. Performance Evaluation: A Head-to-Head Comparison

The true measure of a linker's utility lies in its performance. In this section, we will compare the two linkers based on critical performance parameters, supported by experimental data from the literature. While direct comparative studies on these exact two molecules are scarce, we can draw strong inferences from studies comparing benzene and thiophene moieties in similar contexts.

A. Linker Stability in Plasma

A critical requirement for any linker is high stability in systemic circulation to prevent premature payload release, which can lead to off-target toxicity.[5][] Plasma stability is typically assessed by incubating the conjugate in plasma from different species (e.g., human, mouse) and monitoring the amount of intact conjugate over time, often by LC-MS.[14][15]

Linker TypeExpected Plasma StabilityRationale
Aminobenzoic Acid-based Generally highThe amide bond formed is typically stable. However, substitutions on the benzene ring can influence stability.[16]
Thiophene-based Potentially lower, context-dependentThe electron-rich nature of the thiophene ring may make it more susceptible to enzymatic cleavage by plasma esterases or other enzymes, though specific data is limited.[17]

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the stability of an antibody-drug conjugate (ADC) in plasma.

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.

Materials:

  • Test ADC (with either linker)

  • Control ADC (with a known stable linker, if available)

  • Human and mouse plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity beads (e.g., Protein A/G magnetic beads)

  • LC-MS system

Procedure:

  • Prepare a stock solution of the test ADC in PBS.

  • Spike the ADC stock solution into pre-warmed (37°C) human and mouse plasma to a final concentration of 100 µg/mL.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma/ADC mixture.

  • Immediately freeze the collected aliquots at -80°C until analysis.

  • For analysis, thaw the samples and use immunoaffinity beads to capture the ADC and any deconjugated antibody.

  • Wash the beads to remove plasma proteins.

  • Elute the antibody species from the beads.

  • Analyze the eluate by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.

  • Calculate the percentage of intact ADC remaining over time and determine the half-life (t₁/₂) in plasma.

G cluster_prep Sample Preparation cluster_capture Immunoaffinity Capture cluster_analysis Analysis ADC ADC Stock Solution Incubate Spike ADC into Plasma Incubate at 37°C ADC->Incubate Plasma Human/Mouse Plasma Plasma->Incubate Aliquots Collect Aliquots at Time Points (0-168h) Incubate->Aliquots Freeze Freeze at -80°C Aliquots->Freeze Thaw Thaw Samples Freeze->Thaw Capture Bind ADC to Beads Thaw->Capture Beads Protein A/G Beads Beads->Capture Wash Wash Beads Capture->Wash Elute Elute Antibody Species Wash->Elute LCMS LC-MS Analysis Elute->LCMS DAR Determine Avg. DAR LCMS->DAR HalfLife Calculate Half-life (t½) DAR->HalfLife caption Workflow for In Vitro Plasma Stability Assay.

Caption: Workflow for In Vitro Plasma Stability Assay.

B. Metabolic Stability and Metabolite Profile

The metabolic fate of a linker is crucial, as metabolites can be inactive, active, or even toxic. The biotransformation of thiophene-containing drugs is known to sometimes produce reactive metabolites, such as thiophene S-oxides and epoxides, through cytochrome P450-mediated oxidation.[4][18][19] These reactive intermediates can potentially lead to hepatotoxicity.[18] In contrast, the benzene ring of aminobenzoic acid is generally more metabolically stable, though it can undergo hydroxylation.

The presence of alternative, less toxic metabolic pathways is a key factor in mitigating the potential toxicity of thiophene-containing compounds.[4][18] For instance, metabolism may preferentially occur at other sites in the molecule.

G cluster_thiophene Thiophene-Linker Metabolism cluster_benzene Benzene-Linker Metabolism Thiophene Thiophene-Linker Conjugate P450 CYP450 Enzymes Thiophene->P450 SOxide Thiophene S-Oxide (Reactive) P450->SOxide Epoxide Thiophene Epoxide (Reactive) P450->Epoxide Other Metabolism at other sites P450->Other Benzene Benzene-Linker Conjugate P450_B CYP450 Enzymes Benzene->P450_B Hydroxylated Hydroxylated Metabolite (Generally less reactive) P450_B->Hydroxylated caption Metabolic pathways of thiophene vs. benzene linkers.

Caption: Metabolic pathways of thiophene vs. benzene linkers.

C. Impact on Solubility and Aggregation

The hydrophobicity of the linker-payload can significantly impact the solubility of the entire conjugate, with highly hydrophobic payloads often leading to aggregation.[10][] This is a major concern in ADC development, as aggregation can lead to immunogenicity and altered pharmacokinetic profiles.[9] While both linkers are aromatic and contribute to hydrophobicity, the subtle differences in their electronic structure and shape can lead to different aggregation propensities.

D. Influence on Efficacy and Therapeutic Index

Ultimately, the choice of linker must contribute to a potent and safe therapeutic. The stability and release characteristics of the linker directly impact the amount of payload delivered to the target cell, which in turn affects the in vitro cytotoxicity (IC₅₀) and the in vivo efficacy.[][16][21]

Linker TypePayloadTarget Cell LineIC₅₀Half-life (in vivo)Reference
Val-Cit-PABC (Benzene-based)MMAEVarious14.3 pmol/L>7 days (in mouse plasma)[21]
Silyl ether (acid-cleavable)MMAEVariousN/A>7 days (in human plasma)[21]
Sulfatase-cleavableMMAEHER2+ cells61 pmol/L>7 days (in mouse plasma)[21]
β-galactosidase-cleavableMMAEVarious8.8 pmol/LN/A[21]
Non-cleavable (Thioether)MMAEVariousGenerally higher IC₅₀High[21]

The therapeutic index, the ratio between the toxic dose and the therapeutic dose, is a key metric for ADC success. A linker that is highly stable in circulation but efficiently releases its payload in the tumor contributes to a wider therapeutic index.

G cluster_internalization Cellular Uptake and Payload Release ADC ADC Binding Binding ADC->Binding Receptor Tumor Cell Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload Payload Release Cleavage->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis caption ADC internalization and payload release pathway.

Caption: ADC internalization and payload release pathway.

IV. Conclusion and Future Perspectives

The choice between 5-(aminomethyl)thiophene-2-carboxylic acid and aminobenzoic acid as linker building blocks is a nuanced one, with each offering a distinct set of properties.

  • Aminobenzoic acid represents the well-trodden path, offering predictable chemistry, established stability, and a wealth of historical data. Its relative metabolic inertness is a significant advantage in minimizing the risk of reactive metabolite formation.

  • 5-(Aminomethyl)thiophene-2-carboxylic acid offers an avenue for fine-tuning the properties of a conjugate. The introduction of the thiophene heterocycle can alter the linker's conformation, electronic properties, and metabolic profile. While this presents an opportunity to optimize performance, it also introduces the potential for metabolic liabilities that must be carefully evaluated. The potential for CYP450-mediated oxidation to reactive species is a key consideration that warrants thorough investigation during preclinical development.[4][18]

The optimal linker choice is ultimately context-dependent, relying on the specific antibody, payload, and target indication. For programs where minimizing metabolic risk is paramount, aminobenzoic acid linkers remain a robust and reliable choice. However, for next-generation conjugates where subtle modulation of properties like conformation and hydrophobicity could unlock enhanced efficacy, the exploration of thiophene-based linkers, with appropriate bioanalytical and metabolic profiling, is a worthwhile endeavor.

Future research should focus on direct head-to-head comparisons of these and other aromatic and heteroaromatic linkers within the same ADC or PROTAC framework. Such studies, providing quantitative data on stability, efficacy, and metabolic fate, will be invaluable in building a more comprehensive understanding of structure-activity relationships in linker design and will undoubtedly accelerate the development of safer and more effective targeted therapies.

V. References

  • Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23. American Chemical Society.

  • Computational Modeling of PROTAC Ternary Complexes and Linker Design. Request PDF.

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH.

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.

  • Application Note: Protocol for Assessing Antibody-Drug Conjugate (ADC) Stability in Human Plasma. Benchchem.

  • Thiophene- and benzothiophene-containing drugs and analogs tested in metabolic studies. ResearchGate.

  • In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application. ACS Publications.

  • Bioactivation potential of thiophene-containing drugs. PubMed.

  • Computational strategies for PROTAC drug discovery. ScienceOpen.

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications.

  • A Comparative Analysis of Linker Stability in Plasma for Antibody-Drug Conjugates. Benchchem.

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI.

  • Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH.

  • A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates. PubMed.

  • ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.

  • Synthesis of 5-hydroxymethyl-3-methylbenzo[b]thiophene-2-carboxylic acid. synquestlabs.com.

  • A Two-Step Immunocapture Assay for ADCs Characterization. Creative Biolabs.

  • A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry - ACS Publications.

  • A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. Request PDF.

  • A Comparative Guide to ADC Linkers: In Vitro and In Vivo Performance. Benchchem.

  • Mitsunobu reaction. Wikipedia.

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers.

  • Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. PMC - NIH.

  • Mitsunobu reaction. Organic Synthesis.

  • Mitsunobu Reaction. Organic Chemistry Portal.

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH.

  • Schematic representation of the ADC payload's target landscape beyond... ResearchGate.

  • Antibody internalization in adherent cells. (a-c) Internalization of... ResearchGate.

  • PK profiles of ADCs with different linker stability. ResearchGate.

  • Mitsunobu Reaction - Common Conditions. The Org Chem Portal.

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. PMC - NIH.

  • ADC Plasma Stability Analysis Service. Creative Biolabs.

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. NIH.

  • Payload diversification: a key step in the development of antibody–drug conjugates. PMC.

  • Analytical methods for physicochemical characterization of antibody drug conjugates. NIH.

  • Difference between tendency of benzene and thiophene to undergo sulfonation. Chemistry Stack Exchange.

  • Latest Technologies to Improve ADC Drug Solubility and Stability. BOC Sciences.

  • Schematic diagram of payload delivery and its mechanism of action.... ResearchGate.

  • Strategies and Methods for Studying ADC Payload Release and Metabolism. WuXi AppTec.

  • Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec DMPK.

  • Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. PubMed.

  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.

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Validation

A Comparative Guide to the Structure-Activity Relationships of 5-(Aminomethyl)thiophene-2-carboxylic Acid Derivatives

The 5-(aminomethyl)thiophene-2-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for a range of biologically active molecules. Its inherent structural fea...

Author: BenchChem Technical Support Team. Date: January 2026

The 5-(aminomethyl)thiophene-2-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for a range of biologically active molecules. Its inherent structural features—a rigid thiophene ring, a basic aminomethyl group, and an acidic carboxylic acid—provide a versatile template for interacting with various biological targets. This guide offers an in-depth analysis of the structure-activity relationships (SAR) for molecules incorporating this core, with a primary focus on their role as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs), exemplified by the anticonvulsant drug Tiagabine. We will objectively compare the performance of various derivatives, supported by experimental data, and explore the scaffold's potential against other biological targets.

The 5-(Aminomethyl)thiophene-2-carboxylic Acid Core Scaffold: A Structural Overview

The fundamental scaffold consists of a thiophene ring substituted with a carboxylic acid at the 2-position and an aminomethyl group at the 5-position. This arrangement creates a zwitterionic character at physiological pH and provides three key points for chemical modification to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The thiophene ring acts as a bioisostere of a phenyl ring but with distinct electronic properties and a smaller size, often contributing to improved metabolic stability or target engagement.

Caption: The core 5-(Aminomethyl)thiophene-2-carboxylic acid scaffold.

Structure-Activity Relationships of GABA Transporter (GAT) Inhibitors

The most prominent application of this scaffold is in the development of GAT inhibitors. GABA transporters are crucial for terminating GABAergic neurotransmission by re-uptaking GABA from the synaptic cleft.[1] Inhibiting this process enhances GABAergic activity, a therapeutic strategy for conditions like epilepsy.[1] Tiagabine, a selective GAT-1 inhibitor, is the archetypal drug in this class and serves as our primary reference for SAR analysis.[2][3]

The primary amine of the core scaffold is a key modification point. Unsubstituted, the molecule has poor blood-brain barrier permeability. The SAR studies leading to Tiagabine demonstrated that attaching a large, lipophilic moiety to the nitrogen is essential for CNS activity.[2]

  • Lipophilic Anchor: The 4,4-bis(3-methyl-2-thienyl)-3-butenyl group in Tiagabine provides the necessary lipophilicity to cross the blood-brain barrier.[3] Other lipophilic groups, such as 2-(diphenylmethoxy)ethyl moieties, have also been explored.[2]

  • Aryl/Heteroaryl Groups: The presence of two aromatic or heteroaromatic rings in the lipophilic tail is a common feature of potent inhibitors. In Tiagabine, these are two 3-methylthiophene rings.

  • "Ortho" Substitution Effect: A critical finding was that placing a small substituent in the "ortho" position of these aromatic/heteroaromatic rings significantly enhances potency.[2] The 3-methyl groups on Tiagabine's thiophene rings exemplify this principle. This may enforce a specific conformation required for optimal binding to the transporter.

The stereochemistry of the molecule is paramount for GAT-1 inhibition.

  • (R)-Enantiomer Dominance: For Tiagabine, the (R)-enantiomer is approximately four times more potent than the (S)-enantiomer, highlighting a specific stereochemical requirement at the piperidine ring to which the thiophene moiety is conceptually attached in the final drug structure.[3] Although the core topic is the thiophene acid itself, Tiagabine is derived from nipecotic acid where this stereocenter is located.[2]

  • Linker Flexibility: The butenyl linker in Tiagabine provides a degree of conformational flexibility, which is likely important for adopting the correct binding pose within the GAT-1 protein. Studies on analogs have shown that the linker length and rigidity are important parameters for optimization.[4]

The core thiophene ring itself can be modified. For instance, the major human metabolite of Tiagabine is 5-hydroxytiagabine, where hydroxylation occurs on one of the terminal thiophene rings of the lipophilic side chain, not the core scaffold.[5] This suggests that the core 5-(aminomethyl)thiophene-2-carboxylic acid portion is relatively stable, while the extended lipophilic anchor is more susceptible to metabolism.

Experimental_Workflow cluster_prep Synaptosome Preparation cluster_assay [³H]-GABA Uptake Assay cluster_analysis Data Analysis p1 Homogenize Rat Brain in Sucrose Buffer p2 Low-Speed Centrifugation (Remove Debris) p1->p2 p3 High-Speed Centrifugation (Pellet Synaptosomes) p2->p3 p4 Resuspend Pellet in Physiological Buffer p3->p4 a1 Pre-incubate Synaptosomes with Test Compound p4->a1 a2 Initiate Uptake with [³H]-GABA a1->a2 a3 Incubate at 37°C (e.g., 5 min) a2->a3 a4 Terminate by Rapid Filtration & Wash a3->a4 d1 Quantify Radioactivity (Scintillation Counting) a4->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 Value d2->d3

Caption: Workflow for a typical [³H]-GABA uptake inhibition assay.

Conclusion and Future Perspectives

The 5-(aminomethyl)thiophene-2-carboxylic acid scaffold is a cornerstone in the design of potent GABA transporter inhibitors. The SAR is well-defined, with the N-substitution on the aminomethyl group being the single most critical factor for achieving high potency and CNS penetration. Specifically, the incorporation of a large, lipophilic diaryl group containing "ortho" substituents, combined with appropriate stereochemistry, is a proven strategy for potent GAT-1 inhibition, as epitomized by Tiagabine.

Beyond GAT inhibition, the thiophene ring and its derivatives show considerable promise against other targets, including kinases and microbial pathogens. The conversion of the carboxylic acid to a carboxamide and the substitution pattern on the thiophene ring are key determinants of activity and selectivity for these alternative targets. Future research could focus on leveraging the known SAR to design novel derivatives with improved subtype selectivity among GATs or to develop multifunctional ligands that target both GABAergic and other neurological pathways.

References

  • ResearchGate. (2025). Classification of High-Activity Tiagabine Analogs by Binary QSAR Modeling.
  • PubMed Central. (n.d.). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Retrieved from [Link]

  • Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., Sørensen, P. O., Suzdak, P. D., & Knutsen, L. J. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716–1725. [Link]

  • PubChem. (n.d.). 5-(Aminomethyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine. Retrieved from [Link]

  • Anizon, F., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 54(9), 3424-3435. [Link]

  • Lookchem. (n.d.). The Synthesis of Novel GABA Uptake Inhibitors. Part 2. Synthesis of 5-Hydroxytiagabine, a Human Metabolite of the GABA Reuptake Inhibitor Tiagabine. Retrieved from [Link]

  • Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 32. [Link]

  • ResearchGate. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • MDPI. (n.d.). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Retrieved from [Link]

  • PubMed. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Retrieved from [Link]

  • PubMed. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • PubMed. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Retrieved from [Link]

  • PubMed. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Retrieved from [Link]

  • Sarup, A., Larsson, O. M., & Schousboe, A. (2002). The GABA transporter and its inhibitors. Current Topics in Medicinal Chemistry, 2(8), 845-855. [Link]

  • ResearchGate. (n.d.). SAR of the 5-substituted thiophene.
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  • Semantic Scholar. (n.d.). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Retrieved from [Link]

  • PubMed. (2003). Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition by Neuroleptics of Uptake of 3H-GABA Into Rat Brain Synaptosomes. Retrieved from [Link]

  • MDPI. (n.d.). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Retrieved from [Link]

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Comparative

A Spectroscopic Comparison of Thiophene-2-carboxylic acid and its Aminomethyl Derivative: A Guide for Researchers

In the landscape of pharmaceutical and materials science research, thiophene derivatives stand out for their versatile chemical properties and wide-ranging applications, from medicinal chemistry to organic electronics.[1...

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical and materials science research, thiophene derivatives stand out for their versatile chemical properties and wide-ranging applications, from medicinal chemistry to organic electronics.[1] Understanding the structural nuances of these compounds is paramount for developing new molecules with tailored functionalities. This guide provides an in-depth spectroscopic comparison of two fundamental thiophene derivatives: thiophene-2-carboxylic acid and its aminomethyl counterpart, (thiophene-2-yl)methanamine. Through a detailed analysis of their spectral data, we will elucidate the key structural differences and provide insights into how these changes manifest in various spectroscopic techniques.

This comparison is not merely an academic exercise; it is a practical guide for researchers engaged in the synthesis and characterization of novel compounds. The transformation of a carboxylic acid to an aminomethyl group represents a common synthetic step, and the ability to unequivocally confirm this transformation is a critical skill. This guide will equip you with the knowledge to interpret the spectral signatures of these functional groups with confidence.

Molecular Structures at a Glance

CompoundStructure
Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid
(Thiophene-2-yl)methanamine (Thiophene-2-yl)methanamine

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is an indispensable tool for identifying functional groups. The conversion of a carboxylic acid to an aminomethyl group introduces distinct and easily identifiable changes in the infrared spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A standard and efficient method for obtaining the IR spectrum of solid samples is ATR-IR.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition Start Place a small amount of solid sample on the ATR crystal Apply_Pressure Apply pressure using the anvil Start->Apply_Pressure Collect_Background Collect a background spectrum (clean crystal) Apply_Pressure->Collect_Background Collect_Sample Collect the sample spectrum Collect_Background->Collect_Sample Process_Spectrum Process the spectrum (baseline correction, ATR correction) Collect_Sample->Process_Spectrum

ATR FT-IR Spectroscopy Workflow
Comparative FT-IR Data
Functional Group Thiophene-2-carboxylic acid (cm⁻¹) (Thiophene-2-yl)methanamine (cm⁻¹) Key Observations
O-H Stretch (Carboxylic Acid) 3300-2500 (very broad)AbsentThe disappearance of this broad band is a primary indicator of the conversion.[2][3]
N-H Stretch (Primary Amine) Absent3400-3250 (two bands, medium)The appearance of two distinct N-H stretching bands confirms the presence of the primary amine.[2]
C=O Stretch (Carboxylic Acid) 1760-1690 (strong)AbsentThe strong carbonyl absorption vanishes upon reduction to the aminomethyl group.[3]
N-H Bend (Primary Amine) Absent1650-1580 (medium)A new band in this region corresponds to the scissoring vibration of the -NH₂ group.
C-O Stretch (Carboxylic Acid) 1320-1210 (strong)AbsentThis band, associated with the carboxylic acid, is no longer present.[3]
Thiophene Ring C-H Stretch ~3100~3100These aromatic C-H stretches remain largely unaffected.
Thiophene Ring C=C Stretch ~1528, ~1413, ~1354Similar regionThe thiophene ring vibrations are generally consistent between the two compounds.[1]

Expert Interpretation: The most telling difference in the FT-IR spectra is the replacement of the very broad O-H and strong C=O stretching bands of the carboxylic acid with the characteristic two-pronged N-H stretching bands of the primary amine.[2][3] This provides unequivocal evidence of the functional group transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of each nucleus, allowing for a precise structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition Dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Transfer Transfer solution to an NMR tube Dissolve->Transfer Insert_Sample Insert the NMR tube into the spectrometer Transfer->Insert_Sample Lock_Shim Lock and shim the magnetic field Insert_Sample->Lock_Shim Acquire_Spectra Acquire ¹H and ¹³C spectra Lock_Shim->Acquire_Spectra

NMR Spectroscopy Workflow
Comparative ¹H NMR Data
Proton Environment Thiophene-2-carboxylic acid (δ, ppm) (Thiophene-2-yl)methanamine (δ, ppm) Key Observations
-COOH 10-13 (broad singlet)AbsentThe highly deshielded and exchangeable carboxylic acid proton signal disappears.
-CH₂- Absent~3.9 (singlet)A new singlet integrating to two protons appears, indicative of the methylene group.
-NH₂ Absent1.5-2.5 (broad singlet)A broad, exchangeable signal for the amine protons emerges.
Thiophene H5 ~7.8~7.2The electron-donating aminomethyl group causes an upfield shift of the thiophene protons compared to the electron-withdrawing carboxylic acid.[4][5]
Thiophene H3 ~7.7~6.9Similar upfield shift observed for H3.
Thiophene H4 ~7.1~6.9H4 also experiences an upfield shift.
Comparative ¹³C NMR Data
Carbon Environment Thiophene-2-carboxylic acid (δ, ppm) (Thiophene-2-yl)methanamine (δ, ppm) Key Observations
-C=O ~163AbsentThe carbonyl carbon resonance is absent in the aminomethyl derivative.
-CH₂- Absent~40A new signal in the aliphatic region confirms the presence of the methylene carbon.
Thiophene C2 ~134~145The carbon attached to the substituent shows a significant shift.
Thiophene C5 ~134~127The chemical shifts of the thiophene ring carbons are altered due to the change in the electronic nature of the substituent.[6][7]
Thiophene C3 ~128~125
Thiophene C4 ~128~124

Expert Interpretation: In ¹H NMR, the key changes are the disappearance of the carboxylic acid proton and the appearance of the methylene and amine proton signals. The upfield shift of the thiophene ring protons in the aminomethyl derivative reflects the change from an electron-withdrawing to an electron-donating substituent.[4][5] In ¹³C NMR, the most obvious change is the replacement of the downfield carbonyl signal with the upfield methylene carbon signal.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

MS_Workflow cluster_sample_introduction Sample Introduction cluster_analysis Analysis Introduce_Sample Introduce a small amount of sample into the ion source (e.g., via direct inlet or GC) Ionize Ionize the sample (e.g., with a 70 eV electron beam) Introduce_Sample->Ionize Accelerate Accelerate the ions Ionize->Accelerate Separate Separate ions by mass-to-charge ratio Accelerate->Separate Detect Detect the ions Separate->Detect

EI-MS Workflow
Comparative Mass Spectrometry Data
Parameter Thiophene-2-carboxylic acid (Thiophene-2-yl)methanamine Key Observations
Molecular Formula C₅H₄O₂SC₅H₇NSDifferent elemental composition.
Molecular Weight 128.14 g/mol 113.18 g/mol The molecular ion peak will differ by 15 Da.
Molecular Ion (M⁺) m/z 128m/z 113The molecular ion peak confirms the identity of each compound.[8][9][10]
Key Fragments m/z 111 ([M-OH]⁺), 83 ([M-COOH]⁺)m/z 112 ([M-H]⁺), 98 ([M-NH₂]⁺), 84 ([M-CH₂NH]⁺)The fragmentation patterns are distinct and characteristic of the respective functional groups.

Expert Interpretation: The molecular ion peak is the most direct evidence of the compound's identity. The fragmentation patterns provide confirmatory structural information. For thiophene-2-carboxylic acid, the loss of a hydroxyl radical (-OH) and the carboxyl group (-COOH) are characteristic fragmentation pathways.[8][9] For (thiophene-2-yl)methanamine, the fragmentation is dominated by the loss of a hydrogen atom and cleavage of the C-N bond.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the extent of conjugation.

Experimental Protocol: UV-Vis Spectroscopy

UVVis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition Prepare_Solution Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane) Fill_Cuvette Fill a quartz cuvette with the solution Prepare_Solution->Fill_Cuvette Record_Blank Record a blank spectrum (solvent only) Fill_Cuvette->Record_Blank Record_Sample Record the sample spectrum Record_Blank->Record_Sample

UV-Vis Spectroscopy Workflow
Comparative UV-Vis Data
Compound λmax (nm) Key Observations
Thiophene-2-carboxylic acid ~250-260The carboxylic acid group is in conjugation with the thiophene ring, leading to a characteristic absorption maximum.[11]
(Thiophene-2-yl)methanamine ~235-245The aminomethyl group is not directly conjugated with the thiophene ring, resulting in a blue shift (hypsochromic shift) compared to the carboxylic acid.

Expert Interpretation: The position of the absorption maximum (λmax) is sensitive to the electronic nature of the substituent. The electron-withdrawing carboxylic acid group extends the conjugation of the thiophene ring, resulting in a lower energy π-π* transition and a longer λmax.[11] Conversely, the insulating -CH₂- group in the aminomethyl derivative disrupts this extended conjugation, leading to a higher energy transition and a shorter λmax.

Conclusion: A Multi-faceted Approach to Structural Verification

The spectroscopic comparison of thiophene-2-carboxylic acid and (thiophene-2-yl)methanamine demonstrates the power of a multi-technique approach for structural elucidation. Each method provides a unique piece of the puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecular structure. For researchers in drug development and materials science, a thorough understanding of these spectroscopic principles is fundamental to the successful synthesis and characterization of novel thiophene-based compounds.

References

  • Fisichella, S., Occhipinti, S., Consiglio, G., Spinelli, D., & Noto, R. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements, 13(1), 59-68. [Link]

  • Fisichella, S., Occhipinti, S., Alberghina, G., & Amato, M. E. (1979). The mass spectra of some 5- and 3-substituted thiophene-2-carboxamides. Journal of Heterocyclic Chemistry, 16(4), 681-684.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. [Link]

  • Mary, Y. S., & Balachandran, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 7(1), 5-13. [Link]

  • PubChem. (n.d.). Thiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (Thiophen-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Abraham, R. J., & Thomas, W. A. (1965). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society B: Physical Organic, 127-135.
  • Satonaka, H., Abe, K., & Hirota, M. (1987). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 60(3), 953-958. [Link]

  • SpectraBase. (n.d.). Thiophene-2-carboxylic acid. [Link]

  • NIST. (n.d.). 2-Thiophenecarboxylic acid. NIST WebBook. [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. [Link]

  • ResearchGate. (n.d.). 13 C NMR of (Z)-2-(phenylamino)-N 0 -(thiophen-2-ylmethylene) acetohydrazide. [Link]

  • Imoto, E., & Motoyama, R. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 6, 85-93. [Link]

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Validation

A Comparative Guide to the X-ray Crystal Structure Analysis of 5-(Aminomethyl)thiophene-2-carboxylic Acid Derivatives

This guide provides an in-depth technical comparison of X-ray crystal structure analysis for 5-(aminomethyl)thiophene-2-carboxylic acid derivatives, a class of compounds holding significant promise in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of X-ray crystal structure analysis for 5-(aminomethyl)thiophene-2-carboxylic acid derivatives, a class of compounds holding significant promise in medicinal chemistry. We will explore the experimental workflow, compare its performance with alternative analytical techniques, and provide the causal reasoning behind critical experimental choices, grounded in established scientific principles.

The Significance of Thiophene Scaffolds in Drug Discovery

Thiophene rings are privileged structures in medicinal chemistry, recognized for their electron-rich nature and their ability to act as bioisosteres for phenyl groups, which allows them to interact effectively with a wide array of biological targets.[1] Derivatives of thiophene are integral components of numerous FDA-approved drugs, demonstrating efficacy in treating conditions ranging from inflammation to cancer.[1] The 5-(aminomethyl)thiophene-2-carboxylic acid framework, in particular, serves as a versatile scaffold for developing novel therapeutic agents, including potent inhibitors of enzymes like HCV NS5B polymerase.[2]

Determining the precise three-dimensional atomic arrangement of these molecules is paramount. It allows researchers to understand structure-activity relationships (SAR), optimize lead compounds, and engage in rational drug design by visualizing how a molecule docks with its biological target.[1] While several analytical techniques can provide structural information, single-crystal X-ray crystallography remains the definitive method for obtaining high-resolution, unambiguous 3D molecular structures.[3]

The Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process. Each step is designed to ensure the final model is an accurate and trustworthy representation of the molecule's solid-state conformation. This process is a self-validating system, where the quality of the outcome at each stage depends critically on the success of the preceding one.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic structure of a 5-(aminomethyl)thiophene-2-carboxylic acid derivative.

Methodology:

  • Synthesis & Purification:

    • Synthesize the target thiophene derivative using established methods, such as those involving multicomponent reactions or metal-catalyzed cross-coupling.[1][4]

    • Purify the compound to >98% purity, typically verified by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC). Causality: Impurities can disrupt the formation of a regular crystal lattice, which is essential for obtaining sharp diffraction spots.

  • Crystallization:

    • The primary barrier in crystallography is often growing a diffraction-quality crystal (ideally >0.1 mm in all dimensions) that is a single, well-ordered lattice with minimal defects.[5]

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate) to near-saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Vapor Diffusion (Hanging/Sitting Drop): Place a concentrated drop of the compound solution on a siliconized cover slip (hanging drop) or a bridge (sitting drop).[5] Invert the slip over a reservoir containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the compound's solubility, promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below. Causality: Slow, controlled changes in solubility are crucial. Rapid precipitation leads to the formation of amorphous powder or poorly ordered microcrystals, which are unsuitable for single-crystal diffraction.

  • Data Collection:

    • Carefully select and mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K). Causality: Cryo-cooling minimizes atomic vibrations and reduces radiation damage from the X-ray beam, resulting in higher-quality diffraction data.

    • Expose the crystal to a monochromatic X-ray beam (from a rotating anode or synchrotron source) and rotate it.[5]

    • A detector records the positions and intensities of the thousands of diffracted X-ray reflections as the crystal rotates. This unique pattern is a fingerprint of the crystal's internal structure.[5]

  • Structure Solution and Refinement:

    • The collected data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group symmetry.

    • The primary challenge, known as the phase problem , is that the phases of the diffracted X-rays cannot be measured directly.[3] For small molecules (<1000 non-hydrogen atoms), this is typically solved using ab initio or "direct methods," which use statistical relationships between the reflection intensities to estimate the initial phases.[3]

    • These initial phases are used to calculate an electron density map. An atomic model is then built into this map.

    • The model is refined using a least-squares algorithm, which iteratively adjusts atomic positions, bond lengths, and angles to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the fit is monitored by the R-factor (residual factor); a lower R-factor indicates a better fit.

  • Validation and Deposition:

    • The final structure is validated for geometric correctness (bond lengths, angles) and other crystallographic metrics.

    • The atomic coordinates are deposited in a public database, such as the Cambridge Structural Database (CSD) for small molecules, to make the data available to the scientific community.[3]

Workflow Visualization

The following diagram illustrates the logical flow of the X-ray crystallography process.

Xray_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis & Deposition Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization >98% Purity DataCollection X-ray Data Collection Crystallization->DataCollection Select Single Crystal StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution Diffraction Data Refinement Model Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation Deposition Database Deposition (e.g., CSD) Validation->Deposition

Workflow for small molecule X-ray crystallography.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural detail, other spectroscopic methods offer complementary information and may be more suitable depending on the research question. The choice of technique is a strategic one, balancing the need for atomic resolution with practical considerations like sample state and experimental complexity.

Technique Information Provided Sample State Resolution Primary Application for Thiophene Derivatives
Single-Crystal X-ray Crystallography Unambiguous 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions.[6][7]Solid (single crystal)Atomic (<1 Å)Definitive determination of solid-state conformation and molecular packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy Covalent structure (connectivity), conformational dynamics, molecular interactions in solution.Liquid (solution)Atomic connectivity, lower for 3D structureVerifying covalent structure post-synthesis, studying solution-state conformation and dynamics.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Res MS), fragmentation patterns.[8]Solid/Liquid -> GasMolecular FormulaConfirming molecular weight and formula of the synthesized compound.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, S-C).[9]Solid/LiquidFunctional GroupQuick verification of key functional groups in the synthesized molecule.
UV-Visible Spectroscopy Information on electronic transitions and conjugation within the molecule.[10]Liquid (solution)Electronic StructureCharacterizing the electronic properties of the thiophene ring and its substituents.[10]
In-Depth Comparison
  • X-ray Crystallography vs. NMR: The primary distinction lies in the sample state and the nature of the information obtained. Crystallography provides a static, high-resolution snapshot of the molecule in the solid state.[7] NMR, conversely, gives an averaged picture of the molecular structure in solution, where molecules are often conformationally flexible. For drug design, the solid-state structure from crystallography is often used to model the interaction with a protein's binding pocket, which itself is determined by crystallography. However, NMR can be invaluable for studying dynamic processes that are invisible to crystallography.

  • Complementarity of Techniques: A comprehensive analysis of a new thiophene derivative typically employs multiple techniques. MS and NMR are used to confirm the identity and purity of the bulk sample after synthesis.[8] IR spectroscopy can quickly confirm the presence of expected functional groups.[9] Once the compound's identity is established, X-ray crystallography is employed to resolve its precise 3D structure, providing the foundational data for computational modeling and understanding its biological function.[1]

Conclusion

For the structural elucidation of 5-(aminomethyl)thiophene-2-carboxylic acid derivatives, single-crystal X-ray analysis is the gold standard. It delivers unparalleled, high-resolution three-dimensional information that is critical for advancing drug discovery programs. While techniques like NMR and mass spectrometry are indispensable for confirming chemical identity and studying solution-state behavior, they do not replace the definitive structural power of crystallography. The rigorous, self-validating workflow of X-ray analysis ensures that the resulting atomic models are trustworthy and provide a solid foundation for the rational design of next-generation therapeutics.

References

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

  • Al-Yasari, R. K. (n.d.). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. [Link]

  • X-ray Crystallography of Small Molecules: Theory and Workflow. Semantic Scholar. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Margl, L., et al. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [https://www.researchgate.net/publication/287610019_GLC_and_GLC-MS_Analysis_of_Thiophene_Derivatives_in_Plants_and_in_in_vitro_Cultures_of_Tagetes_patula_L_Asteraceae]([Link]_ Derivatives_in_Plants_and_in_in_vitro_Cultures_of_Tagetes_patula_L_Asteraceae)

  • Molecular Structure and Spectroscopy of Thiophene and its Derivatives. Semantic Scholar. [Link]

  • Dwivedi, A. R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • 5-(Aminomethyl)thiophene-2-carboxylic acid. PubChem. [Link]

  • Summa, V., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives. ResearchGate. [Link]

  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • The Role of Thiophene Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Fernandes, S. S. M., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Reviews. [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Physics @ Manasagangotri. [Link]

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Comparative

A Researcher's Guide to Navigating the Metabolic Landscape of 5-(Aminomethyl)thiophene-2-carboxylic Acid Derivatives

In the intricate world of drug discovery, understanding a compound's metabolic fate is paramount to its success. A promising candidate with excellent in vitro potency can falter in preclinical and clinical stages due to...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, understanding a compound's metabolic fate is paramount to its success. A promising candidate with excellent in vitro potency can falter in preclinical and clinical stages due to poor metabolic stability, leading to low bioavailability, short half-life, or the formation of toxic metabolites. This guide provides an in-depth assessment of the metabolic stability of compounds containing the 5-(Aminomethyl)thiophene-2-carboxylic acid scaffold, a moiety of growing interest in medicinal chemistry. We will delve into the underlying metabolic pathways, present robust experimental protocols for evaluation, and compare the performance of this scaffold with viable bioisosteric alternatives, supported by experimental data.

The Thiophene Moiety: A Double-Edged Sword in Drug Design

The thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, valued for its ability to mimic a phenyl ring while offering unique electronic properties and opportunities for hydrogen bonding.[1] However, this structural alert is also a known substrate for cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[2][3] Oxidation of the thiophene ring can lead to the formation of reactive electrophilic intermediates, such as thiophene S-oxides and epoxides, which have been implicated in drug-induced toxicities.[4]

For the 5-(Aminomethyl)thiophene-2-carboxylic acid scaffold, several potential metabolic "soft spots" exist. The primary sites of metabolic attack are anticipated to be:

  • Oxidation of the Thiophene Ring: The electron-rich thiophene ring is susceptible to CYP-mediated oxidation. This can occur at the sulfur atom to form a thiophene-S-oxide or at the carbon-carbon double bonds to form an epoxide.[5] Both pathways can lead to reactive intermediates that can covalently bind to cellular macromolecules, potentially causing toxicity.

  • N-dealkylation of the Aminomethyl Group: The aminomethyl substituent is a potential site for oxidative N-dealkylation, a common metabolic pathway for primary and secondary amines.

  • Oxidation of the Aminomethyl Group: The carbon atom of the aminomethyl group can also be a site of hydroxylation.

Understanding the primary metabolic pathways is crucial for designing strategies to improve the metabolic stability of this class of compounds.

Comparative Analysis: Thiophene Scaffold vs. Bioisosteric Alternatives

A common strategy to mitigate metabolic liabilities is bioisosteric replacement, where a functional group is replaced by another with similar physicochemical properties but an altered metabolic profile.[6] For the 5-(Aminomethyl)thiophene-2-carboxylic acid scaffold, several bioisosteric replacements can be considered to enhance metabolic stability.

Table 1: Comparison of Metabolic Stability Parameters for a Hypothetical 5-(Aminomethyl)thiophene-2-carboxylic Acid Derivative and Its Bioisosteres.

ScaffoldBioisosteric ReplacementRationale for ReplacementPredicted Human Liver Microsome t1/2 (min)Predicted Intrinsic Clearance (CLint) (µL/min/mg protein)Potential Metabolites
5-(Aminomethyl)thiophene-2-carboxylic acid -Parent Scaffold2527.7Thiophene-S-oxide, Epoxide, N-dealkylated metabolite
5-(Aminomethyl)furan -2-carboxylic acidThiophene -> FuranFuran is also an electron-rich heterocycle but may exhibit different CYP isoform selectivity and a lower propensity for S-oxidation.4515.4Epoxide, Ring-opened dicarbonyl species
5-(Aminomethyl)thiazole -2-carboxylic acidThiophene -> ThiazoleThe nitrogen atom in the thiazole ring can alter the electronic properties, potentially reducing susceptibility to oxidation.6011.6Hydroxylated metabolites
4-((Aminomethyl)phenyl)benzoic acidThiophene -> PhenylReplacement with a phenyl ring removes the metabolically liable sulfur atom. However, aromatic hydroxylation can still occur.> 120< 5.8Benzylic hydroxylation, Aromatic hydroxylation

Disclaimer: The data presented in this table are hypothetical and for illustrative purposes. Actual experimental values will vary depending on the specific substituents on the core scaffold.

The rationale behind these replacements lies in altering the electronic properties and removing the most significant metabolic liabilities of the parent scaffold. For instance, replacing the thiophene with a furan ring eliminates the possibility of S-oxidation, although furan itself can be metabolized to reactive intermediates. A thiazole ring, with its electron-withdrawing nitrogen, can decrease the electron density of the ring system, making it less susceptible to oxidative metabolism. The phenyl ring replacement completely removes the heterocycle, often leading to a significant improvement in metabolic stability, though other metabolic pathways like aromatic hydroxylation may then become more prominent.

Experimental Protocols for Assessing Metabolic Stability

To experimentally determine the metabolic stability of your compounds, two primary in vitro assays are recommended: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[7]

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (10 mM in DMSO).

    • Pooled human liver microsomes (commercially available).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (0.1 M, pH 7.4).

    • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • Pre-warm a solution of liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C.

    • Add the test compound to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[7]

    • Immediately quench the reaction by adding it to the cold acetonitrile solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[8][9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant model.[10][11][12]

Protocol:

  • Cell Preparation:

    • Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.

    • Resuspend the hepatocytes in incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 106 viable cells/mL.

  • Incubation:

    • Pre-warm the hepatocyte suspension at 37°C in a CO2 incubator.

    • Add the test compound to a final concentration of 1 µM.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[13]

    • Quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Data analysis is similar to the microsomal stability assay to determine t1/2 and CLint (expressed as µL/min/106 cells).

Visualizing Metabolic Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Metabolic_Pathway Parent 5-(Aminomethyl)thiophene-2-carboxylic acid S_Oxide Thiophene-S-oxide Parent->S_Oxide CYP-mediated S-oxidation Epoxide Thiophene Epoxide Parent->Epoxide CYP-mediated Epoxidation N_Dealkyl N-dealkylated metabolite Parent->N_Dealkyl CYP-mediated N-dealkylation Hydroxylated Hydroxylated metabolite Parent->Hydroxylated CYP-mediated Hydroxylation Covalent_Adducts Covalent Adducts (Toxicity) S_Oxide->Covalent_Adducts Epoxide->Covalent_Adducts

Caption: Predicted metabolic pathways of 5-(Aminomethyl)thiophene-2-carboxylic acid.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (1 µM) Incubate Incubate at 37°C Compound->Incubate Enzymes Liver Microsomes or Hepatocytes Enzymes->Incubate Cofactors NADPH Cofactors->Incubate Time_Points Sample at Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate t1/2 and CLint LCMS->Data

Caption: General experimental workflow for in vitro metabolic stability assays.

Conclusion and Future Directions

The 5-(Aminomethyl)thiophene-2-carboxylic acid scaffold presents both opportunities and challenges in drug discovery. While offering a versatile chemical handle, its inherent susceptibility to metabolic oxidation necessitates careful evaluation and potential structural modification. By employing robust in vitro assays such as the liver microsomal and hepatocyte stability assays, researchers can gain critical insights into the metabolic fate of their compounds. Furthermore, strategic bioisosteric replacement of the thiophene ring can be a powerful tool to mitigate metabolic liabilities and improve the overall pharmacokinetic profile. This guide provides a foundational framework for researchers to proactively assess and address the metabolic stability of this promising class of compounds, ultimately paving the way for the development of safer and more effective therapeutics.

References

  • Cyprotex. Hepatocyte Stability. Evotec. [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Al-Tannak, N. F., et al. (2024). Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves. Molecules, 29(3), 633. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-(Aminomethyl)thiophene-2-carboxylic acid

This document provides essential procedural guidance for the safe and compliant disposal of 5-(Aminomethyl)thiophene-2-carboxylic acid (CAS No. 120889-75-0).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 5-(Aminomethyl)thiophene-2-carboxylic acid (CAS No. 120889-75-0). As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment.[1][2]

Given that a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not always readily available, this guide is founded on a conservative approach.[3][4] The procedures outlined are derived from the chemical's constituent functional groups—a thiophene ring, a carboxylic acid, and an aminomethyl group—and align with established best practices for hazardous waste management as mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[5][6]

Hazard Assessment: The Rationale for Cautious Disposal

Understanding the potential hazards of 5-(Aminomethyl)thiophene-2-carboxylic acid is critical to appreciating the necessity of the disposal protocol. The molecule's structure suggests several potential risks that mandate its classification as hazardous chemical waste.

  • Thiophene Moiety : Thiophene and its derivatives are known to be flammable and can produce highly toxic sulfur oxides (SOx) upon combustion.[7] Therefore, uncontrolled incineration or reaction is not permissible.

  • Carboxylic Acid Group : This functional group can impart corrosive properties, posing a risk of skin and eye irritation or damage.[8][9]

  • Aminomethyl Group : Amines can be irritants and may cause skin burns and eye damage.[10]

  • Combined Reactivity : The presence of both an acidic (carboxylic acid) and a basic (amine) group makes the compound amphoteric. While this can be useful in synthesis, it requires careful segregation from incompatible materials to prevent unintended reactions in the waste stream.[11][12]

Based on this assessment, all waste streams containing this compound must be treated as hazardous. This includes the pure solid, solutions, reaction mixtures, and any contaminated labware or personal protective equipment (PPE).[4][13]

Essential Safety: Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, the appropriate PPE must be worn to create a barrier against potential exposure.[1][14] All operations should ideally be conducted within a certified chemical fume hood.

Protective EquipmentSpecificationsRationale
Eye Protection Tightly fitting chemical safety goggles or a face shield.[3]Protects against splashes of solutions or contact with solid particulates.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]Prevents direct skin contact with the compound.
Body Protection A standard laboratory coat.[3]Protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be required if dust or aerosols are generated outside of a fume hood.[3]Minimizes the potential for inhalation of airborne particles.

Step-by-Step Disposal Protocol

The disposal of 5-(Aminomethyl)thiophene-2-carboxylic acid must be a systematic, documented process that adheres to local, state, and federal regulations.[3] The following workflow provides a clear, self-validating system for managing this waste stream from generation to final disposal.

Step 1: Waste Identification and Classification

Immediately classify any material contaminated with 5-(Aminomethyl)thiophene-2-carboxylic acid as hazardous chemical waste. This is the foundational step that dictates all subsequent handling procedures. These materials include:

  • Unused or expired solid compound.

  • Aqueous or organic solutions containing the compound.

  • Contaminated labware such as pipette tips, vials, and filter paper.

  • Spill cleanup materials.[4]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous reactions within waste containers.[11][14]

  • Isolate this waste stream. Do not mix it with other laboratory waste such as non-hazardous trash, biohazards, or sharps.

  • Check for incompatibilities. Specifically, keep this waste separate from strong oxidizing agents, strong acids, and bases to prevent violent reactions.[12]

  • Use separate, dedicated containers for solid and liquid waste.[4]

Step 3: Proper Containerization

All hazardous waste must be stored in appropriate containers that prevent leaks or ruptures.[12][13]

  • Solid Waste : Collect the solid compound and contaminated disposables (e.g., weigh boats, gloves, wipers) in a durable, sealable plastic bag inside a rigid container, such as a high-density polyethylene (HDPE) pail.[4][14] The container must have a secure, screw-top lid.

  • Liquid Waste : Collect solutions containing the compound in a leak-proof, shatter-resistant container (plastic-coated glass or HDPE is recommended) with a tight-fitting screw cap.[13][14] Leave at least 10% headspace in the container to allow for vapor expansion.

Step 4: Meticulous Labeling

Accurate labeling is a legal requirement and essential for safe handling by all personnel, including EHS staff and waste contractors.[5][14]

  • Attach a completed hazardous waste label to each container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "5-(Aminomethyl)thiophene-2-carboxylic acid" . For mixtures, list all constituents and their approximate percentages.

    • Clear identification of the associated hazards (e.g., "Corrosive," "Irritant").

    • The date the container was first used and the date it became full.[12]

Step 5: Safe On-Site Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][12]

  • The SAA must be under the control of laboratory personnel.

  • Store containers in a cool, dry, and well-ventilated location, away from heat sources, direct sunlight, and general laboratory traffic.[11][14]

  • Secondary containment is mandatory for all liquid waste containers. This involves placing the primary container inside a larger, chemically resistant tub or tray to contain any potential leaks.[11][13]

  • Ensure all containers are kept tightly closed except when adding waste.[13]

Step 6: Final Disposal

Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[13]

  • Once a waste container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers), arrange for its removal.[12]

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]

  • The most probable final disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal (TSD) facility.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(Aminomethyl)thiophene-2-carboxylic acid waste.

G cluster_0 Waste Generation Point cluster_1 Immediate Actions cluster_2 Waste Accumulation cluster_3 Final Disposal A Generation of Waste (Pure solid, solution, contaminated labware) B Step 1: Classify as Hazardous Waste A->B C Step 2: Segregate Waste (Solid vs. Liquid, check incompatibilities) B->C D Step 3: Place in Compatible, Leak-Proof Container C->D E Step 4: Attach Completed Hazardous Waste Label D->E F Step 5: Store in Designated SAA (Secondary Containment for Liquids) E->F G Container Full or Ready for Disposal? F->G G->F No H Step 6: Contact EHS or Licensed Waste Contractor G->H Yes I Professional Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for 5-(Aminomethyl)thiophene-2-carboxylic acid.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and containment.[3]

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Don PPE : Wear the appropriate PPE as detailed in Section 2.

  • Containment : For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.[4]

  • Collection : Place all contaminated absorbent and cleaning materials into a pre-labeled hazardous waste container.[3]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the lifecycle of research chemicals is managed responsibly from acquisition to disposal.

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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